5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Description
Properties
IUPAC Name |
6-fluorospiro[1,2-dihydroindene-3,2'-pyrrolidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c13-10-2-3-11-9(8-10)4-6-12(11)5-1-7-14-12/h2-3,8,14H,1,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQVKKSUGHTDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C=CC(=C3)F)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677544 | |
| Record name | 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211594-23-8 | |
| Record name | 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
This guide provides a comprehensive overview of a strategic synthetic approach to 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine], a fluorinated spirocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The inclusion of a fluorine atom can modulate key pharmacological properties, while the rigid three-dimensional spirocyclic framework allows for precise spatial orientation of functional groups, enhancing interaction with biological targets.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed synthetic protocols, mechanistic insights, and a rationale for the proposed synthetic strategy.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention in contemporary drug design. Their inherent rigidity and three-dimensionality offer distinct advantages over more flexible, linear molecules. This constrained conformation can lead to higher binding affinities and selectivities for protein targets, as well as improved physicochemical properties such as aqueous solubility.[2] The spiropyrrolidine motif, in particular, is a prevalent feature in a number of natural products and biologically active compounds, exhibiting a wide range of therapeutic activities.[3][4]
The target molecule, 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine], combines the desirable features of a fluorinated aromatic system with the conformational constraints of a spiropyrrolidine. The fluorine substituent can enhance metabolic stability and binding interactions, making this a scaffold of high interest for the development of novel therapeutics.[5]
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target compound suggests a convergent approach centered around a [3+2] cycloaddition reaction, a powerful and widely employed method for the construction of five-membered heterocyclic rings.[6] The key disconnection breaks the spiropyrrolidine ring, revealing a fluorinated indene-based dipolarophile and an azomethine ylide as the 1,3-dipole.
Caption: Retrosynthetic analysis of the target spiro compound.
This strategy offers flexibility in the choice of both the indene precursor and the components for generating the azomethine ylide, allowing for the synthesis of a diverse library of analogues.
Part 1: Synthesis of the Key Precursor: 5-Fluoro-1-indanone
The synthesis of the indene-based dipolarophile begins with the preparation of 5-fluoro-1-indanone. A common and effective method for this is the intramolecular Friedel-Crafts cyclization of a suitable fluorinated phenylpropanoic acid.[1][7]
Experimental Protocol: Synthesis of 5-Fluoro-1-indanone
Materials:
-
3-(3-Fluorophenyl)propanoic acid
-
Chlorosulfonic acid
-
Crushed ice
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid, carefully add 20 mL of chlorosulfonic acid with stirring in an ice bath.
-
Allow the mixture to warm to room temperature and continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% ethyl acetate in hexane) to afford 5-fluoro-1-indanone.
Expected Yield: Approximately 70-75%.
| Compound | Molecular Weight ( g/mol ) | CAS Number | Reference |
| 5-Fluoro-1-indanone | 150.15 | 700-84-5 | |
| 3-(3-Fluorophenyl)propanoic acid | 168.16 | 347-93-3 |
Part 2: Formation of the Dipolarophile: 5-Fluoro-1-ylideneindene Derivatives
To serve as a competent dipolarophile in the [3+2] cycloaddition, the ketone functionality of 5-fluoro-1-indanone must be converted into an exocyclic double bond. This can be achieved through various olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction. The choice of the ylide will determine the substituent on the exocyclic carbon, which can be tailored for further functionalization. For the synthesis of the parent spiro[indene-1,2'-pyrrolidine], a simple methyleneindene is required.
Experimental Protocol: Synthesis of 5-Fluoro-1-methyleneindane
Materials:
-
5-Fluoro-1-indanone
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 equivalents) portion-wise.
-
Stir the resulting yellow-orange suspension at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of 5-fluoro-1-indanone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 5-fluoro-1-methyleneindane.
Part 3: The Key [3+2] Cycloaddition Reaction
The cornerstone of this synthetic strategy is the 1,3-dipolar cycloaddition of an in-situ generated azomethine ylide with the 5-fluoro-1-methyleneindane dipolarophile.[6] Azomethine ylides are versatile 1,3-dipoles that can be generated from the condensation of an α-amino acid with an aldehyde or ketone.[3] For the synthesis of an unsubstituted pyrrolidine ring, the condensation of formaldehyde (or a formaldehyde equivalent) with glycine can be employed. A more common and practical approach involves the decarboxylative condensation of an α-amino acid with a carbonyl compound, for instance, the reaction between sarcosine (N-methylglycine) and paraformaldehyde.
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An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is a novel spirocyclic compound of significant interest in medicinal chemistry. Its unique three-dimensional structure, combining a fluorinated indene scaffold with a pyrrolidine ring, presents a compelling framework for the design of new therapeutic agents. The incorporation of a fluorine atom can profoundly influence key drug-like properties, including metabolic stability, binding affinity, and membrane permeability. A thorough understanding of the physicochemical properties of this molecule is therefore paramount for its rational development as a drug candidate.
This guide provides a comprehensive analysis of the core physicochemical properties of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]. Beyond presenting available data, we delve into the underlying principles and methodologies for their determination, offering field-proven insights into the experimental and computational workflows that form the bedrock of modern drug discovery.
Molecular Identity and Structural Features
A foundational aspect of physicochemical characterization is the unambiguous confirmation of the molecule's identity and structure.
| Property | Value | Source |
| Chemical Name | 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | [1][2][3] |
| Synonym(s) | 6-fluorospiro[1,2-dihydroindene-3,2'-pyrrolidine] | [1] |
| CAS Number | 1211594-23-8 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₄FN | [1][2] |
| Molecular Weight | 191.24 g/mol | [1][2] |
| SMILES | C1CC2(CCC3=CC(=CC=C32)F)NC1 | [1] |
Expert Insight: The spirocyclic nature of this molecule, where the indene and pyrrolidine rings share a single carbon atom, imparts significant conformational rigidity. This is a desirable trait in drug design as it can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. The fluorine substituent on the aromatic ring is a key feature, often introduced to modulate electronic properties and block metabolic oxidation at that position.
Structural Elucidation Workflow
The definitive structural confirmation of a novel compound like 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] relies on a suite of spectroscopic techniques.
Caption: Workflow for the synthesis and structural elucidation of a novel chemical entity.
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would reveal the number of distinct protons and their connectivity through spin-spin coupling. ¹³C NMR would identify all unique carbon environments, including the spiro-carbon. Crucially, ¹⁹F NMR would confirm the presence and environment of the fluorine atom. 2D NMR techniques like COSY and HSQC would be employed to definitively assign proton and carbon signals and confirm the spirocyclic connectivity.
1.1.2. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. By providing a highly accurate mass measurement, it validates the elemental composition of C₁₂H₁₄FN. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure.
1.1.3. Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Key expected signals would include N-H stretching vibrations for the secondary amine in the pyrrolidine ring, C-H stretching for aromatic and aliphatic protons, C=C stretching for the aromatic ring, and a characteristic C-F stretching band.
Lipophilicity: A Key Determinant of Pharmacokinetics
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME). It is most commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).
| Parameter | Predicted Value | Source |
| LogP | 2.3506 | [1] |
Expert Insight: A LogP value of 2.35 suggests that 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is moderately lipophilic. This is often a favorable range for oral drug candidates, balancing sufficient aqueous solubility for dissolution with adequate lipid permeability for absorption across the gut wall. However, as this is a predicted value, experimental determination is crucial for confirmation.
Experimental Determination of Lipophilicity (LogD)
Since most drugs are ionizable, the distribution coefficient (LogD), which is the partition coefficient at a specific pH, is a more physiologically relevant parameter than LogP. The pyrrolidine nitrogen in the target molecule is basic and will be protonated at physiological pH, significantly impacting its lipophilicity.
Protocol: Shake-Flask Method for LogD Determination at pH 7.4
This classic method directly measures the partitioning of a compound between an aqueous buffer and an immiscible organic solvent, typically n-octanol.
-
Preparation of Solutions:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the phases to separate.
-
-
Partitioning Experiment:
-
In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each).
-
Add a small volume of the compound's stock solution to the biphasic system, ensuring the final concentration is well within the solubility limit of both phases.
-
Securely cap the vial and shake it for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.
-
-
Phase Separation and Analysis:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
-
Calculation:
-
Calculate the LogD using the following formula: LogD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
-
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- 2. 5-fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine],(CAS# 1211594-23-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 5-fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | 1211594-23-8 [chemicalbook.com]
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5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] CAS number 1211594-23-8
An In-depth Technical Guide and Investigational Prospectus for 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Situating a Novel Scaffold in Modern Drug Discovery
The intersection of rigid, three-dimensional structures with strategic fluorine substitution represents a highly productive frontier in medicinal chemistry. Spirocyclic systems, which feature two rings sharing a single atom, are of particular interest due to their ability to present substituents in precise spatial orientations, thereby enhancing target selectivity and reducing off-target effects. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent motif in numerous natural products and FDA-approved drugs, valued for its contribution to molecular stereochemistry and its role as a versatile synthetic handle.[1][2][3] When fused in a spirocyclic arrangement with an indene core, the resulting spiro[indene-pyrrolidine] scaffold offers a unique and conformationally constrained framework.
This guide focuses on a specific, yet largely uncharacterized, member of this family: 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] (CAS Number: 1211594-23-8). While extensive research exists for the broader class of spiro-pyrrolidines, which have demonstrated activities ranging from antimycobacterial to potent antitumor effects, this particular fluorinated analogue remains unexplored in peer-reviewed literature.[4][5][6] This document, therefore, serves as both a technical summary of the core scaffold's known potential and a detailed investigational prospectus, outlining a logical pathway for its synthesis, characterization, and biological evaluation.
Part 1: Molecular Profile and Physicochemical Properties
A foundational step in evaluating any new chemical entity is the thorough characterization of its intrinsic properties. For 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine], this begins with its basic molecular identity and computationally predicted parameters, which provide a preliminary assessment of its drug-likeness.
Core Identification
| Property | Value | Source |
| CAS Number | 1211594-23-8 | [7][8][9][10][11][12] |
| Molecular Formula | C₁₂H₁₄FN | [7][9][10] |
| Molecular Weight | 191.24 g/mol | [7][10] |
| Synonyms | 6-fluorospiro[1,2-dihydroindene-3,2'-pyrrolidine] | [7] |
| SMILES | C1CC2(CCC3=CC(=CC=C32)F)NC1 | [7] |
Predicted Physicochemical Data
The following parameters have been computationally derived and are crucial for predicting the molecule's pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion).
| Parameter | Predicted Value | Significance in Drug Discovery |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Influences membrane permeability and oral bioavailability. A value < 140 Ų is generally associated with good cell penetration. |
| LogP (Octanol-Water Partition Coeff.) | 2.35 | Indicates lipophilicity. This value suggests good membrane permeability without being excessively lipophilic, which can lead to poor solubility and metabolic instability. |
| Hydrogen Bond Acceptors | 1 | Affects solubility and target binding. |
| Hydrogen Bond Donors | 1 | Affects solubility and target binding. |
| Rotatable Bonds | 0 | The rigid spirocyclic system minimizes conformational flexibility, which can lead to higher binding affinity and reduced entropic penalty upon target binding. |
Data sourced from ChemScene.[7]
The fluorine atom at the 5-position of the indene ring is a key feature. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidative metabolism, and to modulate the acidity of nearby protons, potentially improving binding affinity to target proteins. A related trifluoromethyl analog has been noted as a valuable building block for agents targeting central nervous system disorders, underscoring the potential utility of halogenation in this scaffold.[13]
Part 2: Proposed Synthesis and Structural Elucidation
As no specific synthesis for 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is documented, a plausible synthetic strategy can be designed based on established methods for analogous structures. The most versatile and widely adopted method for constructing the spiropyrrolidine core is the 1,3-dipolar cycloaddition reaction.[1]
Proposed Synthetic Workflow: [3+2] Cycloaddition
This approach involves the reaction of an azomethine ylide (the 1,3-dipole) with a suitable dipolarophile. A logical route would utilize an in-situ generated azomethine ylide from the condensation of sarcosine and a fluorinated indanone derivative.
Caption: Proposed synthetic workflow via [3+2] cycloaddition.
Causality Behind Experimental Choices:
-
1,3-Dipolar Cycloaddition: This method is highly efficient for constructing five-membered heterocyclic rings and has been successfully applied to the synthesis of complex spiropyrrolidines.[1][14] Ionic liquids like [bmim]Br have been shown to improve yields and reduce reaction times for similar transformations.[14]
-
Starting Materials: 5-Fluoro-1-indanone is a commercially available starting material. Sarcosine and paraformaldehyde are common and inexpensive reagents for the in-situ generation of the necessary azomethine ylide.
-
Solvent and Temperature: Toluene is a standard solvent for facilitating the Dean-Stark water removal that drives the initial imine formation. Reflux conditions provide the thermal energy required for both ylide generation and the subsequent cycloaddition.
Protocol for Structural Validation
Validation of the final product's identity and purity is non-negotiable. A multi-pronged analytical approach is required.
Step-by-Step Validation Protocol:
-
Purification: The crude product should be purified using column chromatography (Silica gel, with a gradient of ethyl acetate in hexanes) to isolate the desired compound.
-
Mass Spectrometry (MS):
-
Objective: Confirm the molecular weight.
-
Method: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Expected Result: A prominent peak at m/z = 192.12 [M+H]⁺, corresponding to the protonated molecule. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₁₂H₁₅FN⁺) to within 5 ppm.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: Unambiguously determine the chemical structure.
-
Methods: ¹H NMR, ¹³C NMR, and ¹⁹F NMR in a suitable deuterated solvent (e.g., CDCl₃). 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) will be essential to assign all signals correctly.[15]
-
Expected Signatures:
-
¹H NMR: A complex pattern of aliphatic protons from the indene and pyrrolidine rings, and aromatic protons showing splitting patterns characteristic of a fluorinated benzene ring.
-
¹³C NMR: Signals corresponding to the spiro-quaternary carbon, aromatic carbons (with C-F couplings), and aliphatic carbons.
-
¹⁹F NMR: A singlet or multiplet in the typical aryl-fluoride region.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: Determine the purity of the final compound.
-
Method: A reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Detection using a UV detector at multiple wavelengths.
-
Success Criterion: A single major peak with >98% purity is desirable for biological screening.
-
Part 3: Hypothesized Biological Activity and Screening Strategy
The true value of a novel scaffold lies in its biological potential. Based on the activities of related compounds, we can formulate hypotheses and design an efficient screening cascade to uncover the therapeutic utility of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine].
Rationale for Potential Targets
The spiro[indoline-pyrrolidine] scaffold, a close structural relative, is known to exhibit a broad range of pharmacological activities, including potent antitumor and antimycobacterial effects.[4][6] Furthermore, fluorinated indolinone derivatives are established tyrosine kinase inhibitors, such as Sunitinib (SU11248), which targets VEGFR2 and PDGFRβ.[16] The rigid, three-dimensional nature of the spiro-indene core combined with the pyrrolidine motif also makes it a compelling scaffold for targeting CNS proteins, where precise ligand positioning is critical.
Primary Hypotheses:
-
Anticancer Activity: The compound may act as an inhibitor of protein kinases or other enzymes central to cell proliferation, such as those involved in DNA damage repair.[17]
-
CNS Activity: The scaffold's rigidity and lipophilicity suggest potential interactions with CNS targets like G-protein coupled receptors (GPCRs), ion channels, or enzymes such as acetylcholinesterase (AChE).[14]
-
Antimicrobial Activity: Although some related spirocycles showed no significant activity, the broader class has shown promise, warranting inclusion in primary screens.[4][6]
Proposed Tiered Screening Workflow
A logical, resource-efficient screening strategy is essential to rapidly identify and validate biological activity.
Caption: A tiered workflow for biological evaluation.
Self-Validating Logic:
-
Tier 1 (Broad Screening): This initial phase casts a wide net to identify any significant biological activity without preconceived bias. Phenotypic screens, such as cancer cell line panels, are powerful for discovering compounds with novel mechanisms of action.
-
Tier 2 (Target Validation & SAR): Once a "hit" is confirmed, the focus shifts to identifying the specific molecular target. Concurrently, synthesizing a small library of analogs (e.g., varying the substitution on the indene ring or the pyrrolidine nitrogen) will establish a preliminary Structure-Activity Relationship (SAR), confirming that the observed activity is tied to the scaffold.
-
Tier 3 (In Vivo Models): Only compounds that demonstrate high potency and selectivity in vitro, along with a validated mechanism of action, should advance to more complex and resource-intensive animal models. This ensures that only the most promising candidates are progressed.
Conclusion and Forward Outlook
5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] stands as a promising but enigmatic chemical entity. It belongs to a class of spirocyclic scaffolds with proven relevance in medicinal chemistry, and its specific combination of a conformationally rigid core with a strategically placed fluorine atom makes it a compelling candidate for novel drug discovery programs. Its predicted physicochemical properties are favorable for a potential therapeutic agent.
This guide provides a comprehensive framework for the systematic investigation of this molecule. The proposed synthetic route offers a clear path to obtaining the compound, while the detailed analytical workflow ensures its unambiguous characterization. The tiered screening strategy presents a logical and efficient pathway to explore its biological potential across oncology, neuroscience, and infectious diseases. The successful execution of this research plan will illuminate the therapeutic utility of this novel scaffold and could provide a valuable new starting point for the development of next-generation therapeutics.
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Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). US2525584A - Production of pyrrolidine.
- Google Patents. (n.d.). US8227462B2 - Pyrrolidine-1,2-dicarboxamide derivatives.
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ResearchGate. (2017, January 30). 5-Fluoro-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione. Retrieved from [Link]
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Structure elucidation of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
An In-Depth Technical Guide to the Structure Elucidation of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Foreword: The Architectural Challenge of Spirocyclic Systems
In the landscape of modern drug discovery, molecular architecture is paramount. Spirocyclic scaffolds, characterized by two rings joined at a single tetrahedral carbon, are of immense interest due to their inherent three-dimensionality and structural novelty.[1][2] These rigid, complex frameworks allow for precise spatial orientation of functional groups, a critical feature for optimizing interactions with biological targets. The introduction of a fluorine atom further modulates the molecule's electronic properties, metabolic stability, and binding affinity.[3]
This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a novel fluorinated spiro-compound: 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] . We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of analytical data to build an unassailable structural proof. This document is designed for researchers, chemists, and drug development professionals who require a robust framework for characterizing novel chemical entities.
The Elucidation Blueprint: A Multi-Modal Analytical Strategy
The unambiguous determination of a novel structure is not a linear process but a convergent one, where evidence from multiple orthogonal techniques is woven together. Our strategy begins with foundational analysis to confirm the molecular formula and purity, then progresses to the intricate work of piecing together the molecular puzzle using advanced spectroscopic techniques, and culminates in the definitive proof of 3D architecture.
The logical workflow is designed to be self-validating at each stage. Mass spectrometry provides the elemental formula—the list of "parts." 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy then acts as the set of instructions, showing how these parts are connected. Finally, X-ray crystallography serves as the final inspection, providing an exact, high-resolution model of the assembled structure.
Caption: Strategic workflow for structure elucidation.
Foundational Analysis: Molecular Weight and Purity
Before investing significant resources in advanced spectroscopy, it is imperative to confirm the molecular formula and assess the sample's purity. This ensures that subsequent analyses are performed on the correct, unadulterated compound.
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS is chosen over standard mass spectrometry because its high mass accuracy allows for the determination of the elemental formula. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental compositions).
Expected Outcome: For C₁₂H₁₄FN, the exact mass of the neutral molecule is 191.1110. Using Electrospray Ionization (ESI) in positive mode, we expect to observe the protonated molecule [M+H]⁺.
| Parameter | Expected Value | Information Gained |
| Molecular Formula | C₁₂H₁₄FN | The constituent atoms. |
| Exact Mass | 191.1110 u | Theoretical mass of the neutral molecule. |
| [M+H]⁺ (Observed) | 192.1188 ± 5 ppm | Experimental confirmation of the molecular formula.[4][5] |
| Isotopic Pattern | Characteristic C, H, F, N pattern | Further validation of the elemental composition. |
Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization: Use positive ion mode with typical ESI source parameters (e.g., capillary voltage ~3.5 kV, drying gas temperature ~300 °C).
-
Mass Analysis: Acquire data using a Time-of-Flight (TOF) analyzer over a mass range of m/z 50-500.
-
Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.
-
Data Analysis: Identify the [M+H]⁺ peak and use the instrument software to calculate the elemental composition based on the measured exact mass.
Nuclear Magnetic Resonance (NMR): Assembling the Molecular Scaffold
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this molecule, a suite of 1D and 2D experiments is required to map the complete carbon-hydrogen framework.[6]
1D NMR: The Initial Survey (¹H, ¹³C, ¹⁹F)
-
¹H NMR: Provides a census of all hydrogen atoms. We anticipate distinct regions for the aromatic protons (influenced by the fluorine substituent), the benzylic protons of the indene ring, and the aliphatic protons of the pyrrolidine ring.
-
¹³C NMR: Identifies all unique carbon environments. The key signal to locate is the quaternary spiro-carbon, which will have a characteristic chemical shift and be absent in proton-detected spectra like DEPT-135.
-
¹⁹F NMR: Confirms the presence of the fluorine atom. Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, this is a highly sensitive experiment.[7][8] A single resonance is expected, and its coupling to adjacent protons (if any) provides valuable proximity information.[9]
| Experiment | Purpose | Key Expected Features for C₁₂H₁₄FN |
| ¹H NMR | Identify proton environments, count protons (integration), and determine neighboring protons (multiplicity). | • Aromatic region (3H, ~7.0-7.5 ppm) showing complex splitting due to H-H and H-F coupling.• Aliphatic indene region (4H, ~2.0-3.5 ppm).• Aliphatic pyrrolidine region (6H, ~2.5-4.0 ppm), including a signal for the N-H proton. |
| ¹³C NMR | Identify all unique carbon environments. | • Aromatic carbons (~110-165 ppm), with C-F coupling visible.• Spiro-carbon (quaternary, ~60-80 ppm).[10]• Aliphatic indene carbons (~25-45 ppm).• Aliphatic pyrrolidine carbons (~25-60 ppm).[11] |
| ¹⁹F NMR | Confirm fluorine's presence and electronic environment. | • A single resonance, likely observed as a multiplet due to coupling with ortho protons on the aromatic ring.[12] |
2D NMR: Establishing Connectivity (COSY, HSQC, HMBC)
While 1D NMR lists the parts, 2D NMR provides the assembly instructions. These experiments reveal through-bond correlations between nuclei.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled, typically on adjacent carbons (²J or ³J coupling). It is used to trace out the spin systems within the indene and pyrrolidine rings independently.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (¹J coupling).[13][14] It is the most reliable way to assign carbon resonances for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons over two to four bonds (²J, ³J, ⁴J).[13][15] These "long-range" correlations are essential for connecting the molecular fragments, particularly for linking the indene and pyrrolidine rings across the spiro-carbon.
Caption: Key HMBC correlations confirming the spiro-junction.
Key HMBC Correlations for Structural Proof:
-
H(C2) → C1 (spiro): Protons on C2 of the indene ring will show a correlation to the spiro-carbon.
-
H(C7) → C1 (spiro): The aromatic proton at C7 will show a crucial correlation to the spiro-carbon, linking the aromatic system to the spiro center.
-
H(C5') → C1 (spiro): Protons on C5' of the pyrrolidine ring will show a correlation to the spiro-carbon, definitively linking the second ring.[16]
-
H(C3') → C1 (spiro): Similarly, protons on C3' of the pyrrolidine ring may show a weaker correlation to the spiro-carbon.
NMR Experimental Protocols
Protocol: General NMR Sample Preparation & Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz recommended). Tune and match the probe for the relevant nuclei (¹H, ¹³C, ¹⁹F). Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR: Acquire a standard one-pulse spectrum. Optimize the spectral width and receiver gain. Use 8-16 scans for a good signal-to-noise ratio.
-
¹³C{¹H} NMR: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a standard one-pulse spectrum, typically proton-decoupled to simplify the signal to a singlet, or proton-coupled to observe H-F coupling constants.
-
2D Experiments (COSY, HSQC, HMBC): Use standard pulse programs available on the spectrometer software. Optimize key parameters such as spectral widths, number of increments in the indirect dimension, and relaxation delays. For HMBC, the long-range coupling delay should be optimized for an average J-coupling of ~8 Hz to observe typical 2- and 3-bond correlations.[14]
X-ray Crystallography: The Definitive Confirmation
While the combination of MS and NMR provides an exceptionally strong structural hypothesis, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[17] It yields a 3D model of the molecule, confirming not only the atom-to-atom connectivity but also the precise bond lengths, bond angles, and relative stereochemistry.
Causality: This technique is chosen as the final arbiter because it provides direct visualization of the molecular structure, leaving no room for interpretation regarding connectivity or spatial arrangement. It is the gold standard for structural proof in chemical sciences.
| Parameter | Information Gained |
| Crystal System & Space Group | Defines the symmetry and packing of molecules in the crystal lattice. |
| Unit Cell Dimensions | Provides the dimensions of the repeating unit of the crystal. |
| Atomic Coordinates | The precise x, y, z coordinates of every non-hydrogen atom. |
| Bond Lengths & Angles | Definitive confirmation of the molecular geometry. |
| Torsion Angles | Describes the conformation of the flexible pyrrolidine and indene rings. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data (lower is better). |
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a high-quality, single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) on a diffractometer. Collect a full sphere of diffraction data using a monochromatic X-ray source (e.g., Mo Kα).
-
Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters until the model converges and the R-factor is minimized.
-
Validation: The final structure is validated and visualized, confirming the identity of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine].
Conclusion
The structure elucidation of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] exemplifies a rigorous, multi-faceted analytical approach that is essential in modern chemical research. By systematically integrating data from high-resolution mass spectrometry, a suite of 1D and 2D NMR experiments, and culminating in single-crystal X-ray diffraction, we can construct a structural proof that meets the highest standards of scientific integrity. This logical and self-validating workflow ensures that the assigned structure is not merely a plausible hypothesis, but a confirmed chemical fact, providing a solid foundation for any subsequent research or development efforts.
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Angewandte Chemie International Edition. The precious Fluorine on the Ring: Fluorine NMR for biological systems. [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive walkthrough of the in silico modeling of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine], a novel spirocyclic scaffold with potential therapeutic applications. In the absence of extensive experimental data for this specific molecule, we present a logical and scientifically rigorous workflow that can be adapted for the computational evaluation of novel chemical entities. This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for each methodological choice, thereby empowering researchers to apply these techniques to their own drug discovery projects. We have selected human Acetylcholinesterase (AChE), a well-validated target in neurodegenerative diseases, as a case study to illustrate the application of these computational methods. The methodologies covered include ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET/QSAR analysis, forming a cohesive pipeline from initial hit identification to lead optimization.
Introduction: The Rationale for In Silico Investigation
The drug discovery and development pipeline is a long and arduous journey, with high attrition rates often attributed to unforeseen issues with efficacy and safety. In silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool to mitigate these risks, reduce costs, and accelerate the discovery of new therapeutics.[1][2][3] By simulating the interactions between a small molecule and its biological target at an atomic level, we can predict its potential efficacy and pharmacokinetic properties before committing to expensive and time-consuming laboratory synthesis and testing.
The molecule at the heart of this guide, 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine], is a spirocyclic compound. Spirocycles are a fascinating class of molecules in medicinal chemistry due to their rigid, three-dimensional structures, which can provide high affinity and selectivity for their biological targets.[4] Given that related spiro[indoline-pyrrolidine] structures have shown promise as Acetylcholinesterase (AChE) inhibitors, we have selected human AChE as a putative target for our modeling studies.[5][6] AChE is a critical enzyme in the central nervous system, and its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[7][8][9][10]
This guide will, therefore, serve as a practical manual for the in silico evaluation of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] as a potential AChE inhibitor.
The Computational Modeling Workflow: A Holistic Approach
Our in silico investigation will follow a multi-step workflow, designed to provide a comprehensive profile of the small molecule's potential as a drug candidate. Each step builds upon the previous one, creating a logical progression from broad screening to detailed analysis.
Caption: Overall workflow for the in silico modeling of a novel small molecule.
Ligand Preparation: Ensuring Chemical Accuracy
The first step in any modeling study is the preparation of the small molecule, or ligand. This is a critical stage, as the accuracy of the ligand's structure will directly impact the reliability of all subsequent calculations.
Protocol for Ligand Preparation
-
2D to 3D Conversion:
-
Start with a 2D representation of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] (e.g., from a chemical drawing software or a SMILES string).
-
Use a computational chemistry tool like Open Babel or the graphical interface of a molecular modeling suite (e.g., UCSF Chimera) to convert the 2D structure into a 3D conformation.
-
-
Energy Minimization:
-
The initial 3D structure is likely not in its lowest energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step optimizes the bond lengths, angles, and dihedrals to produce a more realistic conformation.
-
-
Protonation State and Tautomers:
-
Determine the likely protonation state of the molecule at physiological pH (7.4). The pyrrolidine nitrogen in our molecule is basic and will likely be protonated. Tools like MarvinSketch or online servers can predict pKa values to guide this decision.
-
Generate possible tautomers, although for this specific molecule, tautomerism is not a major consideration.
-
-
File Format Conversion:
-
Save the prepared ligand in a suitable format for the docking software you intend to use (e.g., .mol2, .sdf, or .pdbqt).
-
Target Selection and Preparation: Focusing on the Biological Context
As justified in the introduction, we have selected human Acetylcholinesterase (AChE) as our biological target. The choice of a high-quality crystal structure is paramount for the success of structure-based drug design.
Protocol for Target Preparation
-
PDB Structure Selection:
-
We will use the crystal structure of human AChE in complex with the inhibitor Donepezil, available from the Protein Data Bank (PDB) with the ID 4EY7 .[11] This structure provides a high-resolution view of the active site and the binding mode of a known inhibitor.
-
-
Protein Cleaning and Preparation (using UCSF Chimera):
-
Load the PDB file (4EY7) into UCSF Chimera. [11][12][13][14][15]
-
Remove unwanted chains, water molecules, and co-solvents. For this structure, we will retain the protein chain (typically chain A or B) and remove the co-crystallized ligand (Donepezil) and any water molecules that are not directly involved in the active site.
-
Add hydrogen atoms. Crystal structures often lack explicit hydrogen atoms. Add hydrogens, ensuring that the protonation states of ionizable residues (e.g., Asp, Glu, His, Lys, Arg) are appropriate for physiological pH.
-
Assign partial charges. Use a standard force field like AMBER to assign partial charges to the protein atoms.
-
Save the prepared protein structure in a format compatible with your docking software (e.g., .pdb or .pdbqt).
-
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a docking score.[16]
Protocol for Molecular Docking (using AutoDock Vina)
-
Prepare Ligand and Receptor for AutoDock Vina:
-
Convert the prepared ligand and protein files to the .pdbqt format using AutoDock Tools. This format includes partial charges and atom types required by Vina.
-
-
Define the Binding Site (Grid Box):
-
The binding site can be defined based on the location of the co-crystallized ligand in the original PDB structure (4EY7). In AutoDock Tools, center the grid box on the active site gorge of AChE, ensuring it is large enough to accommodate the ligand.
-
-
Run the Docking Simulation:
-
Execute AutoDock Vina, providing the prepared ligand and receptor files, and the grid box parameters. Vina will perform a conformational search and generate a set of predicted binding poses, ranked by their docking scores.
-
-
Analysis of Docking Results:
-
Visualize the top-ranked binding poses in a molecular viewer like UCSF Chimera or PyMOL.
-
Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Compare the predicted binding mode to that of known inhibitors like Donepezil to assess the plausibility of the results.
-
Hypothetical Docking Results
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | -8.5 | TRP84, TYR130, TYR334, PHE330 |
| Donepezil (for comparison) | -11.2 | TRP84, TYR130, TYR334, PHE330, TRP279 |
Molecular Dynamics Simulation: Capturing the Dynamic Nature of the Complex
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to observe the behavior of the complex over time, providing insights into its stability and dynamics.[8][9]
Protocol for MD Simulation (using GROMACS)
Caption: A typical workflow for a protein-ligand molecular dynamics simulation.
-
System Setup:
-
Generate Ligand Topology: Create a topology file for our ligand using a tool like the CHARMM General Force Field (CGenFF) server.
-
Combine Protein and Ligand: Merge the prepared protein structure with the docked ligand pose.
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules.
-
Add Ions: Neutralize the system by adding counter-ions.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization of the entire system to remove any steric clashes.
-
-
Equilibration:
-
NVT Equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.
-
NPT Equilibration: Equilibrate the pressure of the system while keeping the temperature constant.
-
-
Production MD Run:
-
Run the simulation for a desired length of time (e.g., 100 ns), saving the coordinates at regular intervals.
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Analyze the stability of the protein and the ligand over the course of the simulation.
-
RMSF (Root Mean Square Fluctuation): Identify flexible regions of the protein.
-
Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) between the ligand and the protein.
-
ADMET and QSAR Analysis: Predicting Drug-like Properties
A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[7] Quantitative Structure-Activity Relationship (QSAR) models can further help in predicting the activity of related compounds.
Protocol for ADMET Prediction (using SwissADME)
-
Input the Ligand:
-
Use the SMILES string of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] as input for the SwissADME web server.
-
-
Analyze the Output:
-
Examine the predicted physicochemical properties (e.g., molecular weight, logP, solubility).
-
Assess the drug-likeness based on rules like Lipinski's Rule of Five.
-
Evaluate the pharmacokinetic properties (e.g., GI absorption, blood-brain barrier permeability).
-
Hypothetical SwissADME Results
| Property | Predicted Value | Assessment |
| Molecular Weight | 191.24 g/mol | Favorable |
| LogP | 2.35 | Favorable |
| Water Solubility | Soluble | Favorable |
| GI Absorption | High | Favorable |
| BBB Permeant | Yes | Favorable for a CNS target |
| Lipinski's Rule | No violations | Drug-like |
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the evaluation of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] as a potential therapeutic agent. Through the hypothetical case study of targeting human Acetylcholinesterase, we have detailed the necessary steps from initial ligand and protein preparation to advanced molecular dynamics simulations and ADMET prediction. The results of such a study would provide a strong foundation for prioritizing this compound for chemical synthesis and subsequent in vitro and in vivo testing.
The true power of in silico modeling lies in its iterative nature. The insights gained from these computational studies can be used to guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties, thereby accelerating the journey from a promising hit to a life-changing medicine.
References
-
In silico methods to assist drug developers in acetylcholinesterase inhibitor design. (2011). Current Medicinal Chemistry. [Link]
-
Acetylcholinesterase in Alzheimer's disease. (n.d.). PubMed. [Link]
-
The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease. (2003). PubMed. [Link]
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Revisiting the Role of Acetylcholinesterase in Alzheimer's Disease: Cross-Talk with P-tau and β-Amyloid. (2011). Frontiers in Molecular Neuroscience. [Link]
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In silico development of new acetylcholinesterase inhibitors. (n.d.). Taylor & Francis Online. [Link]
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Cholinesterase Inhibitory Activity of Some semi-Rigid Spiro Heterocycles: POM Analyses and Crystalline Structure of Pharmacophore Site. (n.d.). PubMed. [Link]
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Cholinesterase Inhibitors for Alzheimer's Disease. (2024). WebMD. [Link]
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In Silico Analysis of Acetylcholinesterase Activity with Some Inhibitors. (2024). Medicon Medical Sciences. [Link]
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Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. (2012). RCSB PDB. [Link]
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Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Compound 2. (2021). RCSB PDB. [Link]
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Spiro Heterocyclic Compounds as Potential Anti-Alzheimer Agents (Part 2): Their Metal Chelation Capacity, POM Analyses and DFT Studies. (n.d.). PubMed. [Link]
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Potential therapeutic targets of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
An In-Depth Technical Guide to the Identification of Potential Therapeutic Targets for 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Abstract
The novel chemical entity, 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine], presents a unique structural architecture combining a fluorinated indene core with a spirocyclic pyrrolidine moiety. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of its potential therapeutic targets. Given the absence of published data on this specific molecule, this document leverages established principles of medicinal chemistry and chemical biology to propose a multi-pronged strategy for target deconvolution. We will explore hypothesis-driven approaches based on the known pharmacology of its constituent chemical fragments and detail unbiased, proteome-wide screening methodologies. This whitepaper is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the causal logic behind their application.
Introduction: Deconstructing a Novel Scaffold
The therapeutic potential of a small molecule is intrinsically linked to its molecular targets. 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is a compelling scaffold for several reasons:
-
The Spirocyclic Core : The spirocyclic fusion of the indene and pyrrolidine rings imparts a rigid, three-dimensional geometry. Such 3D structures can interact more extensively and specifically with the binding pockets of target proteins, potentially leading to higher potency and reduced off-target effects compared to their flatter, non-spirocyclic counterparts.[1][2]
-
The Pyrrolidine Moiety : The pyrrolidine ring is a ubiquitous feature in numerous natural products and FDA-approved drugs.[3][4] It can serve as a hydrogen bond acceptor or donor, enhance aqueous solubility, and is a key component of the pharmacophore for a wide array of biological targets.[5] Pyrrolidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and potent central nervous system effects.[3][6]
-
The Fluorinated Indene : The incorporation of a fluorine atom onto the indene ring is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[7] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, and alter binding affinity and selectivity for target proteins.[7][8] Structurally related 5-fluoro-1-indanone derivatives have shown promise in oncology and inflammation.[9]
Given these structural attributes, a systematic investigation into the molecular targets of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is warranted. This guide outlines a logical progression from broad, unbiased screening to rigorous, specific validation assays.
Unbiased Target Identification: Casting a Wide Net
The initial phase of target discovery should employ unbiased methods to generate a list of potential protein binders without preconceived notions of the compound's mechanism of action.[10][11]
Affinity-Based Proteomics
Affinity-based methods are a cornerstone of target identification, leveraging the physical interaction between the small molecule and its protein target to isolate and identify the binding partners from a complex biological mixture.[10][12][13]
-
Probe Synthesis : Synthesize an analogue of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] incorporating a linker arm (e.g., polyethylene glycol) terminating in a reactive group (e.g., N-hydroxysuccinimide ester or an alkyne for click chemistry). The linker attachment point should be chosen carefully to minimize disruption of the parent molecule's bioactivity.
-
Immobilization : Covalently attach the synthesized probe to a solid support, such as sepharose or magnetic beads, to create an affinity matrix.[12]
-
Lysate Incubation : Incubate the affinity matrix with a cell or tissue lysate that is relevant to the anticipated therapeutic area (e.g., cancer cell line lysate, brain tissue homogenate).
-
Competitive Elution : After thorough washing to remove non-specific binders, elute the specifically bound proteins by incubating the matrix with a high concentration of the original, unmodified 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]. This ensures that only proteins that bind to the core pharmacophore are eluted.
-
Protein Identification : Eluted proteins are then separated by SDS-PAGE and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Potential targets are identified as proteins that are significantly enriched in the drug-eluted fraction compared to control experiments (e.g., elution with a structurally similar but inactive compound).
Genetic Interaction Screening
Genetic methods can identify targets by observing how the perturbation of specific genes alters the cellular response to the small molecule.[11] An RNA interference (RNAi) screen can reveal genes whose knockdown sensitizes or confers resistance to the compound, implying their protein products are involved in the compound's mechanism of action.
-
Library Screening : Plate a chosen cell line (e.g., a cancer cell line like HT-29) in multi-well plates and transfect with a genome-wide or targeted siRNA library, with each well targeting a single gene.[10][11]
-
Compound Treatment : After a suitable period for gene knockdown (typically 48 hours), treat the cells with 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] at a sub-lethal concentration (e.g., IC20).
-
Phenotypic Readout : After 48-72 hours of compound exposure, measure cell viability using an appropriate assay (e.g., CellTiter-Glo).[10]
-
Hit Identification : Analyze the data to identify siRNAs that significantly alter the compound's effect.
-
Sensitizing hits : siRNAs that cause a greater decrease in viability in the presence of the compound. The knocked-down gene might be part of a resistance mechanism or a parallel survival pathway.
-
Resistance hits : siRNAs that lead to increased viability. The knocked-down gene is a strong candidate for being the direct target of the compound or an essential component of its signaling pathway.
-
-
Hit Validation : Validate primary hits by re-screening with multiple, distinct siRNAs targeting the same gene to rule out off-target effects.
Target Validation: Confirming Engagement and Function
Once a list of putative targets is generated, their direct interaction with the compound and their role in its biological activity must be rigorously validated.[10][14]
Confirming Direct Target Engagement in Cells
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound binds to its target protein within the complex environment of a living cell. The principle is that a protein's thermal stability increases upon ligand binding.
-
Cell Treatment : Treat intact cells with either the vehicle (e.g., DMSO) or 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] at various concentrations.
-
Heat Challenge : Aliquot the treated cells and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Lysis and Fractionation : Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins via centrifugation.
-
Protein Detection : Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis : In the presence of the binding compound, the target protein will be more resistant to heat-induced denaturation. This is observed as a shift in the melting curve to higher temperatures.
Quantifying the Binding Interaction
Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring the thermodynamics of a binding event. It provides a complete thermodynamic profile of the molecular interaction in a single experiment.
-
Protein Preparation : Clone, express, and purify the candidate target protein to a high degree of homogeneity.
-
Sample Preparation : Prepare a solution of the purified protein in a suitable buffer and load it into the sample cell of the calorimeter. Load a concentrated solution of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] into the injection syringe.
-
Titration : Perform a series of small, sequential injections of the compound into the protein solution while measuring the minute heat changes that occur upon binding.[10]
-
Data Analysis : Integrate the heat change peaks and fit the data to a suitable binding model. This analysis yields the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
| Parameter | Description | Typical Value Range |
| Binding Affinity (Kd) | Dissociation constant; a measure of binding strength (lower is tighter). | pM to mM |
| Stoichiometry (n) | The number of compound molecules that bind to one protein molecule. | Typically 0.5 - 2.0 |
| Enthalpy (ΔH) | The heat change associated with binding (favorable or unfavorable). | -100 to +100 kJ/mol |
| Entropy (ΔS) | The change in disorder upon binding. | Varies |
Table 1: Key thermodynamic parameters obtained from Isothermal Titration Calorimetry (ITC).
Hypothesis-Driven Exploration & Mechanistic Studies
Based on the structural motifs, we can hypothesize potential target classes and design specific functional assays.
-
Neurological Targets : The pyrrolidine ring is present in synthetic cathinones that are potent inhibitors of monoamine transporters.[15] Therefore, dopamine (DAT) and norepinephrine (NET) transporters are plausible targets.
-
Functional Assay : A neurotransmitter uptake assay using synaptosomes or cells expressing DAT and NET can be performed. Inhibition of radiolabeled dopamine or norepinephrine uptake by the compound would confirm this mechanism.
-
-
Oncology & Anti-inflammatory Targets : Indole and indanone derivatives are known to modulate inflammatory pathways, such as the NF-κB signaling cascade.[9]
-
Functional Assay : A reporter gene assay in cells can be used to measure the effect of the compound on NF-κB transcriptional activity. A reduction in reporter signal upon inflammatory stimulation would indicate inhibition of the pathway.
-
Conclusion
The novel compound 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] holds significant therapeutic promise due to its unique combination of a spirocyclic core, a pyrrolidine motif, and a fluorinated indene scaffold. A comprehensive understanding of its mechanism of action is paramount for its future development. The integrated strategy outlined in this guide, combining unbiased discovery methods like AC-MS and RNAi screening with rigorous validation techniques such as CETSA and ITC, provides a robust pathway to identify and characterize its molecular targets. Elucidating these targets will be the critical next step in unlocking the full therapeutic potential of this promising new chemical entity.
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An In-depth Technical Guide to the Derivatization of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Abstract
The 5-fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] core is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional architecture that is of significant interest in the design of novel therapeutic agents. The strategic derivatization of this core at the pyrrolidine nitrogen and on the aromatic indene ring allows for the systematic exploration of the chemical space and the fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive overview of the key derivatization strategies for this spirocyclic system, including detailed, field-proven protocols for N-alkylation and N-acylation. Furthermore, it explores the theoretical considerations for the functionalization of the fluoroindene ring via electrophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of spiro[indene-pyrrolidine]-based compounds.
Introduction: The Significance of the Spiro[indene-pyrrolidine] Scaffold
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention in drug discovery due to their inherent three-dimensionality.[1] This rigid, non-planar topology can lead to improved binding affinity and selectivity for biological targets compared to their "flat" aromatic counterparts. The pyrrolidine moiety, a common feature in many natural products and pharmaceuticals, provides a key site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate properties such as solubility, metabolic stability, and target engagement.[2] The incorporation of a fluorine atom on the indene ring can further enhance metabolic stability and binding affinity. The derivatization of the 5-fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] core is therefore a critical step in the development of novel drug candidates.
Derivatization of the Pyrrolidine Nitrogen
The secondary amine of the pyrrolidine ring is the most readily accessible handle for chemical modification. N-alkylation and N-acylation are two of the most common and versatile strategies for introducing diversity at this position.
N-Alkylation
N-alkylation introduces alkyl or substituted alkyl groups to the pyrrolidine nitrogen, which can significantly impact the compound's basicity, lipophilicity, and steric profile. The reaction typically proceeds via a nucleophilic substitution mechanism, where the pyrrolidine nitrogen attacks an electrophilic alkylating agent.
Causality of Experimental Choices:
-
Alkylating Agent: Alkyl halides (iodides, bromides, chlorides) and sulfonates (tosylates, mesylates) are commonly used. Alkyl iodides are the most reactive, followed by bromides and chlorides. The choice of leaving group can be tailored to the desired reactivity.
-
Base: A non-nucleophilic base is crucial to deprotonate the pyrrolidine nitrogen, enhancing its nucleophilicity without competing in the alkylation reaction. Potassium carbonate (K₂CO₃) and triethylamine (Et₃N) are common choices, offering a balance of reactivity and ease of handling.
-
Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is ideal for this type of reaction as it can dissolve the reactants and stabilize charged intermediates without interfering with the nucleophilic attack.
-
Temperature: The reaction is often performed at elevated temperatures to ensure a reasonable reaction rate, particularly with less reactive alkylating agents.
Experimental Protocol: N-Benzylation of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Caption: Workflow for the N-alkylation reaction.
Step-by-Step Methodology:
-
To a solution of 5-fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] (1.0 eq) in anhydrous acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-5-fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine].
| Reagent/Parameter | Condition/Amount | Purpose |
| Alkylating Agent | Benzyl Bromide (1.2 eq) | Introduces the benzyl group. |
| Base | K₂CO₃ (2.0 eq) | Deprotonates the pyrrolidine nitrogen. |
| Solvent | Anhydrous Acetonitrile | Provides a suitable reaction medium. |
| Temperature | 60 °C | Increases the reaction rate. |
| Reaction Time | 12 hours | Allows for completion of the reaction. |
N-Acylation
N-acylation introduces an acyl group to the pyrrolidine nitrogen, forming an amide. This transformation can significantly alter the electronic properties of the nitrogen, reducing its basicity and introducing a hydrogen bond acceptor.
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides and anhydrides are highly reactive and are often used for this transformation. Alternatively, carboxylic acids can be coupled with the amine using a peptide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Base: A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is used to scavenge the acid (e.g., HCl) generated during the reaction when using acyl chlorides.
-
Solvent: A non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to avoid reaction with the acylating agent.
Experimental Protocol: N-Acetylation of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Caption: Workflow for the N-acylation reaction.
Step-by-Step Methodology:
-
Dissolve 5-fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) to the solution.
-
Add acetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-acetyl-5-fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine].
| Reagent/Parameter | Condition/Amount | Purpose |
| Acylating Agent | Acetyl Chloride (1.1 eq) | Introduces the acetyl group. |
| Base | Triethylamine (1.5 eq) | Scavenges the HCl byproduct. |
| Solvent | Anhydrous Dichloromethane | Provides a non-protic reaction medium. |
| Temperature | 0 °C to Room Temp. | Controls the initial exothermic reaction. |
| Reaction Time | 4 hours | Allows for complete acylation. |
Derivatization of the Fluoroindene Ring
Functionalization of the aromatic ring of the 5-fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] core offers another avenue for structural diversification. Electrophilic aromatic substitution (SEAr) is a primary method for introducing substituents onto the benzene ring.[3]
Theoretical Considerations for Regioselectivity:
The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the aromatic ring. In this case, we have two key groups to consider:
-
Fluorine Atom (at C5): Fluorine is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate at these positions. However, due to its high electronegativity, it is also a deactivating group.[4]
-
Spiro-fused Alkyl Group (at C1): The alkyl framework of the spiro-system is an ortho-, para-directing and activating group through an inductive effect.
Considering the positions relative to these substituents, the most likely sites for electrophilic attack are C4, C6, and C7. The interplay between the activating effect of the alkyl group and the deactivating effect of the fluorine atom, along with steric hindrance from the spiro-pyrrolidine ring, will ultimately determine the major product. It is anticipated that substitution at C6 (para to the fluorine and ortho to the spiro-junction) would be a significant outcome.
Potential Electrophilic Aromatic Substitution Reactions:
-
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂).
-
Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃ for bromination, or Cl₂ with FeCl₃ for chlorination.
-
Friedel-Crafts Acylation: Using an acyl chloride with a Lewis acid catalyst like AlCl₃ to introduce an acyl group.
A generalized workflow for these reactions would involve the slow addition of the electrophile (or its precursor) to a solution of the spiro-core in a suitable solvent, often at reduced temperatures to control the reaction, followed by an appropriate work-up and purification.
Characterization of Derivatives
The structural elucidation of the synthesized derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the newly introduced alkyl or acyl group. For N-alkylation, new signals corresponding to the protons of the alkyl group will appear. For N-acylation, a characteristic downfield shift of the protons on the carbons adjacent to the nitrogen is expected.
-
¹³C NMR: Will show new signals for the carbons of the introduced substituent. N-acylation will result in a downfield shift of the carbons adjacent to the nitrogen and the appearance of a carbonyl signal.
-
¹⁹F NMR: The chemical shift of the fluorine atom will be sensitive to changes in the electronic environment of the aromatic ring, providing valuable information on the success of electrophilic aromatic substitution reactions.[5]
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the derivatized product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Representative NMR Data:
| Derivative | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) |
| N-Acetylpyrrolidine | ~3.4 (t, 2H), ~3.3 (t, 2H), ~2.1 (s, 3H), ~1.9 (m, 4H) | ~170 (C=O), ~46 (CH₂), ~45 (CH₂), ~26 (CH₂), ~24 (CH₂), ~22 (CH₃) |
| N-Benzylpyrrolidine | ~7.3 (m, 5H), ~3.6 (s, 2H), ~2.5 (m, 4H), ~1.8 (m, 4H) | ~139 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~60 (CH₂-Ph), ~54 (CH₂), ~23 (CH₂) |
Note: These are approximate values and will vary depending on the specific structure and solvent.
Conclusion
The derivatization of the 5-fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] core is a pivotal strategy in the quest for novel therapeutic agents. This guide has outlined robust and reproducible protocols for the N-alkylation and N-acylation of the pyrrolidine moiety, providing a solid foundation for the synthesis of compound libraries for structure-activity relationship studies. Furthermore, the theoretical framework for the electrophilic aromatic substitution on the fluoroindene ring has been presented, offering avenues for further exploration. The combination of these derivatization strategies, coupled with rigorous spectroscopic characterization, will empower researchers to unlock the full potential of this promising spirocyclic scaffold.
References
[6] Aboul-Enein MN.; El-Difrawy S.; Abdallah NA.; Khalifa. (2018). Synthesis and Characterization of Some Spiro Pyrrolidine Compounds. ResearchGate. [7] Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. (n.d.). PubMed Central. [8] Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities. (n.d.). PubMed Central. [5] 19F NMR Chemical Shift Table. (n.d.). Organofluorine / Alfa Chemistry. [2] New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. (2024). PMC. [9] Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). RSC Publishing. [10] Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). NIH. [11] Synthesis and Characterization of Some Spiro Pyrrolidine Compounds. (2018). ResearchGate. Synthesis of Spiro[indane-1,3-dione-1-pyrrolines] via Copper-catalyzed Heteroannulation of Ketoxime Acetates with 2-Arylideneind. (n.d.). [12] The synthesis of the spiro [indene-1,2'-pyrrolidine] ring system. (n.d.). ResearchGate. [13] Direct N-alkylation reaction of spiro[[6][8]dithiolane-2,3′-indolin]. (n.d.). ResearchGate. [14] Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (n.d.). PMC. Synthesis of spirocyclic pyrrolidines from cyclopentylideneacetic acid derivatives. (2022). [15] (PDF) Synthesis of Spiro-Pyrrolidinyloxindoles by Oxidative Rearrangement of N-Acyltetrahydro-β-carbolines Using an Oxone/Aqueous Acetone Mixture. (n.d.). ResearchGate. [1] Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI. [3] Electrophilic aromatic substitution. (n.d.). Wikipedia. [4] Electrophilic Aromatic Substitution: The Six Key Reactions. (2024). Master Organic Chemistry. [16] Pyrrolidine, 1-acetyl-. (n.d.). PubChem. [17] Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [18] Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. (n.d.). ResearchGate. [19] NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [20] Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry. [21] 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). (n.d.). ResearchGate. [22] Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). (n.d.). ResearchGate. pyrrolidine-2′-spiro-3′′-indoline-1,2′′-dione. (n.d.). PMC. Pyrrolidine(123-75-1) 13C NMR spectrum. (n.d.). ChemicalBook.
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An In-depth Technical Guide to the Stability Studies of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Introduction
5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is a novel spirocyclic compound of significant interest in medicinal chemistry, integrating a fluorinated indene scaffold with a pyrrolidine ring.[1][2] The unique three-dimensional architecture of spiro compounds can offer distinct advantages in drug discovery by influencing physicochemical and pharmacokinetic properties.[1] The presence of a fluorine atom can further modulate the metabolic stability and binding affinity of the molecule.[3] As with any potential therapeutic agent, a thorough understanding of its chemical stability is paramount to ensure its quality, safety, and efficacy throughout its lifecycle.
This technical guide provides a comprehensive framework for conducting robust stability studies on 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a thorough stability assessment in line with international regulatory expectations.[4][5][6][7][8]
Physicochemical Properties of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
A foundational step in any stability program is the initial characterization of the molecule's physicochemical properties. These parameters not only confirm the identity and purity of the compound but also provide insights into its potential stability liabilities.
| Parameter | Method | Information Obtained |
| Chemical Structure | ¹H NMR, ¹³C NMR, ¹⁹F NMR | Confirms the arrangement of atoms and functional groups. |
| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | Determines the exact molecular weight of the compound. |
| Purity | HPLC-UV, LC-MS | Determines the percentage purity of the compound.[9] |
| Melting Point | Differential Scanning Calorimetry (DSC) | Indicates purity and thermal behavior. |
| Aqueous Solubility | Shake-flask method at various pH values | Determines solubility profile, crucial for hydrolysis studies. |
| pKa | Potentiometric titration or UV-spectrophotometry | Identifies ionization constants, which influence solubility and degradation. |
| Log P/D | Shake-flask or chromatographic methods | Indicates lipophilicity and potential for partitioning into different phases. |
Forced Degradation (Stress) Studies
Forced degradation studies are the cornerstone of a stability program, designed to intentionally degrade the drug substance under conditions more severe than accelerated stability testing.[10] The primary objectives of these studies are:
-
To identify potential degradation products and elucidate degradation pathways.[7]
-
To establish the intrinsic stability of the molecule.
-
To develop and validate a stability-indicating analytical method.[10]
The selection of stress conditions should be based on the chemical structure of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine], which contains a secondary amine (susceptible to oxidation) and a fluorinated aromatic ring.
Experimental Workflow for Forced Degradation Studies
Caption: Experimental workflow for forced degradation studies.
Detailed Protocols for Forced Degradation
1. Hydrolytic Degradation (Acid and Base)
-
Rationale: To assess the susceptibility of the spiro compound to hydrolysis. The pyrrolidine ring, while generally stable, could be susceptible under harsh pH conditions. The fluoroindene moiety is expected to be relatively stable to hydrolysis.
-
Protocol:
-
Prepare solutions of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Maintain the solutions at an elevated temperature (e.g., 60°C) and withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
2. Oxidative Degradation
-
Rationale: The secondary amine in the pyrrolidine ring is a potential site for oxidation.[11][12][13][14]
-
Protocol:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Store the solution at room temperature and protect it from light.
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by HPLC.
-
3. Thermal Degradation
-
Rationale: To evaluate the intrinsic thermal stability of the molecule in the solid state and in solution. Spirocyclic systems can exhibit high thermal stability.[15]
-
Protocol:
-
Solid State: Store the solid drug substance in a controlled temperature oven (e.g., 80°C). Analyze samples at various time points.
-
Solution: Reflux a solution of the compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water) for a defined period.
-
Analyze the samples by HPLC.
-
4. Photolytic Degradation
-
Rationale: To determine the compound's sensitivity to light, as mandated by ICH Q1B guidelines.[16][17] The fluorinated aromatic ring may be susceptible to photodefluorination or other photochemical reactions.[18][19]
-
Protocol:
-
Expose the solid drug substance and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-UV energy.[20][21]
-
A dark control sample, shielded from light (e.g., with aluminum foil), should be stored under the same temperature and humidity conditions.[22]
-
Analyze both the exposed and dark control samples by HPLC.
-
Potential Degradation Pathways
Caption: Potential degradation pathways of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine].
Long-Term and Accelerated Stability Studies
Following the insights gained from forced degradation, formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[5][7] These studies are performed under controlled storage conditions as defined by ICH Q1A(R2).[5][8]
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing should be performed at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies) and should include tests for appearance, assay, purity (degradation products), and any other critical quality attributes.
Analytical Methodologies
A robust, validated, stability-indicating analytical method is crucial for the accurate quantification of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] and the detection of its degradation products.[23]
High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection
-
Rationale: HPLC is the workhorse for stability testing, offering high resolution and sensitivity.[24][25] UV detection provides quantitative data, while mass spectrometry (MS) is invaluable for the identification and structural elucidation of unknown degradation products.[10]
-
Typical HPLC-UV/MS Method Parameters:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: A photodiode array (PDA) detector to monitor at multiple wavelengths and assess peak purity.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode is likely suitable for this compound. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements of parent and degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: GC-MS can be a useful complementary technique for identifying volatile or semi-volatile degradation products that may not be amenable to LC-MS analysis.[24][25]
-
Considerations: The spiro compound itself may not be sufficiently volatile for GC analysis without derivatization. However, smaller, more volatile degradation products could be detected.
Data Interpretation and Reporting
All data from the stability studies should be systematically collected and analyzed. This includes:
-
Tabulation of Results: Present all quantitative data, such as assay values and levels of individual and total degradation products, in a clear tabular format.
-
Trending of Data: Plot the assay and degradation product data versus time to identify any trends.
-
Mass Balance: Account for the fate of the parent compound. The sum of the assay value and the levels of all degradation products should ideally be close to 100%.
Conclusion
The stability of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is a critical quality attribute that must be thoroughly investigated to support its development as a potential therapeutic agent. This guide provides a scientifically sound and regulatory-compliant framework for conducting these essential studies. By systematically evaluating the molecule's behavior under various stress conditions and in long-term storage, a comprehensive stability profile can be established, ensuring the delivery of a safe and effective product.
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ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025). Vertex AI Search. [Link]
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ICH Q1A(R2) Guideline. (2003). ICH. [Link]
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Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. [Link]
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Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
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Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. (2021). ACS Publications. [Link]
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). ACS Publications. [Link]
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Analytical Method Development. (n.d.). SpiroChem. [Link]
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Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (2021). PMC - NIH. [Link]
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Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. (2020). PubMed. [Link]
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Protection and subsequent oxidation of pyrrolidine 4a–f. (n.d.). ResearchGate. [Link]
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Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways. (2015). R Discovery. [Link]
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Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. (n.d.). PMC - NIH. [Link]
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Selective Electrochemical Oxidation of Functionalized Pyrrolidines. (2021). Organic Chemistry Portal. [Link]
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Degradation and Transformation of Organic Fluorine Compounds. (n.d.). ResearchGate. [Link]
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Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2021). PMC - PubMed Central. [Link]
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Understanding the Degradation of Spiro‐OMeTAD‐Based Perovskite Solar Cells at High Temperature. (2020). ResearchGate. [Link]
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5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] 5-氟-2,3-二氫-螺[1H-茚-1,2-吡咯烷]. (n.d.). [Link]
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Synthesis and crystal structures of 5'-phenylspiro[indoline-3, 2'-pyrrolidin]-2-one derivatives. (n.d.). [Link]
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Methodological & Application
1,3-dipolar cycloaddition for spiro[indene-pyrrolidine] synthesis
Application Note & Protocol
Strategic Construction of Spiro[indene-pyrrolidine] Scaffolds via [3+2] 1,3-Dipolar Cycloaddition
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The spiro[indene-pyrrolidine] motif represents a class of structurally complex, three-dimensional scaffolds that are of significant interest in medicinal chemistry and drug discovery.[1][2][3] Their rigid architecture allows for precise spatial orientation of functional groups, enhancing interactions with biological targets and often leading to improved potency and selectivity.[1] This guide provides an in-depth exploration of the 1,3-dipolar cycloaddition reaction, a highly efficient and atom-economical method for the stereoselective synthesis of these valuable spirocyclic systems. We will delve into the mechanistic underpinnings of the reaction, detail a robust experimental protocol for a multi-component synthesis, and offer expert insights into optimizing reaction parameters for the construction of diverse compound libraries.
Theoretical Framework: The [3+2] Cycloaddition Pathway
The cornerstone of this synthetic strategy is the Huisgen 1,3-dipolar cycloaddition, a powerful pericyclic reaction that involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered heterocycle.[4][5][6] In the context of spiro[indene-pyrrolidine] synthesis, the key components are an in situ generated azomethine ylide (the 1,3-dipole) and a substituted indene, typically an electron-deficient 2-arylidene-1,3-indanedione (the dipolarophile).
2.1. Generation of the Azomethine Ylide
Azomethine ylides are transient, highly reactive intermediates. A prevalent and operationally simple method for their in situ generation is the thermal decarboxylative condensation of an α-amino acid (such as sarcosine or L-proline) with a carbonyl compound (e.g., ninhydrin or isatin).[7][8] This process forms a non-stabilized azomethine ylide, which is immediately trapped by the dipolarophile present in the reaction mixture. This multi-component approach avoids the isolation of unstable intermediates and streamlines the synthetic workflow.[8]
2.2. The Reaction Mechanism
The cycloaddition proceeds via a concerted [π4s + π2s] mechanism, where the Highest Occupied Molecular Orbital (HOMO) of the azomethine ylide interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient indene dipolarophile.[4] This interaction dictates the regioselectivity of the reaction. The stereochemical outcome is highly dependent on the geometry of the reactants and the reaction conditions, often yielding a single diastereomer with high fidelity.[9][10][11] The reaction creates two new C-C bonds and up to four contiguous stereocenters, including the critical spiro-quaternary carbon, in a single step.[12]
Figure 1: General mechanism for spiro[indene-pyrrolidine] synthesis.
Application Protocol: Three-Component Synthesis
This section provides a detailed, field-proven protocol for the synthesis of a representative spiro[indene-pyrrolidine-dione] derivative. The procedure exemplifies the efficiency of the one-pot, three-component 1,3-dipolar cycloaddition.
3.1. Materials and Reagents
-
2-(4-Chlorobenzylidene)-1H-indene-1,3(2H)-dione (Dipolarophile)
-
Ninhydrin (Carbonyl source)
-
L-proline (α-Amino acid)
-
Ethanol (EtOH), Anhydrous
-
Ethyl Acetate (EtOAc), HPLC Grade
-
Hexane, HPLC Grade
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Silica gel for column chromatography
3.2. Experimental Workflow
Figure 2: Step-by-step experimental workflow diagram.
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-chlorobenzylidene)-1H-indene-1,3(2H)-dione (1.0 mmol, 268.7 mg), ninhydrin (1.0 mmol, 178.1 mg), and L-proline (1.2 mmol, 138.1 mg).
-
Solvent Addition: Add 20 mL of anhydrous ethanol to the flask.
-
Inert Atmosphere: Purge the flask with argon or nitrogen gas for 5 minutes.
-
Reaction: Place the flask in a preheated oil bath and reflux the mixture with vigorous stirring. The reaction progress should be monitored by TLC (typically using a 7:3 Hexane:EtOAc eluent). The reaction is generally complete within 2-4 hours. A visible color change and precipitation of the product may be observed.[8]
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting dipolarophile on TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Isolation: Reduce the solvent volume to approximately 5 mL using a rotary evaporator. The crude product will often precipitate. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure spiro compound.
-
Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9][13][14]
Data Presentation: Substrate Scope and Yields
The robustness of this protocol is demonstrated by its applicability to a variety of substituted 2-arylidene-1,3-indanediones. The electronic nature of the substituent on the aryl ring can influence the reaction yield and time.
| Entry | Aryl Substituent (Ar) | Product Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | 91% | >99:1 |
| 2 | 4-Chlorophenyl | 94% | >99:1 |
| 3 | 4-Methoxyphenyl | 88% | >99:1 |
| 4 | 4-Nitrophenyl | 95% | >99:1 |
| 5 | 2-Naphthyl | 85% | >99:1 |
Table 1: Representative yields for the synthesis of spiro[indene-pyrrolizidine] derivatives. Reactions were performed under the optimized protocol. Yields are for the isolated, purified product. Diastereomeric ratios were determined by ¹H NMR analysis of the crude reaction mixture.
Analysis & Insights:
-
Electronic Effects: The reaction demonstrates high tolerance for both electron-donating (Entry 3) and electron-withdrawing (Entries 2, 4) substituents on the aromatic ring of the dipolarophile. Electron-withdrawing groups tend to accelerate the reaction due to a lowering of the dipolarophile's LUMO energy, resulting in slightly higher yields.[4]
-
Stereoselectivity: In all cases, the reaction proceeds with excellent diastereoselectivity, typically affording a single endo isomer as the major product.[9][10] This high level of stereocontrol is a key advantage of the concerted cycloaddition mechanism.
Trustworthiness and Self-Validation
The protocol described is a self-validating system. Key checkpoints include:
-
TLC Monitoring: The clear consumption of the colored 2-arylidene-1,3-indanedione starting material provides a simple visual and chromatographic confirmation of reaction progress.
-
Spectroscopic Confirmation: The unique spirocyclic structure gives rise to characteristic signals in NMR spectra. Specifically, the appearance of signals for the newly formed pyrrolidine ring protons and the distinct chemical shift of the spiro-carbon (~70-80 ppm in ¹³C NMR) confirm the successful cycloaddition.[14]
-
High Diastereoselectivity: The observation of a single set of peaks in the ¹H NMR for the product protons is a strong indicator of the reaction's high stereocontrol.
Conclusion and Future Outlook
The 1,3-dipolar cycloaddition of in situ generated azomethine ylides with indene-based dipolarophiles is a powerful and reliable strategy for the synthesis of medicinally relevant spiro[indene-pyrrolidine] scaffolds. The operational simplicity of the multi-component protocol, combined with its high yields, excellent stereoselectivity, and broad substrate scope, makes it an invaluable tool for drug discovery and chemical biology. Further exploration into catalytic asymmetric variants of this reaction holds the promise of accessing enantioenriched spirocycles, further expanding the chemical space available for the development of novel therapeutics.[12][15][16]
References
-
Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. National Center for Biotechnology Information.[Link]
-
Synthesis of Dispiro[indole-3,2′-pyrrolidine-3′,2″-pyrrolizine]-1″,2(1H)-dionesviaAzomethine Ylide 1,3-Dipolar Cycloaddition. Sci-Hub.[Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry.[Link]
-
Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. National Center for Biotechnology Information.[Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information.[Link]
-
The catalytic asymmetric 1,3-dipolar cycloaddition of ynones with azomethine ylides. PubMed.[Link]
-
Three-component one-pot synthesis of new spiro[indoline-pyrrolidine] derivatives mediated by 1,3-dipolar reaction and DFT analysis. INIS-IAEA.[Link]
-
Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Michigan State University Department of Chemistry.[Link]
-
The use of spirocyclic scaffolds in drug discovery. PubMed.[Link]
-
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. National Center for Biotechnology Information.[Link]
-
Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Royal Society of Chemistry Publishing.[Link]
-
Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Royal Society of Chemistry Publishing.[Link]
-
Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. ACS Publications.[Link]
-
Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. PubMed Central.[Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. Royal Society of Chemistry Publishing.[Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. PubMed Central.[Link]
-
Spiro indane-1,3-dione pyrrolizidine compounds synthesized by 1,3-dipolar cyclo-addition reaction. ResearchGate.[Link]
-
An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. PubMed Central.[Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal.[Link]
-
1,3-Dipolar cycloaddition. Wikipedia.[Link]
-
1,3-dipolar cycloadditions. YouTube.[Link]
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Application Note & Protocol: A Modular Synthesis of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Abstract
The spiro[indene-1,2'-pyrrolidine] scaffold is a privileged structural motif in medicinal chemistry, forming the core of various biologically active compounds.[1][2] The incorporation of a fluorine atom can significantly enhance pharmacological properties such as metabolic stability and binding affinity.[3] This document provides a comprehensive, two-step experimental protocol for the synthesis of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]. The synthesis proceeds via an intramolecular Friedel-Crafts cyclization to form a key 5-fluoro-1-indanone intermediate, followed by a highly efficient [3+2] cycloaddition reaction with an in situ generated azomethine ylide. This guide is designed for researchers in synthetic chemistry and drug development, offering detailed procedural steps, mechanistic rationale, and practical insights for successful execution.
Overall Synthetic Strategy
The synthesis is designed as a modular two-part process. This approach allows for the stable isolation of the key intermediate, 5-fluoro-1-indanone, before proceeding to the more complex spirocyclization step. The overall transformation is outlined below.
Figure 1: Overall workflow for the synthesis of the target spiro-compound.
Part 1: Synthesis of 5-Fluoro-1-indanone Intermediate
Principle and Rationale
The formation of the indanone ring system is achieved through an intramolecular Friedel-Crafts acylation. In this reaction, the carboxylic acid group of 3-(3-fluorophenyl)propanoic acid is activated by a strong acid, which then facilitates an electrophilic aromatic substitution onto the electron-rich fluorophenyl ring to form the five-membered ketone. Chlorosulfonic acid is an excellent choice for this transformation as it serves as both the solvent and the powerful activating agent, driving the reaction to completion at room temperature.[3]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 3-(3-Fluorophenyl)propanoic acid | ≥98% | Sigma-Aldrich |
| Chlorosulfonic acid | ≥99% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Sodium sulfate (anhydrous) | ACS Grade | Fisher Scientific |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Crushed ice | --- | --- |
| Round-bottom flask (100 mL) | --- | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Separatory funnel (250 mL) | --- | --- |
| Rotary evaporator | --- | --- |
Detailed Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 20 mL of chlorosulfonic acid. Cool the flask in an ice bath (0-5 °C).
-
Addition of Starting Material: Slowly add 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid to the stirred chlorosulfonic acid in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Expert Insight: Portion-wise addition is critical to control the initial exotherm and prevent side reactions.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes).
-
Work-up and Quenching: Carefully and slowly pour the reaction mixture onto approximately 100 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.
-
Extraction: Transfer the quenched mixture to a 250 mL separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to yield 5-fluoro-1-indanone as a solid.[3]
Expected Results & Characterization
-
Yield: ~70-75%[3]
-
Appearance: White to off-white solid.
-
Melting Point: 38-40 °C
-
CAS Number: 700-84-5[4]
Part 2: Synthesis of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Principle and Rationale
This key step utilizes a [3+2] cycloaddition reaction, a powerful tool for constructing five-membered heterocyclic rings.[5][6] An azomethine ylide, a type of 1,3-dipole, is generated in situ from the condensation of sarcosine ethyl ester and an aldehyde (paraformaldehyde).[7] This highly reactive intermediate is immediately trapped by the carbonyl group of 5-fluoro-1-indanone (the dipolarophile) to stereoselectively form the desired spiro-pyrrolidine ring system. Toluene is used as the solvent, and reflux conditions provide the necessary energy to promote the formation of the ylide and the subsequent cycloaddition.
Figure 2: Mechanistic overview of the 1,3-dipolar cycloaddition step.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 5-Fluoro-1-indanone | From Part 1 | --- |
| Sarcosine ethyl ester hydrochloride | ≥99% | Sigma-Aldrich |
| Paraformaldehyde | Reagent Grade | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dean-Stark apparatus | --- | --- |
| Reflux condenser | --- | --- |
Detailed Experimental Protocol
-
Neutralization of Amine Salt: In a small flask, suspend sarcosine ethyl ester hydrochloride (1.5 eq.) in toluene. Add triethylamine (1.6 eq.) and stir at room temperature for 20 minutes to liberate the free amine. Filter off the resulting triethylammonium chloride salt.
-
Expert Insight: It is crucial to use the free base of the amino ester. Pre-neutralizing the hydrochloride salt ensures the amine is available to react with paraformaldehyde.
-
-
Reaction Setup: To a round-bottom flask fitted with a Dean-Stark trap and reflux condenser, add 5-fluoro-1-indanone (1.0 eq, e.g., 1.0 g, 6.66 mmol), paraformaldehyde (1.5 eq.), and anhydrous toluene (50 mL).
-
Addition of Ylide Precursor: Add the filtered toluene solution of free sarcosine ethyl ester from step 1 to the reaction flask.
-
Cycloaddition Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-18 hours, collecting any water generated in the Dean-Stark trap. Monitor the reaction by TLC until the starting indanone is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the eluent to prevent product tailing) to afford the pure 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine].
Expected Results & Characterization
-
Yield: Yields for this type of cycloaddition are typically moderate to good (50-80%).[7]
-
Appearance: Typically a viscous oil or low-melting solid.
-
Molecular Formula: C₁₂H₁₄FN[8]
Summary of Quantitative Data
| Step | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Solvent | Temp. | Time (h) | Avg. Yield |
| 1 | 3-(3-Fluorophenyl) propanoic acid | Chlorosulfonic acid | 1 : (solvent) | Chlorosulfonic acid | RT | 2-3 | 70-75% |
| 2 | 5-Fluoro-1-indanone | Sarcosine ethyl ester, Paraformaldehyde | 1 : 1.5 : 1.5 | Toluene | Reflux | 12-18 | 50-80% |
Safety and Handling
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and face shield.
-
Toluene is flammable and a suspected reprotoxin. All operations should be conducted in a well-ventilated fume hood away from ignition sources.
-
Standard laboratory safety practices should be followed at all times.
References
- BenchChem. Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry.
- ResearchGate. Fig. 1 (Boc) 2 -Creatine synthesis. Sarcosine ethyl ester reacts with N....
- Beilstein Journal of Organic Chemistry. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives.
- ChemicalBook. 5-Fluoro-1-indanone synthesis.
- ResearchGate. The synthesis of the spiro [indene-1,2'-pyrrolidine] ring system.
- National Institutes of Health (NIH). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review.
- PubMed Central. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents.
- RSC Publishing. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review.
- ChemicalBook. Synthesis and Application of sarcosine.
- Sigma-Aldrich. Sarcosine ethyl ester 99 52605-49-9.
- ChemScene. 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine].
- ResearchGate. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles.
- ResearchGate. 1,3-Dipolar Cycloaddition of Azomethine Ylides Generated from Aziridines in Supercritical Carbon Dioxide.
- Sigma-Aldrich. 5-Fluoro-1-indanone 99 700-84-5.
- ReddyChemTech. 5-Fluoro-1-indanone.
- National Institutes of Health (NIH). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives.
- Sinfoo Biotech. 5-fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine].
- PubMed Central. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis.
- ChemicalBook. 5-fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | 1211594-23-8.
Sources
- 1. BJOC - An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Fluoro-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 5. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. 5-fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine],(CAS# 1211594-23-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 10. 5-fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | 1211594-23-8 [chemicalbook.com]
Application Note: High-Resolution Purification of Spiro[indene-pyrrolidine] Derivatives by Column Chromatography
An Application Note and Protocol from the Desk of a Senior Application Scientist
Introduction: The Structural Significance and Purification Challenge of Spiro[indene-pyrrolidine] Scaffolds
Spiro[indene-pyrrolidine] derivatives represent a privileged class of heterocyclic compounds, forming the core scaffold of numerous natural products and pharmacologically active molecules.[1] Their rigid, three-dimensional architecture, which features a spirocyclic carbon atom shared between an indene and a pyrrolidine ring, provides a unique conformational constraint that is highly attractive for designing potent and selective therapeutic agents. These compounds have demonstrated a wide range of biological activities, including potential as anticancer and antimicrobial agents.[2][3]
The synthesis of these complex molecules, often through multicomponent reactions like 1,3-dipolar cycloadditions, frequently yields a crude product containing starting materials, by-products, and, critically, multiple stereoisomers (diastereomers and enantiomers).[4][5] The biological activity of stereoisomers can vary significantly. Therefore, isolating the desired isomer in high purity is not merely a matter of characterization but a fundamental prerequisite for accurate biological evaluation and further drug development.
Column chromatography remains the cornerstone technique for the preparative scale purification of these derivatives in research laboratories.[6] This application note provides a detailed, experience-driven guide to developing a robust column chromatography protocol for the purification of spiro[indene-pyrrolidine] derivatives, focusing on the underlying principles that govern separation and offering a self-validating workflow for achieving high purity.
The Science of Separation: Key Principles for Spiro[indene-pyrrolidine] Derivatives
The success of column chromatography hinges on the differential partitioning of compounds between a stationary phase and a mobile phase. For spiro[indene-pyrrolidine] compounds, which are typically moderately polar, silica gel (SiO₂) is the stationary phase of choice due to its efficacy and cost-effectiveness.[7][8][9] The separation is governed by the polarity of the analytes relative to the mobile phase.
-
Stationary Phase: Silica gel is a porous, high-surface-area form of silicon dioxide. Its surface is terminated with polar silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with polar functional groups on the target molecules.
-
Analyte Polarity: The polarity of a spiro[indene-pyrrolidine] derivative is determined by its functional groups. The pyrrolidine nitrogen can act as a hydrogen bond acceptor, while substituents like esters, amides, or hydroxyl groups significantly increase polarity. The indene moiety is largely non-polar.
-
Mobile Phase (Eluent): The eluent competes with the analytes for binding sites on the silica. A less polar eluent will not displace the analytes effectively, causing them to move slowly. A more polar eluent will displace them more readily, causing them to move faster.
The fundamental principle is: Less polar compounds will elute from the column faster, while more polar compounds will be retained longer by the polar silica gel.
The primary challenge in purifying these spirocycles is often the separation of closely related diastereomers.[10][11] These isomers have identical functional groups and differ only in their 3D spatial arrangement, resulting in very similar polarities. Achieving their separation requires a carefully optimized chromatographic system with high resolving power.
Part 1: Pre-Purification Analysis using Thin-Layer Chromatography (TLC)
Before committing a valuable crude product to a large-scale column, it is imperative to develop and optimize the separation conditions on a small scale using TLC. This is a non-negotiable, self-validating step.
Objective: To identify a solvent system that provides good separation between the desired product and impurities, aiming for a Retention Factor (Rf) of 0.25 - 0.35 for the target compound. This Rf value is in a "sweet spot" that typically translates well to column chromatography, allowing for effective separation without requiring excessively large volumes of solvent.
Protocol: TLC System Development
-
Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated solution.
-
Spot the Plate: Using a capillary tube, spot the solution onto a silica gel TLC plate. Make the spot as small as possible to prevent band spreading.
-
Develop the Plate: Place the plate in a TLC chamber containing a shallow pool of your chosen test eluent. Start with a low-polarity system, such as 10% ethyl acetate in hexanes. Ensure the chamber is saturated with solvent vapors.
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate).
-
Analyze and Iterate:
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
If all spots remain at the baseline, the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., to 20% ethyl acetate).
-
If all spots are near the solvent front, the eluent is too polar. Decrease the proportion of the polar solvent.
-
The goal is to find a system where the Rf of the desired product is ~0.3 and is well-resolved from other spots.
-
| Observation on TLC | Interpretation | Action for Next Trial |
| Rf of target is too low (<0.2) | Eluent is not polar enough. Compound is strongly adsorbed to silica. | Increase the percentage of the polar solvent (e.g., from 10% to 20% EtOAc in Hexanes). |
| Rf of target is too high (>0.5) | Eluent is too polar. Compound has low affinity for silica. | Decrease the percentage of the polar solvent (e.g., from 30% to 20% EtOAc in Hexanes). |
| Poor separation between spots | The polarity difference is insufficient with this solvent system. | Try a different solvent system (e.g., Dichloromethane/Methanol or Toluene/Acetone). |
| Streaking of spots | Sample may be too concentrated, too acidic/basic, or degrading on silica. | Dilute the spotting solution; consider adding 0.5% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. |
Part 2: Preparative Column Chromatography Protocol
This protocol details a standard flash column chromatography procedure, which uses pressure (from a pump or compressed air) to accelerate solvent flow, improving the speed and resolution of the separation.[6]
Workflow Overview
Caption: Workflow for spiro[indene-pyrrolidine] purification.
Step 1: Column Preparation (Slurry Packing)
The slurry method is generally preferred as it minimizes the risk of trapping air bubbles and ensures a more uniform packing of the stationary phase.[12]
-
Select Column Size: Choose a column diameter based on the amount of crude material. A common rule of thumb is a silica-to-sample mass ratio of 40:1 to 100:1. For diastereomer separations, a higher ratio is recommended.
-
Plug the Column: Securely place a small plug of cotton or glass wool at the bottom of the column.[12] Add a ~1 cm layer of sand over the plug to create a flat base.
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, low-polarity eluting solvent (as determined by TLC) to create a free-flowing slurry, approximately 1.5 times the volume of the silica.[12]
-
Pack the Column: Clamp the column vertically. Fill the column about one-third full with the eluent. Pour the silica slurry into the column in a single, continuous motion.
-
Settle and Compact: Open the stopcock to drain the solvent. As the silica settles, gently tap the side of the column with a piece of rubber tubing to dislodge any air bubbles and ensure a homogeneously packed bed.[12] The collected eluent can be reused. Crucially, never let the solvent level drop below the top of the silica bed.
-
Add Final Layer: Once the silica is settled, carefully add another ~1 cm layer of sand on top. This prevents the silica bed from being disturbed when adding more eluent.[12]
Step 2: Sample Loading (Dry Loading)
Dry loading is highly recommended, especially when the crude product has poor solubility in the eluent. This technique leads to sharper bands and better separation.
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.
-
Carefully add this powder as a uniform layer on top of the sand at the top of the packed column.
Step 3: Elution and Fraction Collection
This is the active separation phase. A gradient elution, where the polarity of the mobile phase is gradually increased, is often most effective.[7]
-
Initial Elution: Carefully fill the column with the initial, low-polarity eluent.
-
Apply Pressure: Apply gentle air pressure to the top of the column to begin the flow. The goal is a steady drip rate.
-
Collect Fractions: Begin collecting the eluent in numbered test tubes or flasks. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Increase Polarity (Gradient): After collecting several column volumes of the initial eluent, gradually increase the polarity by using pre-mixed eluents of higher polar solvent concentration (e.g., move from 5% EtOAc/Hexanes to 10%, then 15%, etc.). A stepwise gradient is easiest to perform manually.
Step 4: Analysis and Isolation
-
Monitor Fractions by TLC: Spot every few fractions (e.g., every 2nd or 3rd tube) on a TLC plate. Develop and visualize the plate to identify which fractions contain your desired compound.
-
Pool Fractions: Based on the TLC analysis, combine all fractions that contain only the pure target compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified spiro[indene-pyrrolidine] derivative.
-
Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, and HRMS.[2]
Part 3: Troubleshooting and Advanced Considerations
Diagram: Polarity and Elution Order
Caption: Relationship between compound polarity and elution order.
Common Problems and Solutions
| Problem | Possible Cause(s) | Solution(s) |
| Cracked/Channeling Silica Bed | Column ran dry; packing was not uniform. | Ensure the solvent level is always above the silica. Pack the column carefully as a uniform slurry. The run is likely compromised and may need to be repeated. |
| Poor Separation (Overlapping Bands) | Eluent polarity is too high; column is overloaded; sample band was too diffuse. | Use a less polar eluent system. Reduce the amount of sample loaded. Ensure sample is loaded in a minimal volume (dry loading is best). |
| Streaking/Tailing of Bands | Compound is too acidic/basic; compound is degrading on silica. | Add a modifier to the eluent (0.5% triethylamine for bases, 0.5% acetic acid for acids). Consider using a different stationary phase like alumina. |
| Compound Won't Elute | Eluent is not polar enough; compound is insoluble or reacting with silica. | Dramatically increase eluent polarity (e.g., switch to 10% Methanol in DCM). If this fails, the compound may not be suitable for silica gel chromatography. |
Separating Diastereomers
Separating diastereomers is often the most significant challenge. Success depends on maximizing the small differences in their interaction with the stationary phase.
-
Use a Long Column: A higher length-to-diameter ratio increases the number of theoretical plates and improves resolution.
-
Employ a Shallow Gradient: Increase the eluent polarity very slowly to allow more time for the isomers to separate.
-
Optimize Solvent System: Sometimes, switching solvent systems (e.g., from Hexane/EtOAc to Toluene/Acetone) can alter the specific interactions and improve separation, even if the overall polarity is similar.
-
Consider HPLC: For very difficult separations, High-Performance Liquid Chromatography (HPLC) on a silica or a specialized chiral column may be necessary to achieve baseline resolution.[10][13]
References
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Al-Warhi, T., et al. (2025). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances. Retrieved from [Link]
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Karayel, A., et al. (2019). Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. Pharmacological Reports, 71(2), 357-360. Retrieved from [Link]
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Shaaban, M., et al. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Journal of Molecular Structure, 1269, 133827. Retrieved from [Link]
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A, A., et al. (2023). Design Synthesis and Antimicrobial Activity Studies of Some Novel Derivatives of Spirooxiindole. International Journal of Novel Research and Development, 8(5). Retrieved from [Link]
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Singh, U. P., et al. (2018). Synthesis of a library of spiro[pyrrolidine-3, 3´-oxindole] compounds... ResearchGate. Retrieved from [Link]
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University of Rochester. (2015). Column Chromatography Procedures. Retrieved from [Link]
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University of Illinois Urbana-Champaign. (n.d.). How to run column chromatography. Retrieved from [Link]
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Krasnopeeva, A. G., et al. (2022). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 27(23), 8303. Retrieved from [Link]
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Wang, C., et al. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. International Journal of Molecular Sciences, 25(1), 585. Retrieved from [Link]
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Hou, J., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]
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Wang, C., et al. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. ResearchGate. Retrieved from [Link]
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Han, J., & Wiemer, D. F. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2664. Retrieved from [Link]
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Lattion, A., et al. (2021). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. Molecules, 26(2), 438. Retrieved from [Link]
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Chen, Y., et al. (2024). Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. Communications Chemistry, 7(1), 1-9. Retrieved from [Link]
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Praliev, K. D., et al. (1996). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. ResearchGate. Retrieved from [Link]
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Beryozkina, T., et al. (2021). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry, 17, 1818–1825. Retrieved from [Link]
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Martins, C., et al. (2024). Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future. Foods, 13(1), 163. Retrieved from [Link]
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Adams, W. J. (1987). High-performance liquid chromatographic method for determining the enantiomeric purity of a benzindene prostaglandin by a diastereomeric separation. Journal of Chromatography A, 408, 275-283. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the 1H and 13C NMR Structural Elucidation of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Abstract
This technical guide provides a detailed protocol and in-depth analysis for the complete structural characterization of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine], a key scaffold in modern medicinal chemistry. Spirocyclic systems are increasingly utilized in drug discovery to enhance three-dimensional complexity and improve pharmacological properties.[1] The introduction of a fluorine atom further modulates the molecule's electronic and metabolic profile. An unambiguous structural confirmation is therefore paramount. This note details a systematic approach using one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy, explaining the causal logic behind experimental choices and spectral interpretation.
Introduction: The Significance of Fluorinated Spirocycles
The spiro[indene-pyrrolidine] framework represents a privileged structural motif, combining a rigid indane system with a flexible pyrrolidine ring. This arrangement is of significant interest in the development of novel therapeutics, as the defined three-dimensional orientation of substituents can lead to improved target binding and selectivity.[1][2] The incorporation of a fluorine atom on the aromatic ring is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.
Given the structural complexity arising from the spirocyclic center and the influence of the electronegative fluorine atom on the NMR spectra, a multi-faceted analytical approach is essential for unequivocal characterization. This guide provides researchers, scientists, and drug development professionals with the necessary protocols and interpretive logic to confidently analyze this molecule and its derivatives.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, a standardized atom numbering system is crucial. The structure of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is presented below, with IUPAC-consistent numbering that will be used throughout this note.
Caption: Molecular structure and numbering of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine].
Experimental Protocols
Protocol: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on meticulous sample preparation.[3]
-
Material Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.[4][5]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules.[5] For compounds with higher polarity, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative. The choice is critical as the solvent's residual peak should not obscure key signals.[6]
-
Dissolution: Dissolve the sample in a small, clean vial with approximately 0.6-0.7 mL of the chosen deuterated solvent.[5] Ensure complete dissolution; gentle vortexing can be applied. Incomplete dissolution or suspended particles will degrade spectral quality by disrupting magnetic field homogeneity.[3]
-
Filtration and Transfer: Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube (e.g., Norell or Wilmad). This removes any particulate matter.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[6]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol: NMR Data Acquisition
The following experiments provide a comprehensive dataset for full structural assignment. These are generalized protocols; instrument-specific parameters may require optimization.[7]
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to observe chemical shifts, coupling patterns (multiplicity), and relative proton counts (integration).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (including the spiro-carbon C1) are not observed.[7]
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is essential for mapping out the spin systems within the indene and pyrrolidine rings.[8][9]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing definitive C-H attachments.[8]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds, ²JCH and ³JCH). It is indispensable for connecting molecular fragments, such as linking the pyrrolidine protons to the indene core across the spiro-junction.[10]
Caption: Logical workflow for NMR-based structural elucidation.
Spectroscopic Analysis and Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides the initial blueprint of the proton framework.
-
Aromatic Region (δ ~6.8–7.5 ppm): The indene ring contains three aromatic protons. The fluorine at the C5 position will significantly influence this region.
-
H4: This proton is ortho to the fluorine atom and will appear as a doublet of doublets due to coupling with both H6 (³JHH, typical ortho coupling ~8 Hz) and the ¹⁹F nucleus (³JHF, ~8-10 Hz).
-
H6: This proton is meta to the fluorine and ortho to H7. It will likely appear as a doublet of doublets, coupled to H7 (³JHH, ~8 Hz) and the ¹⁹F nucleus (⁴JHF, a smaller meta coupling of ~3-5 Hz).[11]
-
H7: This proton is para to the fluorine and ortho to H6. It will appear as a doublet, primarily coupled to H6 (³JHH, ~8 Hz). The coupling to fluorine (⁵JHF) is typically very small and may not be resolved.
-
-
Aliphatic Indene Region (δ ~2.0–3.5 ppm):
-
The protons on C2 and C3 form a classic A₂B₂ or more complex AA'BB' spin system. Due to the rigid ring structure, these protons are chemically non-equivalent and will give rise to complex multiplets.
-
Protons at C2 are adjacent to the aromatic ring and will be slightly downfield compared to the C3 protons.
-
-
Pyrrolidine Ring Region (δ ~1.8–3.8 ppm):
-
The protons on C3', C4', and C5' will also exhibit complex multiplets. The spirocyclic nature restricts conformational flexibility, often rendering geminal protons diastereotopic and thus magnetically non-equivalent.[12] This means that the two protons on C3', for example, will have different chemical shifts and will couple with each other (geminal coupling, ²JHH) and with adjacent protons.
-
Protons on carbons adjacent to the nitrogen (C3' and C5') will be deshielded and appear further downfield.
-
-
Amine Proton (N-H): A broad singlet may be observed, the chemical shift of which is highly dependent on solvent and concentration. This peak will disappear upon shaking the sample with D₂O.
¹³C NMR and DEPT-135 Spectrum Analysis
The ¹³C NMR spectrum reveals the carbon skeleton and is particularly informative due to ¹³C-¹⁹F coupling.
-
Aromatic Region (δ ~110–165 ppm):
-
Six distinct aromatic carbon signals are expected.
-
C5 (Fluorine-bearing carbon): This signal will be the most downfield in the aromatic region due to the direct attachment of the electronegative fluorine atom. Crucially, it will exhibit a very large one-bond coupling constant (¹JCF) in the range of 240–250 Hz, appearing as a doublet in the proton-coupled spectrum.[11][13]
-
C4 and C6 (ortho to F): These carbons will show a two-bond coupling (²JCF) of approximately 20–25 Hz.
-
C3a and C7 (meta to F): These carbons will exhibit a smaller three-bond coupling (³JCF) of around 5–10 Hz.
-
C7a (para to F): The four-bond coupling (⁴JCF) is typically the smallest, around 1–3 Hz.[13]
-
-
Spiro-Carbon (C1): This is a quaternary carbon and will appear as a singlet in a region of δ ~65–80 ppm. Its lack of a signal in the DEPT-135 spectrum confirms its identity.
-
Aliphatic Region (δ ~25–60 ppm):
-
Five distinct aliphatic carbon signals are expected (C2, C3, C3', C4', C5').
-
The DEPT-135 spectrum will show all five signals as negative peaks, confirming they are all CH₂ groups.
-
Carbons adjacent to the nitrogen (C3' and C5') will be further downfield than the other aliphatic carbons.
-
2D NMR Correlation Analysis
2D NMR is essential to connect the puzzle pieces from the 1D spectra.[8][14]
-
COSY: Will show correlations between H4-H6 and H6-H7 in the aromatic ring. It will also reveal the coupling network within the indene aliphatic protons (H2-H3) and throughout the pyrrolidine ring (H3'-H4'-H5').
-
HSQC: Provides direct, one-bond correlations, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.
-
HMBC: This is the key experiment for establishing the overall connectivity.
-
Key Aromatic-Aliphatic Correlations: Protons H2 will show a three-bond correlation to the aromatic quaternary carbon C7a. Proton H4 will show a three-bond correlation to C3.
-
Key Spiro-Junction Correlations: Protons on the pyrrolidine ring (H3' and H5') will show two- and three-bond correlations to the spiro-carbon C1. Critically, protons H5' will also show a three-bond correlation to the indene carbon C7a, and protons H2 will show correlations to C1, firmly establishing the spirocyclic connection.
-
Caption: Key HMBC correlations confirming the spiro[indene-pyrrolidine] core structure.
Summary of NMR Data
The following tables represent expected data based on the analysis. Actual values may vary slightly based on solvent and experimental conditions.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H7 | ~7.30 | d | ³JHH ≈ 8.0 |
| H4 | ~7.15 | dd | ³JHH ≈ 8.0, ³JHF ≈ 9.0 |
| H6 | ~6.95 | dd | ³JHH ≈ 8.0, ⁴JHF ≈ 4.0 |
| H3'α/β, H5'α/β | ~3.8 - 3.2 | m | |
| H2α/β | ~3.10 | m | |
| H3α/β | ~2.20 | m | |
| H4'α/β | ~2.00 | m |
| NH | ~1.9 (broad) | s | |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-135 | ¹³C-¹⁹F Coupling (JCF, Hz) |
|---|---|---|---|
| C5 | ~162.0 | C | ¹JCF ≈ 245 |
| C7a | ~148.0 | C | ⁴JCF ≈ 2 |
| C3a | ~140.0 | C | ³JCF ≈ 8 |
| C7 | ~126.0 | CH | ³JCF ≈ 8 |
| C4 | ~115.0 | CH | ²JCF ≈ 22 |
| C6 | ~113.0 | CH | ²JCF ≈ 22 |
| C1 (Spiro) | ~75.0 | C | - |
| C3', C5' | ~55-50 | CH₂ (-) | - |
| C2 | ~40.0 | CH₂ (-) | - |
| C3 | ~30.0 | CH₂ (-) | - |
| C4' | ~25.0 | CH₂ (-) | - |
Conclusion
The structural elucidation of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is systematically achieved through the logical application of a suite of NMR experiments. The ¹H NMR provides initial information on the proton environments, with characteristic splitting patterns in the aromatic region dictated by H-H and H-F couplings. The ¹³C NMR, in conjunction with DEPT-135, identifies all unique carbons and their types, with the large ¹JCF coupling constant serving as a definitive marker for the fluorine-substituted carbon. Finally, 2D correlation experiments, particularly COSY and HMBC, are indispensable for assembling the complete molecular connectivity, confirming the challenging assignments across the spirocyclic core. This comprehensive approach ensures a high degree of confidence in the structural verification of this important class of molecules.
References
-
Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
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NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
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High-Resolution NMR for Complex Molecule Analysis. Creative Biostructure. [Link]
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2D NMR Introduction. Chemistry LibreTexts. [Link]
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SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS. ProQuest. [Link]
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Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]
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NMR sample preparation guidelines. NMR-BIO. [Link]
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NMR Sample Preparation: The Complete Guide. Organomation. [Link]
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1H NMR spectrum of the spiro compound 18. The Royal Society of Chemistry. [Link]
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NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed. [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]
-
13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Royal Society of Chemistry Publishing. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. [Link]
-
Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing. [Link]
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Application Notes & Protocols: A Multi-Parametric Approach for In Vitro Cytotoxicity Testing of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Abstract
The evaluation of novel chemical entities for cytotoxic potential is a cornerstone of preclinical drug discovery and development.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the in vitro cytotoxicity of the novel compound 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] . Spiro-pyrrolidine and spiro-oxindole scaffolds are prevalent in biologically active natural products and have inspired the development of new therapeutic agents, with many derivatives showing significant cytotoxic activity against cancer cell lines.[2][3] Therefore, a robust and multi-faceted approach to characterizing the cytotoxic profile of this new analogue is critical.
This guide eschews a single-assay methodology, instead advocating for a multi-parametric strategy that interrogates different cellular endpoints: metabolic viability, membrane integrity, and the induction of apoptosis. By combining data from these distinct assays, a more nuanced and reliable understanding of the compound's cellular impact can be achieved, distinguishing between cytotoxic and cytostatic effects and providing initial insights into the mechanism of cell death.[1]
Foundational Principles: Viability, Cytotoxicity, and Proliferation
In drug screening, it is crucial to understand the distinction between key cellular outcomes.[1] An assay may measure one or more of these, and interpreting the results correctly depends on understanding the underlying biology.
-
Cell Viability: An assessment of overall cellular health, often measured by quantifying a parameter indicative of metabolic activity or enzymatic function.[1][4] A decrease in viability does not necessarily mean cells are dead; they could be in a state of arrested growth (cytostasis).
-
Cytotoxicity: A measure of a compound's ability to cause cell death through toxic mechanisms. Cytotoxicity assays typically detect markers of severe cellular damage, such as the loss of plasma membrane integrity or the activation of lethal biochemical pathways.[5]
-
Cell Proliferation: A measure of the rate of cell division over time. A compound can reduce the number of cells in a culture by being cytotoxic (killing cells) or by being cytostatic (preventing cell division).[1]
A comprehensive assessment requires assays that can help differentiate these outcomes. For instance, a potent anti-proliferative effect with low cytotoxicity suggests a cytostatic mechanism, whereas a rapid loss of membrane integrity indicates a cytotoxic mechanism.
Caption: Logical relationship between compound exposure and cellular outcomes.
Recommended Assay Panel: A Triad of Interrogation
No single assay can provide a complete picture of a compound's cytotoxic profile. We recommend a panel of three assays targeting distinct cellular processes. This approach provides a self-validating system, where results from one assay can be contextualized by the others.
-
MTT Assay (Metabolic Viability): Measures the activity of mitochondrial reductase enzymes, providing a proxy for the overall metabolic health and viability of the cell population.
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): Quantifies the release of the cytosolic enzyme LDH into the culture medium, a definitive marker of plasma membrane rupture associated with necrosis or late-stage apoptosis.[6][7]
-
Caspase-Glo® 3/7 Assay (Apoptosis Execution): Measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[8] A positive result is a strong indicator of programmed cell death.
The workflow below illustrates how these assays are integrated into the testing cascade.
Caption: General experimental workflow for cytotoxicity profiling.
Protocol 1: MTT Assay for Cell Viability
Principle
The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes in their mitochondria which reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9] The amount of formazan produced, quantified by measuring absorbance after solubilization, is directly proportional to the number of metabolically active (viable) cells.[10]
Caption: Principle of the MTT assay.
Methodology
A. Reagent Preparation
-
MTT Stock Solution (5 mg/mL): Aseptically dissolve MTT powder in sterile Dulbecco's Phosphate Buffered Saline (DPBS) to a final concentration of 5 mg/mL.[4][10] Filter-sterilize the solution using a 0.2 µm filter. Protect the solution from light by wrapping the container in aluminum foil and store at 4°C for short-term use or at -20°C for long-term storage.[9][10]
-
Solubilization Solution: Use 100% Dimethyl Sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[11]
B. Experimental Protocol
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11]
-
Controls: Prepare triplicate wells for each condition:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the same final concentration of solvent (e.g., DMSO) used for the highest compound dose.
-
Blank Control: 100 µL of complete medium without cells to measure background absorbance.[9]
-
-
Incubation (Attachment): Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow adherent cells to attach.[12]
-
Compound Treatment: Prepare serial dilutions of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] in complete culture medium. Carefully remove the medium from the wells and add 100 µL of the various compound concentrations.[11]
-
Incubation (Exposure): Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[10]
-
Formazan Development: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[4]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of MTT solvent (e.g., DMSO) to each well.[9][13]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[9][13]
Protocol 2: LDH Assay for Cytotoxicity
Principle
Lactate Dehydrogenase (LDH) is a stable enzyme present in the cytosol of all cells.[7] When the plasma membrane loses its integrity—a key feature of necrosis or late apoptosis—LDH is rapidly released into the surrounding culture medium.[14] The assay quantitatively measures the activity of this released LDH through a coupled enzymatic reaction, where LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a red formazan product.[6][14] The amount of color formed is directly proportional to the number of lysed cells.[14]
Caption: Principle of the LDH cytotoxicity assay.
Methodology
A. Reagent Preparation
-
This protocol is best performed using a commercially available LDH Cytotoxicity Assay Kit. Prepare reagents according to the manufacturer's instructions. The kit will typically contain an Assay Buffer, a Substrate Mix, and a Stop Solution.
B. Experimental Protocol
-
Cell Seeding and Treatment: Follow steps 1, 3, 4, and 5 from the MTT protocol.
-
Controls: In addition to untreated and vehicle controls, it is essential to prepare triplicate wells for:
-
Maximum LDH Release Control: About 45 minutes before the end of the exposure period, add 10 µL of the kit's Lysis Buffer (often 10X Triton X-100) to these wells. This lyses all cells and represents 100% cytotoxicity.[15][16]
-
Culture Medium Background Control: Wells containing medium but no cells.[14]
-
-
Sample Collection: After incubation, centrifuge the 96-well plate at ~250 x g for 4 minutes to pellet any cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[12]
-
LDH Reaction: Prepare the LDH Reaction Mixture according to the kit's protocol (typically by mixing the substrate and assay buffer). Add 50 µL of this mixture to each well containing supernatant.[12]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]
-
Stop Reaction: Add 50 µL of the Stop Solution from the kit to each well.[15]
-
Reading: Gently tap the plate to mix. Measure the absorbance at 490 nm using a microplate reader. A background reading at 680 nm can also be taken and subtracted.[15]
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle
Caspases-3 and -7 are key "executioner" proteases that are activated during the final stages of the apoptotic cascade.[17][18] This luminescent assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[8] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then utilized by luciferase to generate a stable "glow-type" luminescent signal.[8] The intensity of the light produced is directly proportional to the amount of caspase-3/7 activity and, therefore, to the level of apoptosis.
Caption: Apoptotic cascade leading to light generation in the Caspase-Glo® 3/7 assay.
Methodology
A. Reagent Preparation
-
This assay utilizes the Caspase-Glo® 3/7 Assay System (Promega or similar). Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided Assay Buffer to form the Caspase-Glo® 3/7 Reagent.
B. Experimental Protocol
-
Cell Seeding: Follow step 1 from the MTT protocol, but use white-walled, opaque 96-well plates suitable for luminescence measurements to prevent signal crosstalk.
-
Controls: Prepare triplicate wells for:
-
Untreated and Vehicle Controls.
-
Positive Control: A known apoptosis-inducing agent (e.g., Staurosporine) to confirm assay performance.
-
Blank Control: Medium without cells to measure background luminescence.
-
-
Treatment and Incubation: Follow steps 3, 4, and 5 from the MTT protocol.
-
Assay Procedure (Add-Mix-Measure): a. Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. b. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[8] c. Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours to allow the luminescent signal to stabilize.
-
Reading: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Presentation
Data Normalization
-
MTT Assay:
-
First, subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of viability for each compound concentration using the formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Well) x 100
-
-
LDH Assay:
-
First, subtract the average absorbance of the culture medium background control from all other readings.
-
Calculate the percentage of cytotoxicity for each compound concentration using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Caspase-Glo® 3/7 Assay:
-
First, subtract the average luminescence of the blank (medium only) wells from all other readings.
-
Data can be presented as Fold-Increase in activity over the vehicle control: Fold-Increase = (Luminescence of Treated Well / Average Luminescence of Vehicle Control Well)
-
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro. For the MTT and LDH assays, plot the normalized data (% Viability or % Cytotoxicity) against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in software like GraphPad Prism to calculate the IC₅₀ value.
Data Summary
Summarize the calculated IC₅₀ values in a clear, tabular format. This allows for easy comparison of the compound's potency across different cell lines and endpoints.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC₅₀ (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | [Insert Value] |
| LDH | 48 | [Insert Value] | ||
| Caspase-3/7 | 24 | [Insert Value] | ||
| HeLa | Cervical Cancer | MTT | 48 | [Insert Value] |
| LDH | 48 | [Insert Value] | ||
| Caspase-3/7 | 24 | [Insert Value] | ||
| Jurkat | T-cell Leukemia | MTT | 48 | [Insert Value] |
| LDH | 48 | [Insert Value] | ||
| Caspase-3/7 | 24 | [Insert Value] |
References
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National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
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Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. Available at: [Link]
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OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. Available at: [Link]
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Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
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Scribd. MTT Assay Protocol for Lab Use. Available at: [Link]
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Ryan, J. et al. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Available at: [Link]
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Suxo, C. et al. (2022). Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. Available at: [Link]
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Scribd. In Vitro Cytotoxicity Assay Protocol. Available at: [Link]
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protocols.io. LDH cytotoxicity assay. Available at: [Link]
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Cell Biologics Inc. LDH Assay. Available at: [Link]
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National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]
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Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
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Bentaleb, A. et al. (2018). Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'- pyrrolidine) Derivatives. Available at: [Link]
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ResearchGate. (2025). Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'- pyrrolidine) Derivatives. Available at: [Link]
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Kinast, S. et al. (2021). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. PubMed Central. Available at: [Link]
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EMD Millipore. Muse® Caspase-3/7 Kit. Available at: [Link]
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Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. Available at: [Link]
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El-Gohary, N. et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry. Available at: [Link]
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Application Notes and Protocols for the Anti-inflammatory Screening of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Introduction: The Rationale for Screening Spiro-Pyrrolidine Derivatives
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Spiro-pyrrolidine derivatives have emerged as a promising class of heterocyclic compounds, with various analogues demonstrating a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The unique three-dimensional spirocyclic architecture can lead to novel interactions with biological targets, offering the potential for new mechanisms of action.
This document provides a comprehensive guide to the anti-inflammatory screening of a novel compound, 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] (CAS No. 1211594-23-8).[3][4][5] We will detail a tiered screening approach, beginning with robust in vitro cell-based assays to establish initial activity and elucidate the mechanism of action, followed by a well-established in vivo model for preliminary efficacy assessment. The protocols herein are designed to be self-validating, incorporating appropriate controls and providing a clear rationale for each experimental step.
Part 1: In Vitro Screening Cascade
The initial phase of screening aims to determine if 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] can modulate key inflammatory pathways in a controlled cellular environment. We will utilize the well-established lipopolysaccharide (LPS)-stimulated macrophage model. Macrophages are pivotal cells in the innate immune response, and their activation by LPS, a component of Gram-negative bacteria, triggers a potent inflammatory cascade.[6][7]
Experimental Workflow: In Vitro Screening
The following diagram outlines the logical flow of the in vitro experiments.
Caption: A tiered workflow for the in vitro anti-inflammatory screening of the test compound.
Protocol 1.1: Cell Culture and Cytotoxicity Assessment
Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compound. A reduction in inflammatory markers should be due to specific inhibitory effects, not simply cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add the compound dilutions to the cells. Incubate for 24 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select concentrations that show >90% cell viability for subsequent anti-inflammatory assays.
Protocol 1.2: Measurement of Nitric Oxide (NO) Production
Rationale: During inflammation, macrophages upregulate the enzyme inducible nitric oxide synthase (iNOS), leading to a significant increase in the production of nitric oxide (NO), a key inflammatory mediator.[9] The Griess assay is a simple and sensitive method to measure nitrite (a stable product of NO), as an indicator of NO production.
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1.1.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the components of the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using a nitrite standard. Calculate the concentration of nitrite in each sample and express the inhibition of NO production as a percentage of the LPS-only control.
Table 1: Expected Data Output for Nitric Oxide (NO) Inhibition
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
| Control | - | < 1 |
| LPS (1 µg/mL) | - | 100 |
| LPS + Test Compound | 1 | Value ± SD |
| LPS + Test Compound | 5 | Value ± SD |
| LPS + Test Compound | 10 | Value ± SD |
| LPS + Dexamethasone (Positive Control) | 10 | Value ± SD |
Protocol 1.3: Quantification of Pro-inflammatory Cytokines
Rationale: Upon activation, macrophages release a variety of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which amplify the inflammatory response.[10] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the levels of these cytokines in the cell culture supernatant.[11][12][13]
Materials:
-
Supernatants from the experiment in Protocol 1.2
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
Procedure:
-
ELISA Protocol: Perform the ELISA for each cytokine using the collected cell culture supernatants according to the manufacturer's protocol.[14] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples and determine the percentage of inhibition relative to the LPS-only control.
Table 2: Expected Data Output for Pro-inflammatory Cytokine Inhibition
| Treatment | Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) | IL-1β (% of LPS Control) |
| LPS (1 µg/mL) | - | 100 | 100 | 100 |
| LPS + Test Compound | 1 | Value ± SD | Value ± SD | Value ± SD |
| LPS + Test Compound | 5 | Value ± SD | Value ± SD | Value ± SD |
| LPS + Test Compound | 10 | Value ± SD | Value ± SD | Value ± SD |
Protocol 1.4: Western Blot Analysis of iNOS, COX-2, and NF-κB Signaling
Rationale: To delve deeper into the mechanism, we will assess the protein expression levels of iNOS and Cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory process.[15] Furthermore, we will investigate the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[16][17][18] Inhibition of IκBα phosphorylation is a key indicator of anti-inflammatory activity targeting this pathway.[18]
Materials:
-
Cell lysates from RAW 264.7 cells treated as in Protocol 1.2
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-iNOS, anti-COX-2, anti-phospho-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.[15]
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific binding.
-
Incubate with primary antibodies overnight. β-actin is used as a loading control to ensure equal protein loading.[19]
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[15]
-
Data Analysis: Quantify the band intensity using densitometry software. Normalize the expression of target proteins (iNOS, COX-2, phospho-IκBα) to the loading control (β-actin) or total protein (IκBα).
NF-κB Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway activated by LPS and potential points of inhibition.
Caption: The LPS-induced NF-κB signaling pathway and a potential inhibitory target.
Part 2: In Vivo Efficacy Assessment
Following promising in vitro results, the next logical step is to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a widely used, robust, and highly reproducible assay for screening acute anti-inflammatory activity.[20][21][22]
Protocol 2.1: Carrageenan-Induced Paw Edema in Rats
Rationale: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), providing a quantifiable measure of acute inflammation.[20][21] The early phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily mediated by prostaglandins, which are products of COX-2 activity.[21]
Materials:
-
Male Wistar rats (180-220 g)
-
1% Carrageenan solution in sterile saline
-
5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control: Indomethacin (10 mg/kg)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide the rats into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Test Compound (e.g., 25 mg/kg, p.o.)
-
Group III: Test Compound (e.g., 50 mg/kg, p.o.)
-
Group IV: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[20]
-
Drug Administration: Administer the vehicle, test compound, or positive control orally (p.o.) 1 hour before carrageenan injection.[20]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[20][23]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20][24]
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point.
-
Table 3: Expected Data Output for Carrageenan-Induced Paw Edema
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | Value ± SEM | 0 |
| Test Compound | 25 | Value ± SEM | Value |
| Test Compound | 50 | Value ± SEM | Value |
| Indomethacin | 10 | Value ± SEM | Value |
Conclusion and Future Directions
This structured screening cascade provides a comprehensive framework for evaluating the anti-inflammatory potential of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]. Positive results, specifically the inhibition of NO, pro-inflammatory cytokines, and key enzymes like iNOS and COX-2 in vitro, coupled with significant edema reduction in vivo, would strongly support its further development. Subsequent studies could explore chronic inflammation models, detailed pharmacokinetic/pharmacodynamic (PK/PD) profiling, and target deconvolution studies to precisely identify its molecular binding partners. The zebrafish model also presents a powerful alternative for higher-throughput in vivo screening and studying leukocyte migration.[25][26][27][28]
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Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. PubMed Central. [Link]
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In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. [Link]
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Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. PubMed. [Link]
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Antiproliferative activity of N-methylspiro-pyrrolidine derivatives 4a–n. ResearchGate. [Link]
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In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC - NIH. [Link]
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Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 mRNA and protein expression by the SC extract in LPS-stimulated BV-2 microglia. ResearchGate. [Link]
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Inhibition of (A) iNOS, COX-2 and (B) NF-kB, and (C) inhibition of... ResearchGate. [Link]
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Regioselective Synthesis and Anti-inflammatory Activity of Novel Dispiro[pyrazolidine-4,3'-pyrrolidine-2',3"-indoline]- 2",3,5-triones. ResearchGate. [https://www.researchgate.net/publication/224850239_Regioselective_Synthesis_and_Anti-inflammatory_Activity_of_Novel_Dispiro'pyrazolidine-43'-pyrrolidine-2'3-indoline]-_235-triones]([Link])
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Application Notes and Protocols for Developing Cell-Based Assays for Spiro[indene-pyrrolidine] Compounds
Introduction: Unlocking the Therapeutic Potential of Spiro[indene-pyrrolidine] Scaffolds
The spiro[indene-pyrrolidine] scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have shown promise as antimicrobial, antioxidant, antidiabetic, and notably, as anticancer agents.[1][2] The unique three-dimensional architecture of spirocyclic compounds allows for novel interactions with biological targets, making them attractive candidates for drug discovery programs.[3] Specifically, derivatives of spiro[pyrrolidine-3, 3´-oxindole] have been shown to induce apoptotic cell death and cell cycle arrest in cancer cells, highlighting their therapeutic potential.[4][5][6]
Effective drug development hinges on robust and reproducible methods to characterize the biological effects of new chemical entities. Cell-based assays are indispensable tools in this process, providing a biologically relevant context to assess a compound's activity, from initial cytotoxicity screening to detailed mechanistic studies. These assays are crucial for determining a compound's potency, understanding its mechanism of action, and guiding lead optimization efforts.
This comprehensive guide provides a suite of detailed protocols for establishing a robust cell-based assay cascade to evaluate spiro[indene-pyrrolidine] compounds. As a senior application scientist, the following sections are designed to not only provide step-by-step instructions but also to instill a deep understanding of the scientific principles that underpin each assay, ensuring the generation of high-quality, interpretable data.
I. Foundational Assays: Assessing Cytotoxicity and Viability
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This is typically achieved through cytotoxicity assays, which measure the degree to which a substance can cause cell damage or death.[7] A common and reliable method for this is the MTT assay, which assesses metabolic activity as an indicator of cell viability.[8] An alternative and complementary method is the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.
A. Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[8] This reduction is primarily carried out by mitochondrial dehydrogenases.[8] The resulting formazan is solubilized, and the absorbance is measured, which correlates with the number of viable cells.
B. Experimental Workflow: Cytotoxicity Screening
The following diagram illustrates the general workflow for assessing the cytotoxicity of spiro[indene-pyrrolidine] compounds.
Caption: General workflow for cytotoxicity screening of novel compounds.
C. Detailed Protocol: MTT Cytotoxicity Assay
This protocol is optimized for adherent cancer cell lines in a 96-well format.
Materials:
-
Spiro[indene-pyrrolidine] compounds
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each spiro[indene-pyrrolidine] compound in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the compounds or vehicle control (medium with the same concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[10][11]
-
D. Data Presentation: Example IC50 Values
| Compound | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| Spiro-Compound 1 | MCF-7 (Breast Cancer) | 48 | 5.2 |
| Spiro-Compound 2 | HCT-116 (Colon Cancer) | 48 | 8.9 |
| Spiro-Compound 3 | A549 (Lung Cancer) | 48 | 12.1 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 48 | 0.8 |
II. Mechanistic Deep Dive: Elucidating the Mode of Cell Death
Once a compound demonstrates significant cytotoxicity, the next critical step is to determine how it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[12] Key assays to investigate apoptosis include Annexin V/Propidium Iodide (PI) staining to detect early and late apoptotic cells, and caspase activity assays to measure the activation of key executioner enzymes.
A. The Hallmarks of Apoptosis
Apoptosis is a tightly regulated process characterized by distinct morphological and biochemical changes, including:
-
Phosphatidylserine (PS) externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, it flips to the outer leaflet.[13]
-
Caspase activation: A cascade of cysteine proteases called caspases are activated, leading to the cleavage of cellular substrates and the dismantling of the cell.[14][15]
-
DNA fragmentation: Endonucleases cleave DNA into characteristic fragments.
B. Signaling Pathways of Apoptosis
Two main pathways lead to apoptosis: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both converge on the activation of executioner caspases (e.g., caspase-3 and -7).[1][7] The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[2][16][17][18][19]
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
C. Detailed Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with spiro[indene-pyrrolidine] compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include a vehicle-treated negative control and a positive control (e.g., staurosporine).
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and centrifuge again.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[20]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[20]
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Collect at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
D. Detailed Protocol: Caspase-3/7 Activity Assay
This protocol utilizes a luminogenic substrate to measure the activity of executioner caspases-3 and -7.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
Cells treated with spiro[indene-pyrrolidine] compounds in a white-walled 96-well plate
-
Luminometer
Procedure:
-
Assay Setup:
-
Seed and treat cells in a white-walled 96-well plate as described for the MTT assay.
-
-
Reagent Preparation and Addition:
-
Incubation and Measurement:
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate reader.[22]
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only) from all readings.
-
Express the data as fold change in caspase activity compared to the vehicle-treated control.
-
III. Investigating Antiproliferative Effects: Cell Cycle Analysis
In addition to inducing apoptosis, some anticancer compounds can inhibit cell proliferation by causing cell cycle arrest at specific checkpoints.[23][24][25][26][27] Flow cytometric analysis of DNA content using propidium iodide (PI) is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][28][29]
A. Principle of Cell Cycle Analysis with PI
PI is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity.
B. Detailed Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Cells treated with spiro[indene-pyrrolidine] compounds
-
Cold 70% ethanol
-
Cold PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Treat cells with the compound of interest for the desired time.
-
Harvest the cells and wash once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry.
-
Use a histogram to visualize the distribution of DNA content.
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the G0/G1, S, and G2/M populations and determine the percentage of cells in each phase.
-
C. Data Presentation: Example Cell Cycle Distribution
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 65.2 | 20.5 | 14.3 |
| Spiro-Compound 4 (10 µM) | 30.1 | 25.4 | 44.5 |
This example data suggests that Spiro-Compound 4 induces G2/M phase arrest.
IV. Conclusion and Future Directions
This guide provides a foundational framework for the cell-based evaluation of novel spiro[indene-pyrrolidine] compounds. By systematically assessing cytotoxicity, mode of cell death, and effects on cell cycle progression, researchers can effectively characterize the biological activity of these promising scaffolds. The protocols detailed herein are designed to be robust and reproducible, providing a solid basis for further investigation.
Future studies could involve more advanced assays to pinpoint specific molecular targets, such as Western blotting for key cell cycle and apoptotic proteins (e.g., cyclins, CDKs, Bcl-2 family members, cleaved PARP), or target deconvolution studies using chemical proteomics.[5][30] By integrating these cell-based assays with medicinal chemistry efforts, the development of novel spiro[indene-pyrrolidine]-based therapeutics can be significantly accelerated.
V. References
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Julien, O., & Wells, J. A. (2017). Caspases and their substrates. Cell Death & Differentiation, 24(8), 1380–1389.
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Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature Reviews Cancer, 9(3), 153–166.
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Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Aging (Albany NY), 8(4), 603–619.
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Shapiro, G. I. (2006). Cyclin-dependent kinase pathways as targets for cancer treatment. Journal of Clinical Oncology, 24(11), 1770–1783.
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Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172–179.
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Al-Ostath, A., Zaki, M. E. A., El-Faham, A., & Al-Tamimi, A.-M. M. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules, 27(21), 7268.
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El-Sayed, M. S., Hashem, H. E., & Abdel-Aziz, M. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(47), 33289–33324.
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Czabotar, P. E., Lessene, G., Strasser, A., & Adams, J. M. (2014). Control of apoptosis by the BCL-2 protein family: implications for physiology and therapy. Nature Reviews Molecular Cell Biology, 15(1), 49–63.
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Wikipedia. (2024, January 11). Apoptosis. Retrieved from [Link]
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Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Retrieved from [Link]
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CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47–59.
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University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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Wang, C., & Youle, R. J. (2009). The role of mitochondria in apoptosis. Annual Review of Genetics, 43, 95–118.
-
Visan, V. (2018). Cell cycle checkpoint in cancer: a therapeutically targetable double-edged sword. Journal of Experimental & Clinical Cancer Research, 37(1), 153.
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National Center for Biotechnology Information. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Frontiers. (2024). Cell cycle checkpoint revolution: targeted therapies in the fight against malignant tumors. Retrieved from [Link]
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Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Wikipedia. (2024, January 10). Bcl-2 family. Retrieved from [Link]
-
Annual Reviews. (2017). Cell Cycle–Targeted Cancer Therapies. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]
-
University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Bio-protocol. (n.d.). Caspase 3/7 activity measurements. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification. Retrieved from [Link]
-
R Discovery. (2016). Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification. Retrieved from [Link]
-
Bohrium. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
-
PubMed. (2016). Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Spiro[pyrrolidine-3, 3´-oxindole]as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification. Retrieved from [Link]
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Using 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] as a scaffold in drug design
Application Notes and Protocols for the Synthesis and Evaluation of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] Derivatives
Introduction: The Strategic Advantage of Spirocyclic Scaffolds
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional arrangements of pharmacophoric elements is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable scaffolds.[1] Their inherent rigidity reduces the conformational entropy penalty upon binding to a biological target, a feature that can translate into enhanced potency and selectivity.[2] Among these, the spiro[indene-pyrrolidine] framework represents a "privileged scaffold," a molecular core capable of interacting with a variety of biological targets through diverse modifications. The incorporation of a fluorine atom, as in the 5-fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] core, can further enhance metabolic stability, lipophilicity, and binding affinity, making it an attractive starting point for drug design.[3][4]
This guide provides a comprehensive overview of the synthesis and potential applications of this scaffold, complete with detailed protocols for its derivatization and biological evaluation, aimed at researchers and professionals in drug development.
Core Synthesis Strategy: 1,3-Dipolar Cycloaddition
The construction of the spiro[indene-pyrrolidine] core is elegantly achieved through a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry.[5] This reaction involves the in-situ generation of an azomethine ylide, which then reacts with a dipolarophile—in this case, a derivative of 5-fluoro-1-indanone—to form the desired spirocyclic product.[6] The reaction is highly regio- and stereoselective, allowing for the creation of complex structures in a single, efficient step.[7]
Protocol 1: Synthesis of the Precursor - 5-Fluoro-1-indanone
The journey to our target scaffold begins with the synthesis of the key precursor, 5-fluoro-1-indanone. A common and effective method is the intramolecular Friedel-Crafts cyclization of 3-(3-fluorophenyl)propanoic acid.[1]
Materials and Reagents:
-
3-(3-fluorophenyl)propanoic acid
-
Chlorosulfonic acid
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Step-by-Step Procedure:
-
In a round-bottom flask, carefully add 20 mL of chlorosulfonic acid to 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid with stirring at room temperature.
-
Continue stirring until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 5-fluoro-1-indanone by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
| Starting Material | Reagent | Product | Typical Yield |
| 3-(3-Fluorophenyl)propanoic acid | Chlorosulfonic acid | 5-Fluoro-1-indanone | ~70%[1] |
Protocol 2: Synthesis of a Representative Scaffold - N-Benzyl-5-fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
This protocol details the synthesis of an N-benzylated derivative of the target scaffold via a one-pot, three-component 1,3-dipolar cycloaddition. This method exemplifies the efficiency of generating the azomethine ylide in situ from benzylamine and an aldehyde, which then reacts with the 5-fluoro-1-indanone core. While a direct protocol for this specific combination is not available, the following is a representative procedure adapted from established methods for similar cycloadditions.[6][8]
Materials and Reagents:
-
5-Fluoro-1-indanone
-
Benzylamine
-
Sarcosine (N-methylglycine)
-
Methanol (or other suitable solvent like ethanol or acetonitrile)[6]
-
Reflux apparatus
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Step-by-Step Procedure:
-
To a solution of 5-fluoro-1-indanone (1.0 eq) in methanol, add sarcosine (1.2 eq) and benzylamine (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC. The reaction involves the in-situ formation of an azomethine ylide from the condensation of benzylamine and sarcosine, which then undergoes cycloaddition with the indanone.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-benzyl-5-fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine].
Caption: Synthetic workflow for the spiro[indene-pyrrolidine] scaffold.
Application in Drug Design: Targeting Neurological Disorders
The rigid conformation of the spiro[indene-pyrrolidine] scaffold makes it an excellent candidate for targeting enzymes and receptors in the central nervous system. Derivatives of the related spiro[indene-quinoxaline-pyrrolidine] have been investigated as potential inhibitors of amyloid-beta aggregation in Alzheimer's disease.[9] Furthermore, many spiro-pyrrolidine derivatives exhibit potent acetylcholinesterase (AChE) inhibitory activity, a key therapeutic strategy for Alzheimer's disease.[2]
Protocol 3: Biological Evaluation - Acetylcholinesterase Inhibition Assay (Ellman's Method)
The following is a detailed protocol for assessing the AChE inhibitory activity of newly synthesized compounds using the well-established Ellman's method in a 96-well plate format.[1][7]
Principle:
AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity, and a decrease in this rate in the presence of a test compound indicates inhibition.[1]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant source
-
Test compounds (dissolved in DMSO)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Preparation of Solutions:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve a pH of 8.0.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. A final concentration of 0.1 U/mL in the reaction well is recommended.
-
ATCI Solution (15 mM): Dissolve ATCI in deionized water. Prepare fresh daily.
-
DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer (pH 8.0). Protect from light.
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve the synthesized spiro[indene-pyrrolidine] derivative in DMSO.
-
Test Compound Working Solutions: Prepare serial dilutions of the stock solution in phosphate buffer to obtain a range of concentrations for IC50 determination.
Assay Procedure:
-
Plate Setup: In a 96-well microplate, add the following in triplicate:
-
Blank: 180 µL of phosphate buffer + 20 µL of DTNB.
-
Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of phosphate buffer (containing the same final DMSO concentration as the test wells).
-
Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound working solution at various concentrations.
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of ATCI solution to all wells except the blank. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbs/min) from the linear portion of the kinetic curve.
-
Correct for background absorbance by subtracting the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Caption: Experimental workflow for the AChE inhibition assay.
Conclusion and Future Directions
The 5-fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] scaffold is a promising starting point for the development of novel therapeutics, particularly for neurological disorders. The synthetic accessibility via robust cycloaddition reactions, coupled with the beneficial properties imparted by the fluorine atom and the spirocyclic core, provides a rich platform for medicinal chemists. The protocols outlined herein offer a solid foundation for researchers to synthesize, derivatize, and evaluate new chemical entities based on this versatile scaffold, paving the way for the discovery of next-generation drugs.
References
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Frontiers in Chemistry. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. [Link]
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Scribd. Ellman Esterase Assay Protocol. Scribd. [Link]
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Connect Journals. (2021). Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. Connect Journals. [Link]
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ResearchGate. (2021). Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. ResearchGate. [Link]
-
RSC Publishing. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Royal Society of Chemistry. [Link]
-
PubMed Central. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. National Institutes of Health. [Link]
-
ResearchGate. (2021). One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition. ResearchGate. [Link]
-
MySkinRecipes. (n.d.). 5-(Trifluoromethyl)-2,3-dihydrospiro-[indene-1,2'-pyrrolidine]. MySkinRecipes. [Link]
-
MDPI. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI. [Link]
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MDPI. (2024). Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation. MDPI. [Link]
-
ResearchGate. (2019). Spiro indane-1,3-dione pyrrolizidine compounds synthesized by 1,3-dipolar cyclo-addition reaction. ResearchGate. [Link]
-
ResearchGate. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. ResearchGate. [Link]
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National Institutes of Health. (2021). Synthesis of 1‑Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides. National Institutes of Health. [Link]
-
PubMed. (2025). Identifying Novel Spiro-Indenoquinoxaline-Pyrrolidine-Based Amyloid Beta Inhibitors in Alzheimer's Disease from In Silico to In Vitro. National Library of Medicine. [Link]
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PubMed Central. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. [Link]
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Application Notes and Protocols for High-Throughput Screening of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] Derivatives
Introduction: The Promise of a Novel Spirocyclic Scaffold
In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount for identifying next-generation therapeutics. The 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] scaffold represents a promising frontier in medicinal chemistry. This unique three-dimensional structure, combining a fluorinated indene with a spiro-linked pyrrolidine, offers a rigid framework that can present functional groups in precise orientations for optimal target engagement.[1][2] The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the spirocyclic pyrrolidine core is a common feature in a variety of biologically active compounds, including those with antimicrobial, anticancer, and central nervous system activities.[2][3][4]
High-throughput screening (HTS) is an indispensable methodology for rapidly evaluating large libraries of such novel compounds to identify "hits" that modulate a specific biological pathway.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a robust HTS campaign for a library of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] derivatives. The protocols and insights provided herein are grounded in established HTS best practices and tailored to the specific considerations of this chemical class.[7]
Strategic Assay Selection and Development: Laying the Foundation for Success
The success of any HTS campaign hinges on the development of a robust and reproducible assay.[8][9] The choice between a biochemical (cell-free) and a cell-based assay is a critical first step.[10]
-
Biochemical Assays: These assays are advantageous for their simplicity and direct measurement of a compound's interaction with a purified target protein (e.g., an enzyme or receptor).[11][12] They are less prone to artifacts related to cell permeability and off-target effects.[9]
-
Cell-Based Assays: These assays provide a more physiologically relevant context by assessing a compound's activity within a living cell.[13][14] They can measure complex cellular responses such as cell viability, proliferation, or the activation of a signaling pathway, and inherently filter out compounds with poor membrane permeability.[9]
Given the potential for broad biological activity of spiro-pyrrolidine derivatives, a cell-based assay focused on a cancer-relevant endpoint, such as inhibition of cancer cell proliferation, is a strategic starting point. This approach allows for the discovery of compounds with diverse mechanisms of action.
Assay Principle: A Luminescence-Based Cell Viability Assay
A widely adopted and HTS-compatible method for assessing cell viability is the use of a commercially available ATP-based luminescent assay.[13] The principle is straightforward: the amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells. A luciferase enzyme utilizes ATP to produce a luminescent signal that can be quantified. A decrease in signal in the presence of a test compound indicates cytotoxic or cytostatic activity.
The High-Throughput Screening Workflow: From Library to Hits
A typical HTS campaign follows a systematic progression from initial library screening to the confirmation and characterization of promising hits.[15] Automation is a key element in ensuring the efficiency and reproducibility of this process.[5][16]
Caption: High-Throughput Screening Workflow Diagram.
Detailed Protocols
Protocol 1: Cell-Based HTS for Antiproliferative Activity
Objective: To screen a library of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] derivatives for their ability to inhibit the proliferation of a human cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
384-well white, solid-bottom assay plates
-
Compound library plates (compounds dissolved in 100% DMSO)
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
Luminescent cell viability assay kit
-
Automated liquid handling systems
-
Multimode plate reader with luminescence detection capability
Methodology:
-
Cell Seeding:
-
Harvest and count MCF-7 cells, ensuring high viability (>95%).
-
Dilute the cells in complete growth medium to a pre-optimized seeding density (e.g., 1000 cells/well).
-
Using an automated dispenser, seed 25 µL of the cell suspension into each well of the 384-well assay plates.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting the stock library plates.
-
Using a nanoliter-volume acoustic dispenser, transfer 50 nL of each compound from the intermediate plates to the corresponding wells of the cell plates. This results in a final screening concentration (e.g., 10 µM) with a final DMSO concentration of 0.1%.
-
Include wells with positive control (Doxorubicin) and negative control (DMSO) on each plate.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Readout:
-
Equilibrate the plates and the luminescent assay reagent to room temperature.
-
Add 25 µL of the luminescent reagent to each well using an automated dispenser.
-
Incubate the plates at room temperature for 10 minutes, protected from light, to allow the signal to stabilize.
-
Read the luminescence signal on a plate reader.
-
Protocol 2: Data Analysis and Quality Control
Objective: To process the raw screening data, assess the quality of the assay, and identify initial hits.
Data Analysis Steps:
-
Raw Data Collection: Obtain the raw luminescence values from the plate reader.
-
Quality Control (Z'-factor calculation): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[17][18] It reflects the separation between the positive and negative control signals.
-
Data Normalization: Normalize the data for each compound well to the plate controls. A common method is to calculate the percent inhibition:
-
Percent Inhibition =
-
-
Hit Selection: Define a hit criterion, for example, compounds that exhibit a percent inhibition greater than three times the standard deviation of the negative controls.[15]
Data Presentation and Interpretation
A successful HTS campaign relies on rigorous data quality control. The Z'-factor is a critical metric for this purpose.
| Parameter | Positive Control (Doxorubicin) | Negative Control (DMSO) | Assay Quality Metric |
| Mean Luminescence | 5,000 RLU | 100,000 RLU | Z'-factor |
| Standard Deviation | 500 RLU | 4,000 RLU | 0.71 |
A Z'-factor of 0.71 indicates an excellent assay with a large separation between the control signals, making it suitable for HTS.[19][20]
Hit Validation: From Initial Hits to Confirmed Leads
A primary screen will inevitably identify some false positives.[21] Therefore, a multi-step hit validation process is crucial to confirm the activity of the initial hits and eliminate artifacts.[22]
Caption: Hit Validation Cascade.
Protocol 3: Dose-Response Analysis for IC50 Determination
Objective: To determine the potency of confirmed hits by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Methodology:
-
Compound Preparation: Prepare a serial dilution of the confirmed hit compounds, typically in a 10-point, 1:3 dilution series starting from a high concentration (e.g., 100 µM).
-
Assay Execution: Perform the same cell-based viability assay as described in Protocol 1, but with the range of compound concentrations.
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Hit Compound ID | IC50 (µM) | Hill Slope | Maximum Inhibition (%) |
| Spiro-A01 | 2.5 | 1.1 | 98 |
| Spiro-B07 | 8.1 | 0.9 | 95 |
| Spiro-C03 | 0.75 | 1.2 | 99 |
Conclusion: A Pathway to Novel Therapeutics
The 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] scaffold holds significant potential for the discovery of novel therapeutic agents. By employing a systematic and rigorous high-throughput screening approach, as detailed in these application notes, researchers can efficiently navigate the complexities of early-stage drug discovery. From robust assay development and stringent quality control to a thorough hit validation cascade, this guide provides a comprehensive framework for identifying and advancing promising compounds from this novel chemical class towards future preclinical and clinical development.
References
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Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). BPS Bioscience. Retrieved from [Link]
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A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. Retrieved from [Link]
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Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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High-throughput screening. (n.d.). Wikipedia. Retrieved from [Link]
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Assay Development for High-Throughput Drug Screening Against Mycobacteria. (2024). PubMed. Retrieved from [Link]
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High-Throughput Screening: today's biochemical and cell-based approaches. (2020). PubMed. Retrieved from [Link]
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High-Throughput Screening: Best Practice, Trends and Challenges. (n.d.). Pharma IQ. Retrieved from [Link]
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Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. Retrieved from [Link]
-
Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved from [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). RSC Publishing. Retrieved from [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (n.d.). BellBrook Labs. Retrieved from [Link]
-
Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery. Retrieved from [Link]
-
On HTS: Z-factor. (2023). On HTS. Retrieved from [Link]
-
Z-factor. (n.d.). Wikipedia. Retrieved from [Link]
-
Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. (2022). PubMed Central. Retrieved from [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Medium. Retrieved from [Link]
-
High-Throughput Screening (HTS) for the Identification of Novel Antiviral Scaffolds. (2025). ResearchGate. Retrieved from [Link]
-
Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Oxford Academic. Retrieved from [Link]
-
Essentials for High-Throughput Screening Operations. (n.d.). ResearchGate. Retrieved from [Link]
-
High Throughput Drug Screening. (n.d.). Sygnature Discovery. Retrieved from [Link]
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An Overview of High Throughput Screening. (2024). The Scientist. Retrieved from [Link]
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How Are Biochemical Assays Used in High-Throughput Screening? (2025). Patsnap Synapse. Retrieved from [Link]
-
Analysis of HTS data. (2017). Cambridge MedChem Consulting. Retrieved from [Link]
-
High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review. Retrieved from [Link]
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Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
3D Porous Scaffold-Based High-Throughput Platform for Cancer Drug Screening. (2023). MDPI. Retrieved from [Link]
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High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of spiro indenoquinoxaline pyrrolidine fused... (n.d.). ResearchGate. Retrieved from [Link]
-
Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. (n.d.). Research Square. Retrieved from [Link]
-
5-(Trifluoromethyl)-2,3-dihydrospiro-[indene-1,2'-pyrrolidine]. (n.d.). MySkinRecipes. Retrieved from [Link]
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- 4. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Welcome to the technical support center for the synthesis of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this valuable spirocyclic scaffold. Here, we address common challenges and frequently asked questions to help you improve your yield, purity, and overall success in this synthetic endeavor.
Introduction to the Synthesis
The synthesis of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is most commonly achieved through a highly efficient and atom-economical [3+2] cycloaddition reaction. This process involves the in situ generation of a non-stabilized azomethine ylide from the decarboxylative condensation of sarcosine (N-methylglycine) with 5-fluoroindan-1-one. The resulting ylide then acts as a 1,3-dipole, reacting with the carbonyl group of a second molecule of 5-fluoroindan-1-one, which serves as the dipolarophile, to form the desired spiro-pyrrolidine ring system. The regioselectivity and stereoselectivity of this reaction are critical factors influencing the final product yield and purity.[1][2]
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary reaction mechanism for the synthesis of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]?
A1: The core mechanism is a 1,3-dipolar cycloaddition .[3][4] This reaction proceeds in two key steps:
-
Azomethine Ylide Formation: Sarcosine undergoes a decarboxylative condensation with 5-fluoroindan-1-one. The loss of carbon dioxide is a thermodynamic driving force for the formation of the transient azomethine ylide intermediate.
-
Cycloaddition: The generated azomethine ylide, a 1,3-dipole, then reacts with the carbon-oxygen double bond of another molecule of 5-fluoroindan-1-one (acting as the dipolarophile) to form the five-membered pyrrolidine ring spiro-fused to the indanone backbone.
Q2: What are the recommended starting materials and reagents for this synthesis?
A2: The essential starting materials are:
-
5-Fluoroindan-1-one: This is the ketone component that participates in both the formation of the azomethine ylide and acts as the dipolarophile.[5] Its purity is crucial for a clean reaction.
-
Sarcosine (N-methylglycine): This α-amino acid is the source of the nitrogen and two carbon atoms of the pyrrolidine ring.
-
Solvent: A protic solvent such as methanol or ethanol is generally preferred as it can facilitate the proton transfer steps involved in the formation of the azomethine ylide.
Yield Optimization
Q3: My yield of the desired spiro-pyrrolidine is consistently low. What are the most likely causes and how can I improve it?
A3: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure your 5-fluoroindan-1-one is pure. Impurities can lead to side reactions. Recrystallization or column chromatography of the starting ketone may be necessary.
-
Reaction Temperature: The temperature for the decarboxylative generation of the azomethine ylide is critical. If the temperature is too low, the decarboxylation will be slow or incomplete. If it's too high, it can lead to decomposition of the ylide or starting materials. An optimal temperature is typically achieved at the reflux temperature of the solvent (e.g., methanol or ethanol).
-
Stoichiometry: While the reaction involves two equivalents of the indanone to one of sarcosine, it is sometimes beneficial to use a slight excess of sarcosine to ensure complete consumption of the more valuable indanone.
-
Solvent Choice: Protic solvents like methanol and ethanol are generally effective. Aprotic solvents may hinder the formation of the azomethine ylide.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to the formation of degradation byproducts.
| Parameter | Recommendation for Optimization | Rationale |
| Temperature | Reflux in methanol or ethanol | Provides sufficient energy for decarboxylation without significant degradation. |
| Solvent | Methanol or Ethanol | Protic nature facilitates ylide formation. |
| Stoichiometry | 2:1.2 ratio of 5-Fluoroindan-1-one to Sarcosine | A slight excess of sarcosine can drive the reaction to completion. |
| Concentration | 0.1 M to 0.5 M | Balances reaction rate and solubility. |
Q4: I am observing the formation of multiple byproducts. What are the likely side reactions?
A4: The most common side reactions in this synthesis include:
-
Dimerization of the Azomethine Ylide: The generated azomethine ylide can react with itself, especially at higher concentrations, leading to undesired piperazine derivatives.
-
Formation of an Oxazolidine: The azomethine ylide can potentially react with the carbonyl group of the indanone in a different orientation to form an oxazolidine derivative, though this is generally less favored.[4][6]
-
Incomplete Reaction: Unreacted 5-fluoroindan-1-one will be a major contaminant if the reaction does not go to completion.
-
Degradation Products: At elevated temperatures or with prolonged reaction times, the starting materials or the product may degrade.
To minimize these, ensure efficient stirring, maintain the optimal reaction temperature, and monitor the reaction to stop it once the starting materials are consumed.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| No reaction or very slow reaction | 1. Reaction temperature is too low. 2. Inactive sarcosine. 3. Poor quality solvent. | 1. Ensure the reaction is at a gentle reflux. 2. Use fresh, dry sarcosine. 3. Use anhydrous methanol or ethanol. |
| Low yield with significant unreacted starting material | 1. Insufficient reaction time. 2. Inefficient decarboxylation. | 1. Monitor the reaction by TLC and extend the reaction time. 2. Increase the temperature to ensure steady reflux. |
| Formation of a brown, tarry substance | 1. Reaction temperature is too high. 2. Extended reaction time. | 1. Reduce the heating mantle temperature to maintain a gentle reflux. 2. Stop the reaction as soon as TLC indicates completion. |
| Product is difficult to purify | 1. Presence of multiple, closely related byproducts. 2. Product is an oil that won't crystallize. | 1. Optimize reaction conditions to improve selectivity. 2. Use column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes). |
Experimental Protocols
Protocol 1: Synthesis of 5-Fluoroindan-1-one
The synthesis of the starting material, 5-fluoro-1-indanone, is a critical first step. A common method is the intramolecular Friedel-Crafts cyclization of 3-(3-fluorophenyl)propanoic acid.[5]
Step-by-Step Procedure:
-
To 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid, cautiously add 20 mL of chlorosulfonic acid with stirring in an ice bath.
-
Allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-fluoro-1-indanone.[5]
Protocol 2: Synthesis of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
This protocol outlines the 1,3-dipolar cycloaddition reaction.
Step-by-Step Procedure:
-
To a solution of 5-fluoroindan-1-one (2.0 g, 13.3 mmol) in 50 mL of anhydrous methanol, add sarcosine (0.71 g, 8.0 mmol).
-
Heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine].
Visualizing the Synthesis and Troubleshooting
Reaction Mechanism
Caption: The two-stage process of azomethine ylide formation and subsequent cycloaddition.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common synthesis issues.
References
- This cit
- This cit
- This cit
- This cit
- Li, X., Yi, R., Liu, B., Li, Z., Yu, X., & Yi, P. (2013). Synthesis of Dispiro[indole-3,2′-pyrrolidine-3′,2″-pyrrolizine]-1″,2(1H)-dionesviaAzomethine Ylide 1,3-Dipolar Cycloaddition. Journal of Heterocyclic Chemistry, 50(4), 925–928.
- This cit
- Ryan, J. H., et al. (2016).
- Ryan, J. H., et al. (2016).
- This cit
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- Ryan, J. H., et al. (2016).
- This cit
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- This cit
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- Zhang, X., & Fan, R. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry, 19, 1698–1716.
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- 6. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spiro[indene-pyrrolidine] Synthesis via 1,3-Dipolar Cycloaddition
Welcome to the technical support center for the synthesis of spiro[indene-pyrrolidine] compounds via 1,3-dipolar cycloaddition. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction, troubleshoot common issues, and optimize their synthetic strategies.
Introduction
The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile is a cornerstone of heterocyclic chemistry, enabling the stereocontrolled synthesis of pyrrolidine rings.[1][2] The reaction between an azomethine ylide, generated in situ from an amino acid and a carbonyl compound, and indene provides a direct route to the valuable spiro[indene-pyrrolidine] scaffold. This motif is of significant interest in medicinal chemistry due to its rigid three-dimensional structure.
While elegant in principle, this multicomponent reaction can be prone to side reactions and issues with selectivity, leading to challenges in yield and purity. This guide provides a structured approach to understanding and overcoming these obstacles.
Reaction Overview: The Desired Pathway
The core reaction involves the in-situ generation of a non-stabilized azomethine ylide through the decarboxylative condensation of an amino acid (e.g., sarcosine or L-proline) with a carbonyl compound, typically ninhydrin, in the presence of the indene dipolarophile.[3][4] The highly reactive azomethine ylide is then trapped by indene in a [3+2] cycloaddition to form the desired spiro[indene-pyrrolidine] product.
Caption: Desired reaction pathway for spiro[indene-pyrrolidine] synthesis.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Spiro[indene-pyrrolidine] Product
Question: I am not getting any, or very little, of my desired spiro product. My starting materials seem to be consumed, but the main spot on my TLC is not the expected product. What could be the issue?
Answer: Low or no yield in this reaction is a common problem that can stem from several competing side reactions. The primary suspects are issues with the generation and stability of the azomethine ylide, or the ylide reacting through alternative pathways.
Potential Causes and Solutions:
-
Inefficient Azomethine Ylide Formation: The generation of the azomethine ylide via decarboxylative condensation is a critical step.[5]
-
Causality: The initial condensation between the amino acid and ninhydrin to form an intermediate oxazolidinone, which then decarboxylates, is temperature-dependent.[5] Insufficient heat can lead to incomplete ylide formation.
-
Troubleshooting Protocol:
-
Temperature Optimization: Ensure the reaction is heated to a sufficient temperature, typically refluxing in a solvent like methanol, ethanol, or toluene, to drive the decarboxylation.[6] A temperature screen (e.g., 60°C, 80°C, 110°C) can identify the optimal condition.
-
Solvent Choice: The polarity of the solvent can influence the rate of ylide formation. Aprotic polar solvents like DMF can sometimes be effective.[5]
-
Water Removal: The initial condensation step produces water. While often not explicitly removed in one-pot procedures, in cases of very low yield, using a Dean-Stark trap with a solvent like toluene can drive the equilibrium towards iminium ion formation, a precursor to the ylide.
-
-
-
Azomethine Ylide Dimerization: Non-stabilized azomethine ylides are highly reactive and can dimerize if not efficiently trapped by the dipolarophile.[5]
-
Causality: The concentration of the azomethine ylide at any given moment plays a crucial role. If the rate of ylide generation is much faster than the rate of cycloaddition, the ylide may react with itself.
-
Troubleshooting Protocol:
-
Slow Addition: Instead of adding all reagents at once, consider a slow addition of the amino acid to the heated solution of ninhydrin and indene. This maintains a low steady-state concentration of the ylide, favoring the intermolecular cycloaddition over dimerization.
-
Concentration Adjustment: While counterintuitive, sometimes lowering the overall concentration of the reaction can disfavor the bimolecular dimerization process. Experiment with a range of concentrations (e.g., 0.1 M, 0.05 M).
-
-
-
Proton Transfer and Other Side Reactions: Azomethine ylides are basic and can participate in proton transfer reactions, especially if acidic protons are present in the reaction mixture.
-
Causality: If the starting materials or solvent contain acidic impurities, the ylide can be quenched by protonation before it has a chance to undergo cycloaddition.
-
Troubleshooting Protocol:
-
Use Dry Solvents: Ensure all solvents are anhydrous.
-
Purify Reagents: If necessary, purify the indene and other starting materials to remove any acidic impurities.
-
-
Caption: Troubleshooting logic for low product yield.
Problem 2: Poor Diastereoselectivity - Formation of Multiple Product Spots
Question: My reaction works, but I am getting a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity?
Answer: The formation of multiple diastereomers is a common challenge in 1,3-dipolar cycloadditions, as up to four new stereocenters can be created.[5] The stereochemical outcome is determined by the geometry of the azomethine ylide and the trajectory of its approach to the dipolarophile (endo vs. exo).
Potential Causes and Solutions:
-
Ylide Geometry: Azomethine ylides can exist in different geometries (W-shaped, U-shaped, S-shaped), which can interconvert.[1] The relative energies of these isomers and the transition states leading to the products will dictate the observed diastereoselectivity.
-
Causality: The substituents on the amino acid and the carbonyl component influence the steric and electronic properties of the ylide, thereby affecting its preferred geometry. The reaction temperature can also influence the equilibrium between ylide isomers.
-
Troubleshooting Protocol:
-
Vary the Amino Acid: The choice of amino acid can have a profound impact on selectivity. For example, cyclic amino acids like L-proline often impart greater rigidity to the transition state, leading to higher diastereoselectivity compared to acyclic amino acids like sarcosine.[7]
-
Temperature Control: Lowering the reaction temperature can sometimes favor one transition state over another, leading to improved selectivity. However, this must be balanced with the need for sufficient energy to drive the reaction. A screen of temperatures (e.g., room temperature, 40°C, 60°C) is recommended.
-
-
-
Endo/Exo Selectivity: The cycloaddition can proceed through either an endo or exo transition state, leading to different diastereomers. Often, one is kinetically favored while the other is thermodynamically more stable.[5]
-
Causality: The choice of solvent can influence the relative energies of the polar transition states. Lewis acid catalysts can also coordinate to the reactants and favor a specific approach.
-
Troubleshooting Protocol:
-
Solvent Effects: The polarity and coordinating ability of the solvent can alter the diastereomeric ratio. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol).
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Catalysis: While this reaction is often run thermally, the addition of a Lewis acid (e.g., AgOAc, Zn(OTf)₂) can sometimes promote a more ordered transition state, enhancing diastereoselectivity.[8] It is important to perform a catalyst screen with careful control of stoichiometry.
-
-
Table 1: Factors Influencing Diastereoselectivity
| Parameter | Rationale | Recommended Action |
| Amino Acid | Cyclic amino acids (e.g., L-proline) can pre-organize the transition state. | Test L-proline or thioproline in place of sarcosine. |
| Temperature | Lower temperatures can increase kinetic selectivity. | Screen temperatures from RT to reflux. |
| Solvent | Solvent polarity can stabilize one transition state over another. | Screen solvents like Toluene, EtOH, MeCN, and DMF. |
| Catalyst | Lewis acids can coordinate reactants to favor a specific geometry. | Screen catalysts such as AgOAc or Zn(OTf)₂ at low loadings (5-10 mol%). |
Frequently Asked Questions (FAQs)
Q1: Can I use other carbonyl sources besides ninhydrin?
A1: Yes, other carbonyl compounds can be used to generate azomethine ylides. Isatin and its derivatives are commonly employed to synthesize spiro-oxindole pyrrolidines.[6] However, ninhydrin is particularly effective for generating the ylide for spiro-indene synthesis due to its high reactivity.
Q2: My indene seems to be polymerizing under the reaction conditions. How can I prevent this?
A2: Indene can undergo thermal polymerization. If you suspect this is a significant side reaction, consider the following:
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Lower the reaction temperature: This is the most direct way to reduce the rate of polymerization.
-
Use a slight excess of indene: This can help to ensure that the cycloaddition competes effectively with polymerization.
-
Shorter reaction times: Monitor the reaction closely by TLC and work it up as soon as the starting materials are consumed to minimize the time at elevated temperatures.
Q3: What is the expected regioselectivity of this reaction?
A3: The regioselectivity of 1,3-dipolar cycloadditions is governed by both steric and electronic factors, specifically the frontier molecular orbital (FMO) interactions between the HOMO of the ylide and the LUMO of the dipolarophile.[9] For the reaction of a typical non-stabilized azomethine ylide with indene, the cycloaddition is generally regioselective, leading to the spiro linkage at the 2-position of the indene ring.
Q4: How can I best purify my spiro[indene-pyrrolidine] product?
A4: Purification is typically achieved by column chromatography on silica gel. A gradient elution system, starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective. If your product is basic due to the pyrrolidine nitrogen, it may streak on the column. In such cases, adding a small amount of triethylamine (0.5-1%) to the eluent can improve the peak shape. If the product is an amine that can be protonated, an acid-base extraction during the workup can help remove non-basic impurities.[10]
References
- This guide synthesizes information from a range of scientific literature.
- Please refer to the original research articles for detailed experimental procedures and safety inform
-
Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765-2810. [Link]
-
Hussein, M. A., & Abdel-Hafez, S. H. (2021). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules, 26(16), 4998. [Link]
-
Azomethine ylide. In Wikipedia. [Link]
- Padwa, A. (Ed.). (2008). 1, 3-dipolar cycloaddition chemistry (Vol. 1). John Wiley & Sons.
-
Zhou, T., Zhang, X., Sheng, Y. J., Zhan, D., & Zhang, W. (2025). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules, 30(19), 4019. [Link]
-
1,3-Dipolar cycloaddition. In Wikipedia. [Link]
-
Rizzi, G. P. (1970). The decarboxylative condensation of α-amino acids with carbonyl compounds. Evidence for the in situ generation of nonstabilized azomethine ylides. Journal of Organic Chemistry, 35(6), 2069-2072. [Link]
-
Kamila, S., & Behera, M. (2016). Multicomponent synthesis of spiropyrrolidine analogues derived from vinylindole/indazole by a 1,3-dipolar cycloaddition reaction. Beilstein Journal of Organic Chemistry, 12, 2854-2861. [Link]
-
Ali, I. A. I., & Girgis, A. S. (2023). Recent synthetic strategies of spiro-azetidin-2-one,-pyrrolidine,-indol (one) and-pyran derivatives-a review. RSC Advances, 13(48), 33948-33983. [Link]
-
Al-Warhi, T., Al-Ghorbani, M., & Sarheed, O. (2023). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. Molecules, 28(3), 1017. [Link]
-
Nayak, S. K., & Kalluraya, B. (2020). Recent applications of ninhydrin in multicomponent reactions. Organic & Biomolecular Chemistry, 18(20), 3804-3824. [Link]
-
Ryan, J. H. (2015). 1,3-Dipolar cycloaddition reactions of azomethine ylides with aromatic dipolarophiles. ARKIVOC: Online Journal of Organic Chemistry, 2015(1), 160-183. [Link]
-
NPTEL-NOC IITM. (2025). Lecture 13: Azomethine Ylides and Nitrile Oxides in 1,3-Dipolar Cycloaddition. YouTube. [Link]
-
Reddy, P. V., & Kumar, P. (2011). Asymmetric multicomponent reactions: diastereoselective synthesis of substituted pyrrolidines and prolines. Organic letters, 13(18), 4882-4885. [Link]
-
dos Santos, F. P., & de Souza, R. O. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. The Journal of Organic Chemistry. [Link]
-
Wang, Y., et al. (2020). [3+ 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives. Organic & Biomolecular Chemistry, 18(1), 125-129. [Link]
-
Jørgensen, K. A. (2002). Catalytic Asymmetric 1, 3‐Dipolar Cycloaddition Reactions of Azomethine Ylides—A Simple Approach to Optically Active Highly Functionalized Proline Derivatives. Angewandte Chemie International Edition, 41(22), 4236-4239. [Link]
- Sheat, A. M., Hussein, M. S., & Abood, S. A. (2017). Synthesis and Characterization of Some Spiro Pyrrolidine Compounds. International Journal of Recent Research and Review, 10(3), 41-47.
-
Al-Warhi, T., Al-Ghorbani, M., Sarheed, O., & Al-Mekhlafi, F. A. (2023). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. Molecules, 28(3), 1017. [Link]
-
Ali, I. A. I., & Girgis, A. S. (2023). Recent synthetic strategies of spiro-azetidin-2-one,-pyrrolidine,-indol (one) and-pyran derivatives-a review. RSC advances, 13(48), 33948-33983. [Link]
-
Kamila, S., & Behera, M. (2016). Multicomponent synthesis of spiropyrrolidine analogues derived from vinylindole/indazole by a 1, 3-dipolar cycloaddition reaction. Beilstein journal of organic chemistry, 12(1), 2854-2861. [Link]
-
Sharma, P., Kumar, A., & Kumar, R. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC advances, 11(24), 14755-14768. [Link]
-
Javahershenas, F., & Ziya, T. (2015). Synthesis of spiro [indene-2, 2′-pyrrolizines] 1a-1i a. ResearchGate. [Link]
-
Zaitsev, A. V., Zaitseva, K. V., & Berestovitskaya, V. M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(19), 11158. [Link]
-
How can I seperate pyrrolidine? (2014). ResearchGate. [Link]
-
The synthesis of the spiro [indene-1,2'-pyrrolidine] ring system. (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 3. Recent applications of ninhydrin in multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02930K [pubs.rsc.org]
- 4. Multicomponent synthesis of spiropyrrolidine analogues derived from vinylindole/indazole by a 1,3-dipolar cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]
- 7. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Spirocyclic Compound Synthesis via 1,3-Dipolar Cycloaddition
Welcome to the technical support center for the synthesis of spiro compounds utilizing 1,3-dipolar cycloaddition. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving high regioselectivity in these powerful synthetic transformations. Here, you will find practical, field-proven insights to troubleshoot common experimental challenges and answers to frequently asked questions, all grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor governing the regioselectivity in 1,3-dipolar cycloadditions for spiro compounds?
A1: The regioselectivity is primarily dictated by the electronic properties of the 1,3-dipole and the dipolarophile, as explained by Frontier Molecular Orbital (FMO) theory.[1][2] The reaction's regiochemical outcome is determined by the dominant interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The preferred regioisomer arises from the orbital overlap that leads to the lower energy transition state. Steric effects can also play a significant, and sometimes overriding, role, especially with bulky substituents on either reactant.
Q2: Can I predict the regioselectivity of my reaction before starting the experiment?
A2: Yes, computational chemistry using Density Functional Theory (DFT) has become a powerful tool for predicting the regioselectivity of 1,3-dipolar cycloadditions.[3][4][5] These calculations can model the transition state energies for the formation of different regioisomers, providing a strong indication of the likely experimental outcome. Analysis of the HOMO and LUMO energy gaps and orbital coefficients can also offer qualitative predictions.[1][6]
Q3: How does the choice of solvent affect the regioselectivity?
A3: While 1,3-dipolar cycloadditions are often considered to have low solvent dependency due to their concerted nature, the solvent polarity can influence the reaction rate and, in some cases, the regioselectivity.[7] Highly polar solvents may stabilize one transition state over another, subtly altering the isomeric ratio. For instance, some reactions show an increase in the regioisomeric ratio with changes in solvent polarity.[8] It is often beneficial to screen a range of solvents, from non-polar (e.g., toluene, benzene) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol), to optimize for the desired regioisomer.
Q4: What is the role of a Lewis acid catalyst in controlling regioselectivity?
A4: Lewis acids can significantly influence and even reverse the regioselectivity of 1,3-dipolar cycloadditions.[9][10] They typically coordinate to the dipolarophile, lowering its LUMO energy and altering the orbital coefficients. This can change the dominant FMO interaction, favoring the formation of a different regioisomer than the uncatalyzed reaction. For example, in nitrone cycloadditions, the uncatalyzed reaction may be under steric control, while the Lewis acid-catalyzed reaction is under electronic control, leading to the opposite regioisomer.
Troubleshooting Guide
Problem 1: Poor or No Regioselectivity Observed, Resulting in a Mixture of Spiro Isomers.
Root Cause Analysis:
The formation of multiple regioisomers indicates that the energy difference between the two possible transition states is minimal. This can be due to a combination of competing electronic and steric factors. According to FMO theory, if the HOMO-LUMO energy gaps for both possible orientations are similar, a mixture of products is likely.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Solutions:
-
Temperature Modification:
-
Rationale: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy (kinetic control). Conversely, increasing the temperature may favor the thermodynamically more stable product.
-
Protocol: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) and monitor the regioisomeric ratio by TLC or 1H NMR. If the reaction is too slow, a compromise between reaction rate and selectivity may be necessary.
-
-
Solvent Screening:
-
Rationale: The polarity of the solvent can influence the stability of the transition states. A systematic screening of solvents with varying polarities is recommended.
-
Data-Driven Approach:
-
| Solvent | Dielectric Constant | Typical Effect on Regioselectivity |
| Toluene | 2.4 | Often favors sterically controlled products. |
| Dichloromethane (DCM) | 9.1 | Common starting point for screening. |
| Tetrahydrofuran (THF) | 7.6 | Can coordinate with Lewis acids. |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic, can favor electronically controlled products. |
| Ethanol (EtOH) | 24.6 | Polar protic, can hydrogen bond with reactants. |
| Ionic Liquids | Variable | Can act as both solvent and catalyst, enhancing selectivity.[11] |
-
Introduction of a Lewis Acid Catalyst:
-
Rationale: Lewis acids can dramatically alter the electronic properties of the dipolarophile, leading to a reversal or significant improvement in regioselectivity.[10]
-
Experimental Protocol: Lewis Acid Screening
-
To a solution of the dipolarophile in a dry, inert solvent (e.g., DCM or toluene) under an inert atmosphere (N2 or Ar), add the Lewis acid (e.g., BF3·OEt2, TiCl4, ZnCl2, MgBr2) at a low temperature (e.g., -78 °C or 0 °C).
-
Stir for 15-30 minutes to allow for complexation.
-
Add a solution of the 1,3-dipole (or its precursors) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction appropriately (e.g., with a saturated aqueous solution of NaHCO3 or NH4Cl).
-
Perform a standard aqueous workup and purify the product.
-
Analyze the regioisomeric ratio of the crude and purified product.
-
-
-
Modification of Substituents:
-
Rationale: The electronic nature of the substituents on both the dipole and dipolarophile has a profound effect on the HOMO and LUMO energies and orbital coefficients.[12]
-
Strategy:
-
On the Dipolarophile: Introducing a stronger electron-withdrawing group (EWG) will lower the LUMO energy, potentially making the HOMOdipole-LUMOdipolarophile interaction more dominant and enhancing selectivity.[13]
-
On the 1,3-Dipole: Adding an electron-donating group (EDG) will raise the HOMO energy, which can also lead to a smaller HOMO-LUMO gap and improved selectivity.
-
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Problem 2: Low or No Yield of the Desired Spiro Compound.
Root Cause Analysis:
Low yields can stem from several issues: inefficient generation of the 1,3-dipole, decomposition of the dipole before it can react, a high activation energy for the cycloaddition, or the prevalence of side reactions. For thermally generated dipoles, the required temperature might be too high, leading to degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Solutions:
-
Optimize In Situ Dipole Generation:
-
Rationale: Many 1,3-dipoles, such as azomethine ylides, are generated in situ. The conditions for their formation are critical.
-
Protocol for Azomethine Ylide Generation from Isatin and an α-Amino Acid:
-
In a round-bottom flask, dissolve the isatin derivative and the α-amino acid (e.g., sarcosine or proline) in a suitable solvent (e.g., refluxing ethanol, methanol, or toluene).
-
The condensation and subsequent decarboxylation generate the azomethine ylide.
-
Once the dipole is formed (often indicated by a color change), add the dipolarophile to the reaction mixture.
-
Reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture, and if a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify by column chromatography.
-
-
-
Adjust Reaction Concentration and Temperature:
-
Rationale: For intramolecular cycloadditions, high dilution can favor the desired reaction over intermolecular side reactions. For intermolecular reactions, higher concentrations may be beneficial. Increasing the temperature can overcome a high activation barrier, but may also promote decomposition.
-
Strategy: Experiment with a range of concentrations. If decomposition is suspected at higher temperatures, consider running the reaction at a lower temperature for a longer duration.
-
-
Utilize Catalysis:
-
Rationale: As mentioned for regioselectivity, Lewis acids can also accelerate the reaction by lowering the LUMO of the dipolarophile, thus reducing the activation energy.[14]
-
Action: Screen various Lewis acids (e.g., MgBr2, ZnCl2, Sc(OTf)3) at catalytic loadings (5-20 mol%).
-
Problem 3: Formation of an Unexpected Side Product.
Root Cause Analysis:
Common side reactions include dimerization of the 1,3-dipole, polymerization of the dipolarophile, or alternative reaction pathways of the dipole (e.g., electrocyclization). The structure of the side product, if it can be characterized, provides crucial clues to the competing reaction pathway.
Solutions:
-
Characterize the Side Product:
-
Action: Isolate the major side product and characterize it using NMR, mass spectrometry, and, if possible, X-ray crystallography. Understanding its structure is key to diagnosing the problem.
-
-
Mitigate Dipole Dimerization:
-
Rationale: If the dipole is generated faster than it is consumed by the dipolarophile, it may react with itself.
-
Strategy: Add the precursor to the 1,3-dipole slowly to a solution containing the dipolarophile. This keeps the instantaneous concentration of the dipole low, favoring the desired cycloaddition.
-
-
Prevent Dipolarophile Polymerization:
-
Rationale: Highly activated and electron-poor dipolarophiles can be prone to polymerization, especially at elevated temperatures.
-
Strategy: Run the reaction at a lower temperature. Ensure the dipolarophile is pure and free of any polymerization initiators.
-
References
-
1,3-Dipolar cycloaddition - Wikipedia. Available at: [Link]
-
Reversal of Regioselectivity of Nitrone 1,3-Dipolar Cycloadditions by Lewis Acids. Available at: [Link]
-
Synthesis of Spiropyrrolidines via Five‐Component 1,3‐Dipolar Cycloaddition of Azomethine Ylides and Olefinic Dipolarophiles Generated In Situ Simultaneously. Available at: [Link]
-
Synthesis of spiro compounds via azomethine ylides. ResearchGate. Available at: [Link]
-
Impact of Lewis acid catalyst on the regioselectivity and kinetics of 1,3-dipolar cycloaddition reaction of azidobenzene with acrolein: a theoretical study using DFT. Semantic Scholar. Available at: [Link]
-
1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). Chemical Science Review and Letters. Available at: [Link]
-
Impact of Lewis acid catalyst on the regioselectivity and kinetics of 1,3-dipolar cycloaddition reaction of azidobenzene with acrolein: a theoretical study using DFT. ResearchGate. Available at: [Link]
-
Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. National Center for Biotechnology Information. Available at: [Link]
-
Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. National Center for Biotechnology Information. Available at: [Link]
-
Regio- and stereochemistry of 1,3-dipolar cycloaddition of nitrile oxides to alkenes. Russian Chemical Reviews. Available at: [Link]
-
A theoretical study on the regioselectivity of 1,3-dipolar cycloadditions using DFT-based reactivity indexes. ResearchGate. Available at: [Link]
-
Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO. Available at: [Link]
-
Regioisomers of 1, 3-Dipolar Cycloadducts – A Computational Study. International Journal of Research. Available at: [Link]
-
Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. PubMed. Available at: [Link]
-
(PDF) Conceptual DFT analysis of the regioselectivity of 1,3-dipolar cycloadditions: nitrones as a case of study. ResearchGate. Available at: [Link]
-
In situ generation of azomethine ylides. ResearchGate. Available at: [Link]
-
Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. ZANCO Journal of Pure and Applied Sciences. Available at: [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Intramolecular nitrone dipolar cycloadditions: control of regioselectivity and synthesis of naturally-occurring spirocyclic alkaloids. Organic & Biomolecular Chemistry. Available at: [Link]
-
Asymmetric Lewis acid-catalyzed 1,3-dipolar cycloadditions. ResearchGate. Available at: [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI. Available at: [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. Available at: [Link]
-
Substituent Effects on the Stereochemistry of 1,3-Dipolar Cycloadditions to 7-Substituted Norbornadienes. Loyola eCommons. Available at: [Link]
-
Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. National Center for Biotechnology Information. Available at: [Link]
-
Protonation / substituent effects on the energies of HOMO and LUMO. Chemistry Stack Exchange. Available at: [Link]
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Intramolecular nitrone dipolar cycloadditions: control of regioselectivity and synthesis of naturally-occurring spirocyclic alkaloids. Semantic Scholar. Available at: [Link]
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Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews. Available at: [Link]
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Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. MDPI. Available at: [Link]
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Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. MDPI. Available at: [Link]
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Intramolecular cycloaddition of nitrones in total synthesis of natural products. Natural Product Reports. Available at: [Link]
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Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. National Center for Biotechnology Information. Available at: [Link]
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Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. MDPI. Available at: [Link]
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Nitrone Cycloadditions of 1,2-Cyclohexadiene. Journal of the American Chemical Society. Available at: [Link]
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Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. Semantic Scholar. Available at: [Link]
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Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega. Available at: [Link]
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Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. Available at: [Link]
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Efficient synthesis of novel antiproliferative steroidal spirooxindoles via the [3+2] cycloaddition reactions of azomethine ylides. PubMed. Available at: [Link]
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Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI. Available at: [Link]
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Polarity of Solvents. Available at: [Link]
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Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Available at: [Link]
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A regioselective 1,3-dipolar cycloaddition for the synthesis of novel spiro-chromene thiadiazole derivatives. Comptes Rendus Chimie. Available at: [Link]
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A Review on the Selective Synthesis of Spiro Heterocycles Through 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. Taylor & Francis Group. Available at: [Link]
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Troubleshooting NMR peak assignments for fluorinated spiro compounds
Welcome to the technical support center for NMR analysis of fluorinated spiro compounds. As a Senior Application Scientist, I've seen firsthand the unique and often perplexing challenges that arise when characterizing these structurally complex molecules. Their rigid, three-dimensional nature, combined with the profound electronic effects of fluorine, can lead to spectra that are anything but straightforward.
This guide is designed to be a practical resource, moving beyond simple step-by-step instructions to explain the 'why' behind the troubleshooting process. We'll explore the quantum mechanical phenomena at play and leverage a suite of modern NMR experiments to build a self-validating, authoritative assignment workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My ¹⁹F NMR spectrum shows unexpectedly complex multiplets, not the simple patterns I predicted. Why is this happening and how can I assign them?
Answer:
This is one of the most common issues encountered with fluorinated spirocycles. The complexity arises primarily from a phenomenon called diastereotopicity .
Causality & Expertise: In a rigid spirocyclic system, the molecule lacks free rotation around the spirocenter. This often means that two fluorine atoms (or a -CF₂- group) that might appear chemically equivalent at first glance are, in fact, magnetically inequivalent. They exist in different chemical environments relative to other chiral centers or substituents in the molecule, making them diastereotopic.[1][2][3] These diastereotopic fluorines will have different chemical shifts and will couple to each other, creating a complex splitting pattern (an "AB quartet" if coupling is only between themselves, and more complex patterns if other nuclei are involved).
Furthermore, ¹⁹F-¹⁹F coupling constants can be very large, often significantly larger than ¹H-¹H couplings, and can occur over multiple bonds (long-range coupling), further complicating the spectra.[4][5]
Troubleshooting Protocol & Workflow:
-
Acquire a High-Resolution ¹⁹F{¹H} Decoupled Spectrum: Your first step is to remove all couplings to protons. This will simplify the spectrum to only show ¹⁹F-¹⁹F couplings. This helps to identify which fluorine signals are coupled to each other.
-
Run a 2D ¹⁹F-¹⁹F COSY (or F-COSY) Experiment: This is the definitive experiment for establishing which fluorine nuclei are coupling with each other. Cross-peaks will directly connect coupled ¹⁹F signals, allowing you to trace the spin systems within your molecule.
-
Analyze Coupling Constants (J-values): Carefully measure the coupling constants from your 1D spectrum. Geminal (²JFF) couplings in a -CF₂- group are typically very large (e.g., 220-300 Hz), while vicinal (³JFF) and long-range couplings are smaller.[4][6] This information provides crucial clues about the proximity and connectivity of the fluorine atoms.
-
Leverage 2D Heteronuclear Experiments: Use 2D ¹H-¹⁹F HETCOR or HMBC-type experiments to correlate the complex ¹⁹F signals to specific, and often more easily assigned, protons in the molecule.[7] This provides an independent confirmation of your assignments.
Question 2: The ¹H and ¹³C signals for carbons near fluorine atoms are heavily split and difficult to interpret. How can I simplify these spectra and make confident assignments?
Answer:
The large, through-bond scalar couplings between fluorine and both proton (¹H) and carbon (¹³C) nuclei are the source of this complexity. These couplings, which can extend over several bonds (¹JCF, ²JCF, ³JCF, etc.), are immensely valuable for structure confirmation once you know how to deconvolute them.[5][8]
Causality & Expertise: The magnitude of J-coupling is dependent on the number of intervening bonds, dihedral angles (Karplus relationship), and the electronic environment.[9] One-bond carbon-fluorine couplings (¹JCF) are particularly large (typically 150-250 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller but still significant.[7][8] This splitting can turn a simple singlet in a non-fluorinated analogue into a complex multiplet, making direct interpretation challenging.
Troubleshooting Protocol & Workflow:
-
¹³C{¹H} vs. ¹³C{¹H, ¹⁹F} Spectra: First, acquire a standard proton-decoupled ¹³C spectrum. You will see carbons attached to or near fluorine split into doublets or more complex multiplets. Then, if your spectrometer allows, run a double-decoupling experiment where both ¹H and ¹⁹F are decoupled simultaneously. This will cause the split carbon signals to collapse into singlets, confirming which carbons are coupled to fluorine.
-
Utilize 2D Correlation Spectroscopy (HSQC & HMBC): These experiments are essential.
-
¹H-¹³C HSQC: This experiment correlates each proton directly to the carbon it is attached to. Even if the ¹H or ¹³C signal is a complex multiplet, the presence of a cross-peak provides an unambiguous one-bond connection.
-
¹H-¹³C HMBC: This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is invaluable for assigning quaternary carbons (like the spirocenter) and for piecing together the carbon skeleton.[10][11][12]
-
¹⁹F-Edited/Detected Experiments: Many modern pulse sequences allow for ¹⁹F detection or editing, such as ¹⁹F-¹³C HMBC.[7][10] These experiments directly show which carbons are coupled to which fluorines over long ranges, providing a powerful and direct method for assignment.
-
Data Presentation: Typical C-F and H-F Coupling Constants
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| ¹JCF | 1 | 150 - 250 | Very large and structurally diagnostic. |
| ²JCF | 2 | 15 - 50 | Useful for identifying carbons adjacent to C-F bonds. |
| ³JCF | 3 | 0 - 20 | Dependent on dihedral angle (Karplus relationship). |
| ²JHF (geminal) | 2 | 45 - 60 | Large coupling for protons on the same carbon as F. |
| ³JHF (vicinal) | 3 | 5 - 20 | Dependent on dihedral angle. |
| ⁴JHF / ⁵JHF | 4-5 | 0 - 5 | Long-range couplings are often observed.[4][13] |
Question 3: I have synthesized a mixture of diastereomers and cannot distinguish them. How can I use NMR to assign the relative stereochemistry?
Answer:
Assigning stereochemistry in rigid spirocyclic systems is a classic challenge where NMR truly excels. The key is to use experiments that measure through-space proximity rather than through-bond connectivity.
Causality & Expertise: Diastereomers have the same connectivity but different spatial arrangements of atoms. While J-coupling can provide some stereochemical information via dihedral angles, the most powerful tool is the Nuclear Overhauser Effect (NOE).[14][15] The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei (NOE ∝ 1/r⁶), making it extremely sensitive to internuclear distances up to ~5 Å.
Experimental Protocols & Workflow:
The primary experiments for this are 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy).
-
When to use NOESY vs. ROESY: The choice depends on the molecular weight (MW) of your compound.[15]
-
Small Molecules (MW < ~700 Da): Use NOESY . NOE cross-peaks will have the opposite phase (e.g., positive) to the diagonal peaks (e.g., negative).
-
Medium Molecules (MW ~700-1500 Da): The NOE effect can be close to zero. Use ROESY , where the cross-peaks are always positive and unambiguous.[14]
-
Large Molecules (MW > ~1500 Da): Use NOESY . NOE cross-peaks will have the same phase as the diagonal peaks.
-
Step-by-Step Protocol for 2D NOESY/ROESY:
-
Sample Preparation: The sample must be free of dissolved oxygen, which is paramagnetic and can quench the NOE effect.[14] Use several freeze-pump-thaw cycles to degas your sample.
-
Acquisition:
-
Acquire a standard ¹H spectrum first to determine the spectral width.
-
Set up a 2D NOESY or ROESY experiment. The most critical parameter is the mixing time (tm) . This is the period during which the NOE transfer occurs.
-
For small molecules, a mixing time of 500-800 ms is a good starting point. For larger molecules, this time is shorter. It's often best to run a series of experiments with different mixing times to find the optimal value.
-
-
Interpretation:
-
Look for off-diagonal cross-peaks. A cross-peak between Proton A and Proton B indicates they are close in space (< 5 Å).
-
Correlate these spatial proximities with your proposed diastereomeric structures. For example, if you see a strong NOE between an axial proton on one ring and a substituent on the other, it confirms they are on the same face of the molecule.
-
¹H-¹⁹F HOESY: A Heteronuclear Overhauser Effect Spectroscopy experiment can also be performed to observe through-space correlations between protons and fluorine atoms, providing powerful additional constraints for stereochemical assignment.[10]
-
Visualization: Through-Bond vs. Through-Space Correlations
Caption: Logic diagram showing how different NMR experiments probe either through-bond or through-space nuclear interactions to define molecular structure.
Question 4: I am still uncertain about my assignments. Can computational methods help verify my results?
Answer:
Absolutely. In modern structure elucidation, computational chemistry is a powerful partner to experimental NMR. Predicting NMR chemical shifts and coupling constants using Density Functional Theory (DFT) has become a routine and highly valuable method for validating assignments, especially for complex structures.[16][17][18]
Causality & Expertise: The chemical shift of a nucleus is determined by the magnetic shielding it experiences from the surrounding electron density. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can compute these shielding tensors with high accuracy.[1][19][20] By calculating the theoretical shielding for all atoms in a proposed structure and comparing them to experimental values, you can confirm or reject a hypothesis. This is especially powerful for distinguishing between isomers, where experimental data may be ambiguous.[16]
Workflow for DFT-GIAO NMR Prediction:
-
Generate 3D Structures: Create accurate 3D models of your candidate structures (e.g., different diastereomers).
-
Conformational Search & Geometry Optimization: For flexible parts of the molecule, perform a conformational search to find the lowest energy conformers. Optimize the geometry of these conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
NMR Calculation (GIAO): Perform a GIAO NMR calculation on the optimized low-energy structures. This is a separate calculation step from the geometry optimization. A common and effective level of theory for this is mPW1PW91/6-311+G(d,p).[21][22][23]
-
Data Processing & Comparison:
-
The calculation will output absolute shielding values (σ). To convert these to chemical shifts (δ), you must subtract the calculated shielding of your candidate atoms from the calculated shielding of a reference compound (e.g., Tetramethylsilane, TMS, for ¹H and ¹³C).
-
δcalc = σTMS - σsample
-
Plot the calculated chemical shifts (δcalc) against the experimental chemical shifts (δexp). A good assignment will result in a strong linear correlation with an R² value > 0.99.
-
Statistical metrics like the Mean Absolute Error (MAE) can provide a quantitative measure of the fit.
-
Visualization: Assignment Validation Workflow
Caption: Workflow for validating NMR peak assignments using DFT/GIAO computational methods.
References
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health.[Link]
-
A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. (2022). ChemRxiv.[Link]
-
A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. (2022). RSC Publishing.[Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). National Institutes of Health.[Link]
-
Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. (n.d.). Elsevier.[Link]
-
An Overview of Fluorine NMR. (n.d.). ResearchGate.[Link]
-
A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. (n.d.). RSC Publishing.[Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. (2022). RSC Publishing.[Link]
-
NMR shifts with relativistic DFT — Tutorials 2025.1 documentation. (n.d.). SCM.[Link]
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nmr hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov.[Link]
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Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments.[Link]
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Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). National Institutes of Health.[Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.[Link]
-
Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study. (2024). PubMed.[Link]
-
19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (n.d.). National Institutes of Health.[Link]
-
Carbon–fluorine two-dimensional NMR correlation spectra. (n.d.). ResearchGate.[Link]
-
How to perform NMR calculation in Gaussian. (2024). YouTube.[Link]
-
19F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (2017). PubMed.[Link]
-
HMBC and HSQC data for compounds 2 and 3. (n.d.). ResearchGate.[Link]
-
Lecture 3: Coupling Constants Coupling Constants the chemical shift. (2012). Eugene E. Kwan.[Link]
-
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2024). ACS Publications.[Link]
-
Effect of Electronic Interactions on NMR (1)J(CF) and (2)J(CF) Couplings in cis- and trans-4-t-Butyl-2-fluorocyclohexanones and Their Alcohol Derivatives. (n.d.). ResearchGate.[Link]
-
NOESY and ROESY. (2018). John Decatur.[Link]
-
19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (n.d.). ResearchGate.[Link]
-
Diastereotopic fluorine substituents as 19F NMR probes of screw-sense preference in helical foldamers. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health.[Link]
-
NOESY and ROESY. (2015). UCSD SSPPS NMR Facility.[Link]
-
DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. (n.d.). ResearchGate.[Link]
-
NMR_Chemical_Shift-Automation: Automated NMR Chemical Shift Calculation. (n.d.). GitHub.[Link]
-
FLOURINE COUPLING CONSTANTS. (n.d.). Unknown.[Link]
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(PDF) DFT-GIAO 1 H and 13 C-NMR Chemical Shifts Calculation of Uncaria longiflora Alkaloids. (n.d.). ResearchGate.[Link]
-
J-coupling. (n.d.). Wikipedia.[Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester.[Link]
-
5.4: NOESY Spectra. (2025). Chemistry LibreTexts.[Link]
-
Stereochemistry Information from NOESY/ROESY data … Part 1. (n.d.). ACD/Labs.[Link]
-
NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021). Nanalysis.[Link]
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Technical Support Center: Enhancing the In Vivo Stability of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]. Our goal is to provide you with the necessary tools and insights to anticipate and overcome stability challenges during in vivo studies. This document is structured to offer both quick-reference FAQs and in-depth troubleshooting guides, ensuring you can find the answers you need to maintain the integrity of your compound and the reliability of your data.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
Here, we address the most common initial questions and concerns regarding the stability of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine].
Q1: My compound shows variable potency in preliminary in vivo screens. Could this be a stability issue?
A1: Absolutely. Inconsistent results are a classic indicator of compound instability. Degradation can occur during formulation, administration, or after absorption in the biological matrix. This can lead to a lower effective concentration of the active compound at the target site, resulting in variable pharmacological responses. We recommend performing a preliminary stability assessment in your formulation vehicle and in relevant biological fluids (e.g., plasma, simulated gastric fluid) to investigate this.
Q2: What are the most likely degradation pathways for 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]?
A2: Based on its chemical structure, which includes a secondary amine within the pyrrolidine ring and a fluorinated dihydroindene moiety, the primary anticipated degradation pathways are:
-
Oxidation: The pyrrolidine nitrogen and the benzylic position of the indene are susceptible to oxidation. This can be exacerbated by exposure to air, light, or certain excipients.
-
Metabolism: In vivo, cytochrome P450 enzymes are likely to metabolize the compound, potentially through hydroxylation of the aromatic ring or N-dealkylation of the pyrrolidine ring.[1]
-
Photodegradation: The presence of the aromatic indene system and the carbon-fluorine bond suggest potential sensitivity to UV light, which can lead to the formation of degradation products.[2][3]
Q3: How should I store the solid compound and its solutions to minimize degradation?
A3: Proper storage is critical. For the solid compound, we recommend storage at -20°C in a desiccated, dark environment. Solutions should be freshly prepared whenever possible. If short-term storage of a stock solution is necessary, it should be stored at -80°C, protected from light, and blanketed with an inert gas like argon or nitrogen to prevent oxidation. Avoid repeated freeze-thaw cycles.
Q4: I'm observing poor oral bioavailability. Is this related to stability?
A4: It's a strong possibility. Poor oral bioavailability can be a result of several factors, including poor solubility, low permeability, and pre-systemic (first-pass) metabolism. Instability in the harsh acidic environment of the stomach or enzymatic degradation in the gastrointestinal tract and liver can significantly reduce the amount of intact drug reaching systemic circulation.[4]
Q5: Are there any specific excipients I should avoid when formulating this compound?
A5: Yes. Avoid excipients with known oxidizing potential, such as those containing peroxides. Also, be cautious with excipients that can alter the pH of the microenvironment to a range where the compound is less stable. It is crucial to conduct compatibility studies with your chosen excipients.
Section 2: Troubleshooting Guides - A Deeper Dive into Stability Enhancement
This section provides detailed protocols and strategies to systematically identify and address stability issues with 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine].
Identifying the Root Cause of Instability: Forced Degradation Studies
Forced degradation, or stress testing, is a systematic way to identify the potential degradation pathways of your compound.[5][6][7] This knowledge is invaluable for developing stable formulations and stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Study
-
Preparation: Prepare solutions of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solution to a calibrated UV light source (e.g., 254 nm and 365 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples at various time points (e.g., 0, 4, 8, 24 hours) using a stability-indicating HPLC method (see Section 2.2). Compare the chromatograms to a control sample stored under ambient conditions.
-
Interpretation: A significant decrease in the parent peak area and the appearance of new peaks indicate degradation. The conditions under which degradation occurs will point to the likely instability pathways. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[8]
Diagram: Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Developing a Stability-Indicating Analytical Method
A robust analytical method is the cornerstone of any stability study. A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Protocol: HPLC Method Development
-
Column Selection: Start with a C18 column, which is a versatile choice for a wide range of small molecules.
-
Mobile Phase Selection:
-
Begin with a simple mobile phase gradient, such as acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Run a gradient from low to high organic phase concentration (e.g., 10-90% acetonitrile over 20 minutes) to elute all components.
-
-
Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for detecting the parent compound and any degradation products. The maximum absorbance wavelength (λmax) of the parent compound is a good starting point.
-
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient, flow rate, and mobile phase composition to achieve good resolution between the parent peak and all degradation product peaks.
-
Ensure the method is specific, linear, accurate, precise, and robust according to ICH guidelines.[9]
-
Table: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention and resolution for a broad range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape in reverse phase. |
| Mobile Phase B | 0.1% Acetonitrile | Common organic solvent with good elution strength. |
| Gradient | 10-90% B over 20 min | To ensure elution of both polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | For reproducible retention times. |
| Detection | UV at λmax of the compound | For optimal sensitivity. |
| Injection Vol. | 10 µL | A standard injection volume. |
Formulation Strategies for Enhanced Stability
Once you have identified the primary degradation pathways, you can select a formulation strategy to mitigate them.
Strategy 1: pH Optimization and Buffering
If your forced degradation studies indicate pH-dependent instability (acidic or basic hydrolysis), optimizing the pH of your formulation is crucial.
-
Action: Conduct a pH-stability profile study by formulating the compound in a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Analysis: Monitor the stability of the compound in each buffer over time at a relevant temperature (e.g., 40°C).
-
Outcome: Identify the pH range where the compound is most stable and select a suitable buffer for your in vivo studies. Commonly used buffers include citrate, acetate, and phosphate.[2]
Strategy 2: Protection from Oxidation
If the compound is susceptible to oxidation, the following strategies can be employed:
-
Antioxidants: Include antioxidants in your formulation. Common choices for aqueous formulations include ascorbic acid and sodium metabisulfite. For lipid-based formulations, butylated hydroxytoluene (BHT) and alpha-tocopherol are effective.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.[2]
-
Inert Atmosphere: During formulation preparation and storage, purge the headspace of vials with an inert gas like nitrogen or argon to displace oxygen.
Strategy 3: Enhancing Solubility and Stability with Complexation
For compounds with poor aqueous solubility, which can indirectly lead to stability issues in aqueous formulations, cyclodextrins can be beneficial.
-
Mechanism: Cyclodextrins are cyclic oligosaccharides that can encapsulate the drug molecule within their hydrophobic core, effectively shielding it from the aqueous environment and potential degradation. This also enhances solubility.
-
Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in parenteral formulations due to their good safety profiles.
-
Protocol: Prepare solutions of the compound with increasing concentrations of the chosen cyclodextrin and determine the solubility enhancement. Assess the stability of the complexed drug compared to the uncomplexed form.
Strategy 4: Advanced Drug Delivery Systems - Nanoformulations
For persistent stability challenges, especially for oral administration, nanoformulations offer a promising solution.
-
Nanoemulsions and Nanosuspensions: These formulations can protect the drug from the harsh environment of the GI tract and enhance its absorption.[10][11] Encapsulating the drug within the oil phase of a nanoemulsion can shield it from hydrolysis and enzymatic degradation.[11]
-
Liposomes and Polymeric Nanoparticles: These carrier systems can encapsulate the drug, protecting it from degradation and allowing for targeted delivery.[12]
Diagram: Formulation Strategy Decision Tree
Caption: Decision tree for selecting a stability-enhancing formulation strategy.
Section 3: In Vivo Considerations
The ultimate test of stability is the in vivo performance of your compound.
Pharmacokinetic (PK) Studies: A well-designed PK study can provide valuable insights into the stability of your compound in vivo. An unexpectedly low Cmax, a short half-life, or high variability between subjects can all be indicative of rapid metabolism or degradation.
Metabolite Identification: If significant metabolism is suspected, conducting metabolite identification studies is essential. This involves analyzing plasma and urine samples from dosed animals using high-resolution mass spectrometry (LC-MS/MS) to identify and characterize the metabolites. Understanding the metabolic fate of your compound can guide future chemical modifications to block metabolic "hotspots" and improve stability. The C-F bond, while strong, does not guarantee metabolic stability, and defluorination can occur.[13]
By systematically approaching the challenge of in vivo stability using the tools and strategies outlined in this guide, you can enhance the robustness of your data and increase the likelihood of success for your drug development program.
References
-
Di, L. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 951-953. [Link]
-
European Medicines Agency. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Gautam, A., & Choudhary, A. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
Huwig, A., et al. (2001). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Applied and Environmental Microbiology, 67(7), 3242-3245. [Link]
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Javed, B., et al. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. Pharmaceuticals, 17(5), 587. [Link]
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Kaur, M., et al. (2022). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasian Journal of Analytical Chemistry, 17(10), em230. [Link]
-
Kumar, V. (2021). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]
-
Loun, B., & S. T. (2024). Formulation Approaches for Biologics: Strategies to Enhance Stability and Bioavailability. LinkedIn. [Link]
-
Müller, C. E. (2023). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry, 15(12), 1045-1064. [Link]
-
S., R., & Alsantali, R. I. (2022). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 218, 114886. [Link]
-
Spectrix Analytical Services. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Strusi, O., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 56(16), 11532-11543. [Link]
-
Waterman, K. C. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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- 3. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
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Minimizing byproduct formation in the synthesis of spiro[indene-pyrrolidine] derivatives
Welcome to the technical support center for the synthesis of spiro[indene-pyrrolidine] derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of compounds. Spiro[indene-pyrrolidine] scaffolds are prevalent in numerous biologically active molecules and natural products, making their efficient and clean synthesis a critical objective.
The most common and versatile method for constructing this framework is the [3+2] cycloaddition (1,3-dipolar cycloaddition) reaction between an azomethine ylide and an indene-based dipolarophile.[1][2] While powerful, this reaction can be prone to byproduct formation, which can complicate purification and lower yields. This guide provides in-depth, experience-based troubleshooting advice to help you minimize side reactions and optimize your synthetic outcomes.
Core Principles: Understanding the [3+2] Cycloaddition
Before troubleshooting, it's crucial to understand the reaction's core mechanism. The reaction involves an in situ generated azomethine ylide (the 1,3-dipole) reacting with an electron-deficient alkene (the dipolarophile), typically a 2-arylidene-1,3-indanedione.[3] The ylide itself is often generated from the condensation of an α-amino acid (like sarcosine or glycine) with a carbonyl compound, followed by decarboxylation.[4][5]
Several factors dictate the reaction's success:
-
Regioselectivity: The orientation of the dipole addition to the dipolarophile.
-
Stereoselectivity: The three-dimensional arrangement of the newly formed chiral centers.
-
Reaction Kinetics: The rates of the desired cycloaddition versus competing side reactions.
Controlling these factors is the key to minimizing byproduct formation.
Diagram 1: General Reaction Mechanism
Caption: The [3+2] cycloaddition pathway.
Troubleshooting Guide & FAQs
This section is organized by common issues encountered during the synthesis. Each question addresses a specific problem with explanations and actionable solutions.
Issue 1: Poor Diastereoselectivity or Formation of Multiple Stereoisomers
Q1: My NMR shows a complex mixture of diastereomers instead of a single major product. How can I improve the diastereoselectivity?
A1: This is one of the most common challenges. Diastereoselectivity in this reaction is governed by the transition state geometry, which is influenced by steric and electronic factors.[6] The endo vs. exo approach of the azomethine ylide to the dipolarophile determines the final stereochemistry.
Underlying Causes & Solutions:
-
Solvent Polarity: The solvent can stabilize or destabilize the transition states leading to different isomers.
-
Reaction Temperature: Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy.
-
Recommendation: If you are running the reaction at reflux, try lowering the temperature to room temperature or even 0 °C. While this may slow the reaction, the gain in selectivity is often worth the longer reaction time.
-
-
Catalyst Choice: While many of these reactions are run thermally, Lewis acid or organocatalysts can be employed to create a more ordered transition state, enhancing diastereoselectivity.[8][9]
Pro Tip: The geometry of the azomethine ylide itself (W-shaped, U-shaped, or S-shaped) plays a crucial role. The substituents on the amino acid and carbonyl precursors can influence this geometry.[4] If possible, try different amino acids (e.g., sarcosine vs. phenylglycine) to see how it impacts the stereochemical outcome.[12]
Issue 2: Low Yield and Presence of Unidentified Byproducts
Q2: My reaction yield is consistently low, and TLC/LC-MS shows multiple spots/peaks that are not starting material or product. What are these byproducts and how can I prevent them?
A2: Low yields are often due to competing side reactions of the highly reactive azomethine ylide intermediate.
Common Byproducts & Mitigation Strategies:
-
Ylide Dimerization: The azomethine ylide can react with itself, especially at high concentrations or if the dipolarophile is not reactive enough.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the dipolarophile to ensure the ylide is trapped as it forms. Also, consider slow addition of the amino acid or carbonyl precursor to keep the instantaneous concentration of the ylide low.
-
-
Michael Addition Products: The amino acid precursor can sometimes act as a nucleophile and add to the indene dipolarophile in a Michael-type reaction, especially under basic conditions.
-
Solution: Ensure the reaction conditions are not overly basic. If you are using a base as a catalyst, screen weaker bases or use a catalytic amount. The standard thermal decarboxylation method for ylide generation often avoids this issue.[4]
-
-
Oxidation/Decomposition: The starting materials or the product may be sensitive to air or prolonged heating.
-
Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon). Monitor the reaction by TLC and stop it as soon as the starting material is consumed to avoid product degradation.
-
Table 1: Impact of Reaction Parameters on Yield & Selectivity
| Parameter | Condition A (High Temp, Polar Protic) | Condition B (Low Temp, Aprotic) | Expected Outcome |
| Solvent | Methanol | Acetonitrile | Solvent polarity affects transition state stabilization. Acetonitrile often provides cleaner reactions.[7] |
| Temperature | Reflux (65 °C) | Room Temp (25 °C) | Lower temperature generally increases diastereoselectivity but may require longer reaction times. |
| Catalyst | None (Thermal) | AgOAc (5 mol%) | A Lewis acid catalyst can enforce a stricter geometry, improving selectivity.[10] |
| Typical Yield | 40-60% | 70-90% | Condition B is generally favored for minimizing byproducts and improving selectivity. |
| Typical d.r. | 2:1 to 5:1 | >10:1 | A significant improvement in diastereomeric ratio is often observed under optimized conditions. |
Issue 3: No Reaction or Incomplete Conversion
Q3: My reaction has stalled. The starting materials are still present after prolonged reaction time. What can I do?
A3: A stalled reaction typically points to an issue with the generation of the azomethine ylide or the reactivity of the dipolarophile.
Troubleshooting Workflow:
Diagram 2: Troubleshooting a Stalled Reaction
Caption: A decision tree for troubleshooting stalled reactions.
Detailed Steps:
-
Verify Ylide Formation: The decarboxylation step to form the ylide is often the rate-limiting step.[5]
-
Action: Increase the temperature. If you are at room temperature, try refluxing. If you are already at reflux in a low-boiling solvent like methanol, switch to a higher-boiling solvent like toluene or xylene.
-
-
Assess Dipolarophile Reactivity: The reaction is a HOMO(dipole)-LUMO(dipolarophile) controlled process.[13] If the LUMO of your indene derivative is too high (i.e., not electron-deficient enough), the reaction will be slow.
-
Action: If modifying the substrate is an option, add stronger electron-withdrawing groups to the indene ring system. If not, the addition of a Lewis acid catalyst can help lower the LUMO of the dipolarophile, accelerating the reaction.[10]
-
-
Check Reagent Quality: Ensure your α-amino acid and carbonyl precursors are pure and dry. Impurities can inhibit the reaction.
Optimized Protocol Example
This is a generalized starting protocol that often gives good results. Optimization will be required for specific substrates.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 2-arylidene-1,3-indanedione (1.0 mmol, 1.0 equiv) and the α-amino acid (e.g., sarcosine, 1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL). Stir the suspension.
-
Reaction: Heat the mixture to reflux (approx. 82 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure spiro[indene-pyrrolidine] product.
References
-
[ACS Omega] Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile. Available at: [Link]
-
[Chemical Reviews] Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Available at: [Link]
-
[NIH PMC] 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Available at: [Link]
-
[NIH PMC] Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities. Available at: [Link]
-
[RSC Publishing] Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Available at: [Link]
-
[NIH PMC] Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Available at: [Link]
-
[MDPI] Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene. Available at: [Link]
-
[MSU Chemistry] Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Available at: [Link]
-
[ACS Publications] Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Available at: [Link]
-
[Diva-portal.org] Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. Available at: [Link]
-
[NIH PMC] An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Available at: [Link]
-
[ResearchGate] The synthesis of the spiro [indene-1,2'-pyrrolidine] ring system. Available at: [Link]
-
[Nature] Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. Available at: [Link]
-
[ResearchGate] Synthesis of spiro[indene-2,3′-pyrrolidines] 2a-2e a. Available at: [Link]
-
[Beilstein Journals] An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Available at: [Link]
-
[NIH PMC] Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents. Available at: [Link]
-
[ScienceDirect] Synthesis of spirooxindoles by [3+2] cycloadditions. Available at: [Link]
-
[Wikipedia] Spiro compound. Available at: [Link]
-
[ResearchGate] Synthesis of spiro compounds by [3+2] cycloaddition reaction. Available at: [Link]
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- 5. mdpi.com [mdpi.com]
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- 7. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06054C [pubs.rsc.org]
- 9. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. repositorio.uam.es [repositorio.uam.es]
- 12. Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
Technical Support Center: Scaling Up the Synthesis of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]. This document provides a comprehensive resource, including detailed experimental protocols, in-depth troubleshooting guides, and frequently asked questions (FAQs) to facilitate a smooth and efficient scale-up of this valuable spirocyclic scaffold.
Introduction: The Strategic Importance of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
The 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] scaffold is a key building block in medicinal chemistry. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the rigid spirocyclic core provides a three-dimensional architecture that is increasingly sought after in modern drug design. The synthesis of this compound on a larger scale, however, presents unique challenges that require a thorough understanding of the reaction mechanisms and potential pitfalls. This guide aims to provide that expertise.
Overall Synthetic Strategy
The most robust and scalable synthesis of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is a three-stage process. This involves:
-
Stage 1: Synthesis of 5-Fluoro-1-indanone: An intramolecular Friedel-Crafts acylation of a suitable precursor.
-
Stage 2: 1,3-Dipolar Cycloaddition: The reaction of 5-Fluoro-1-indanone with an in-situ generated azomethine ylide to form the spirocyclic core.
-
Stage 3: Deprotection: Removal of the protecting group from the pyrrolidine nitrogen to yield the final product.
Detailed Experimental Protocols
Stage 1: Synthesis of 5-Fluoro-1-indanone
This stage involves the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid.[1]
Materials and Reagents:
-
3-(3-Fluorophenyl)propanoic acid
-
Chlorosulfonic acid or Polyphosphoric acid (PPA)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), slowly add 3-(3-fluorophenyl)propanoic acid (1 equivalent) to an excess of chlorosulfonic acid (e.g., 10 volumes) at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Starting Material | Key Reagent | Product | Reported Yield |
| 3-(3-Fluorophenyl)propanoic acid | Chlorosulfonic acid | 5-Fluoro-1-indanone | ~70%[2] |
Stage 2: Synthesis of N-Benzyl-5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
This core step utilizes a 1,3-dipolar cycloaddition reaction. An azomethine ylide is generated in situ from N-benzyl-1-(trimethylsilyl)methanamine and reacts with the 5-Fluoro-1-indanone.[3][4]
Materials and Reagents:
-
5-Fluoro-1-indanone
-
N-Benzyl-1-(trimethylsilyl)methanamine
-
Trifluoroacetic acid (TFA) or Cesium Fluoride (CsF) (catalyst)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
Reaction Setup: In a dry, inert atmosphere flask, dissolve 5-Fluoro-1-indanone (1 equivalent) and N-benzyl-1-(trimethylsilyl)methanamine (1.2 equivalents) in the anhydrous solvent.
-
Ylide Generation and Cycloaddition: Add a catalytic amount of TFA or CsF to the solution. Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction as appropriate for the catalyst used. Concentrate the solvent and purify the crude product by column chromatography.
Stage 3: Debenzylation to Yield Final Product
The final step is the removal of the N-benzyl protecting group via catalytic hydrogenation.[5]
Materials and Reagents:
-
N-Benzyl-5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup: Dissolve the N-benzylated spirocycle in methanol or ethanol in a hydrogenation vessel. Add Pd/C catalyst (typically 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., from a balloon or a hydrogenation apparatus). Stir vigorously until the starting material is consumed (monitored by TLC).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the final product. Further purification by crystallization or chromatography may be necessary.
Troubleshooting Guide
Q: My Friedel-Crafts acylation is giving a low yield. What can I do?
A: Low yields in this step are often due to incomplete reaction or side reactions.[6]
-
Incomplete Reaction: Ensure your cyclizing agent (chlorosulfonic acid or PPA) is fresh and potent. You can try increasing the reaction temperature or time, but monitor for decomposition.
-
Intermolecular Acylation: This side reaction can be minimized by running the reaction at a higher dilution.
-
Catalyst Choice: Polyphosphoric acid (PPA) can be a good alternative to chlorosulfonic acid and sometimes gives higher yields, although it may require higher temperatures.[7]
Q: The 1,3-dipolar cycloaddition is sluggish or fails. What are the likely causes?
A: This is the most complex step, and several factors can influence its success.
-
Azomethine Ylide Generation: The in-situ generation of the azomethine ylide is critical. Ensure your N-benzyl-1-(trimethylsilyl)methanamine is pure and the catalyst (TFA or CsF) is active. Anhydrous conditions are paramount, as moisture will quench the ylide.[8]
-
Indanone Reactivity: While the ketone in 5-fluoro-1-indanone is reasonably reactive, steric hindrance can play a role. Ensure the reaction is well-mixed.
-
Ylide Decomposition: Azomethine ylides can be unstable. It is often best to add the catalyst last, once the indanone and ylide precursor are mixed, to ensure the ylide is trapped as it is formed.
Q: I'm observing significant side products in the cycloaddition step. How can I minimize them?
A: The primary side reaction is often the dimerization of the azomethine ylide.
-
Reaction Order: Add the indanone to the reaction mixture before the catalyst. This ensures that the dipolarophile is present to trap the ylide as it is generated.
-
Purity of Reagents and Solvents: Impurities in your solvent or starting materials can react with the highly reactive azomethine ylide. Always use freshly distilled, anhydrous solvents.
Q: My debenzylation reaction is incomplete. What should I check?
A: Incomplete debenzylation is usually due to issues with the catalyst or reaction conditions.[9]
-
Catalyst Activity: Pd/C can become deactivated over time. Always use fresh catalyst. The quality of the catalyst can also vary between suppliers.
-
Hydrogen Supply: Ensure you have a sufficient and continuous supply of hydrogen. For larger scale reactions, a balloon may not be adequate, and a dedicated hydrogenation apparatus is recommended.
-
Mixing: Efficient mixing is crucial for this three-phase reaction (solid catalyst, liquid solution, and gas). Ensure your stirring is vigorous enough to keep the catalyst suspended and facilitate gas-liquid mass transfer.
Frequently Asked Questions (FAQs)
Q1: Why is a 1,3-dipolar cycloaddition the preferred method for constructing the spiro-pyrrolidine core?
A1: The 1,3-dipolar cycloaddition is a powerful and highly convergent method for synthesizing five-membered heterocycles.[10] It allows for the formation of the complex spirocyclic system in a single, often highly stereoselective, step. This is more efficient than multi-step linear sequences.
Q2: What is the role of the benzyl group on the pyrrolidine nitrogen?
A2: The benzyl group serves as a protecting group for the pyrrolidine nitrogen. It is stable to the conditions of the cycloaddition reaction and can be removed under relatively mild hydrogenolysis conditions in the final step.
Q3: Are there any safety concerns I should be aware of when scaling up this synthesis?
A3: Yes, several safety precautions are necessary:
-
Friedel-Crafts Acylation: Chlorosulfonic acid and polyphosphoric acid are highly corrosive. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The quenching of these strong acids with ice is highly exothermic and should be done slowly and cautiously.
-
Hydrogenation: Hydrogen gas is highly flammable. Ensure your hydrogenation apparatus is properly set up and free of leaks. Use an inert gas to purge the system before and after the reaction.
Q4: How can I monitor the progress of these reactions?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring all stages of this synthesis. Choose an appropriate solvent system that gives good separation of the starting material and product. Staining with potassium permanganate or visualization under a UV lamp can be used to see the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q5: What are the key considerations for purifying the final product at a larger scale?
A5: While column chromatography is suitable for small-scale purification, it can be cumbersome and expensive for larger quantities. For the final product, consider developing a crystallization protocol. This can often provide a high-purity product more efficiently on a larger scale.
References
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- BenchChem. (2025).
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- BenchChem. (2025). Synthesis routes of 5-Fluoro-1-indanone.
- Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765-2809.
- Padwa, A., & Dent, W. (1989). N-Benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine. Organic Syntheses, 67, 133.
- The Mass Transfer Paradox in the Multiscale Analysis of a Pharmaceutical Debenzylation Reaction. (2025). Industrial & Engineering Chemistry Research.
- Mechanistic Insights into the [3+2] Cycloaddition Reaction of Azomethine Ylides with Methyl Vinyl Ketone in the Triplet Excited State: A Molecular Electron Density Theory Study. (2025). European Journal of Organic Chemistry.
- Organic Syntheses. (n.d.). N-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine.
- ResearchGate. (n.d.). methoxymethyl- N -(trimethylsilyl)methylamine as an Azomethine Ylide Equivalent: 2,6-dioxo-1-phenyl-4-benzyl-1,4-diazabicyclo[3.3.0]octane | Request PDF.
- Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. (2022).
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- Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. (2021). Molecules, 26(15), 4561.
- Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. (2021).
- Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. (2022). ACS Omega, 7(38), 34229-34240.
- Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorin
- Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. (2021). Molecules, 26(15), 4561.
- Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
- Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium C
- Non-Conventional Methodologies in the Synthesis of 1-Indanones. (2015). Molecules, 20(12), 22108-22121.
- Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3 | Request PDF. (2025).
- Enamine. (n.d.). N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine.
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- Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2 | Request PDF. (2025).
- Organic Syntheses. (n.d.). 15.
- Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019). Frontiers in Chemistry, 7, 636.
- 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Arom
- Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). RSC Advances, 13(48), 34166-34201.
- Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities. (2016). Molecules, 21(1), 73.
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (2021). New Journal of Chemistry, 45(16), 7143-7154.
- ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
- Research Progress and Key Issues of Hydrodebenzylation of Hexabenzylhexaazaisowurtzitane (HBIW) in the Synthesis of High Energy. (2022).
- Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. (n.d.).
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
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Addressing analytical challenges in the characterization of fluorinated spirocycles
Welcome to the technical support center for the analytical characterization of fluorinated spirocycles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by these increasingly important molecules. The incorporation of fluorine into spirocyclic scaffolds can dramatically alter a molecule's physicochemical and pharmacological properties, making them highly valuable in medicinal chemistry.[1][2][3] However, these same features introduce significant complexities into their analytical characterization.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during NMR spectroscopy, mass spectrometry, and chromatography of fluorinated spirocycles.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common challenges. For more detailed explanations and protocols, please refer to the subsequent troubleshooting guides.
Q1: Why are my ¹⁹F NMR peaks broad or poorly resolved?
A1: This can be due to several factors, including conformational rigidity of the spirocyclic system, unresolved long-range couplings, or the presence of multiple stereoisomers. Lowering the temperature may help resolve distinct conformers. For issues with spectral resolution over a wide chemical shift range, acquiring spectra of smaller regions can improve data quality.[4]
Q2: I'm not seeing the molecular ion in my mass spectrum. What's happening?
A2: Fluorinated compounds, particularly perfluorinated ones, can be prone to extensive fragmentation under standard electron ionization (EI) conditions, leading to a weak or absent molecular ion peak.[5] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are recommended to preserve the molecular ion.[6][7]
Q3: Why am I observing peak tailing or splitting in my HPLC analysis?
A3: This is often related to secondary interactions between the fluorinated analyte and the stationary phase. The unique electronic properties of fluorine can lead to undesirable interactions with residual silanols on standard silica-based columns. Using a fluorinated stationary phase or adding a mobile phase modifier like trifluoroethanol (TFE) can mitigate these effects.[8]
Q4: How can I confirm the position of fluorine substitution on the spirocyclic core?
A4: A combination of 2D NMR techniques is essential. Heteronuclear Multiple Bond Correlation (HMBC) experiments correlating ¹⁹F to neighboring ¹H or ¹³C nuclei are powerful for establishing connectivity. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations to confirm stereochemistry.
Q5: Are there specific sample preparation concerns for fluorinated spirocycles?
A5: Yes, contamination is a significant risk, especially with ubiquitous fluorinated compounds like PFAS.[9] Using non-fluorinated vials and solvents is crucial. Additionally, some volatile fluorinated compounds can be lost during sample preparation, so care should be taken during steps like solvent evaporation.[9]
II. Troubleshooting Guide: ¹⁹F NMR Spectroscopy
¹⁹F NMR is a primary technique for characterizing these molecules due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[4][10] However, several challenges are common.
Problem 1: Inaccurate or Irreproducible Chemical Shifts
Question: My ¹⁹F chemical shifts for the same compound vary between experiments or don't match literature values. Why is this happening and how can I fix it?
Underlying Cause & Solution:
Inaccurate chemical shift referencing is a widespread issue in ¹⁹F NMR.[11][12] Unlike ¹H NMR where TMS is a universal internal standard, ¹⁹F referencing is often inconsistent. External referencing or the spectrometer's internal lock signal can be unreliable due to variations in magnetic susceptibility and spectrometer design.[11][12]
Workflow for Accurate Referencing:
Caption: Workflow for accurate ¹⁹F NMR chemical shift referencing.
Step-by-Step Protocol for Internal Referencing:
-
Select an appropriate internal standard: Hexafluorobenzene (C₆F₆) is a good choice for many organic solvents.
-
Prepare the sample: Add a small, known amount of the internal standard to your NMR tube containing the fluorinated spirocycle dissolved in a deuterated solvent.
-
Acquire the spectrum: Obtain the ¹⁹F NMR spectrum.
-
Process the data: Reference the spectrum by setting the peak for your internal standard to its known chemical shift value (e.g., -164.9 ppm for C₆F₆).
Problem 2: Complex Spectra and Signal Overlap
Question: My ¹⁹F spectrum is very crowded with complex multiplets, making it difficult to interpret. How can I simplify it?
Underlying Cause & Solution:
The complexity arises from several factors inherent to fluorinated spirocycles:
-
Large J-couplings: ¹⁹F-¹⁹F and ¹H-¹⁹F coupling constants can be large and extend over several bonds (long-range coupling), leading to complex splitting patterns.[4]
-
Diastereotopicity: The rigid, three-dimensional nature of spirocycles often makes chemically equivalent fluorine atoms magnetically non-equivalent (diastereotopic), resulting in more complex spectra.
-
Wide Chemical Shift Range: The large chemical shift dispersion of ¹⁹F NMR can be advantageous but can also lead to issues with uniform excitation and phasing across the entire spectrum.[4][13]
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| ¹H Decoupling | Simplifies the spectrum by removing ¹H-¹⁹F couplings, leaving only ¹⁹F-¹⁹F couplings. | 1. Set up a standard ¹⁹F detection experiment. 2. Enable the ¹H decoupler during acquisition. 3. Compare the decoupled and coupled spectra to identify ¹H-¹⁹F correlations. |
| 2D NMR (¹⁹F-¹⁹F COSY) | Resolves overlapping multiplets by spreading them into a second dimension. Cross-peaks indicate through-bond coupling between different fluorine nuclei. | 1. Use a standard COSY pulse sequence, ensuring the spectrometer is configured for ¹⁹F detection and homonuclear decoupling. 2. Set the spectral width to encompass all ¹⁹F signals of interest. |
| Selective 1D NOE | Irradiating a specific proton signal and observing the effect on the ¹⁹F spectrum can help assign spatially close H and F atoms. | 1. Identify a well-resolved proton signal. 2. Set up a 1D NOE experiment where this proton is irradiated. 3. Observe enhancements in the ¹⁹F spectrum to identify through-space interactions. |
| HOESY (Heteronuclear Overhauser Effect Spectroscopy) | A 2D technique that shows through-space correlations between ¹H and ¹⁹F nuclei, invaluable for stereochemical assignments. | 1. Use a standard HOESY pulse sequence. 2. Optimize mixing times to observe the desired NOE enhancements. |
III. Troubleshooting Guide: Mass Spectrometry
Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of fluorinated spirocycles.
Problem: Poor Ionization and Excessive Fragmentation
Question: I am struggling to get a clear molecular ion peak for my fluorinated spirocycle using mass spectrometry. The spectrum is dominated by low-mass fragments.
Underlying Cause & Solution:
The high electronegativity of fluorine and the strength of the C-F bond significantly influence ionization and fragmentation.[14]
-
Electron Ionization (EI): This high-energy technique often leads to extensive fragmentation of fluorinated molecules, where the most abundant ion is frequently CF₃⁺ rather than the molecular ion.[5] The molecular ion peak can be very small or absent entirely.[5]
-
Electrospray Ionization (ESI): The efficiency of ESI can be unpredictable for fluorinated compounds. Their unique solubility and surface activity properties can either enhance or suppress ionization depending on the molecular structure and ESI conditions.[14] The presence of fluorine can impact the desolvation process and the stability of the resulting ions.
Workflow for Optimizing Ionization:
Caption: Decision tree for optimizing mass spectrometry ionization.
Interpreting Fragmentation Patterns:
While challenging, fragmentation patterns can be structurally informative.
-
Loss of HF: A neutral loss of 20 Da is a common fragmentation pathway.
-
Spirocyclic Core Fragmentation: Look for characteristic cleavages of the spirocyclic ring system. These fragmentations can be complex but are often diagnostic for the core structure.[15]
-
Rearrangements: Fluorinated ions have a tendency to rearrange, which can complicate spectral interpretation.[16]
IV. Troubleshooting Guide: Chromatography (HPLC/GC)
Separation of fluorinated spirocycles, especially from their non-fluorinated precursors or as mixtures of isomers, requires careful method development.
Problem: Poor Peak Shape and Unpredictable Retention in HPLC
Question: My fluorinated spirocycle gives broad, tailing peaks, and its retention time is inconsistent in reversed-phase HPLC.
Underlying Cause & Solution:
The unique properties of fluorinated compounds lead to complex interactions with standard chromatographic phases.
-
Hydrophobicity and Lipophobicity: Fluorocarbons are both hydrophobic and lipophobic, meaning they have low affinity for both aqueous and hydrocarbon environments. This can lead to poor retention on standard C18 columns.[14]
-
Secondary Interactions: The polarized C-F bond can engage in dipole-dipole interactions with active sites on the stationary phase (e.g., residual silanols), causing peak tailing.[17]
Strategies for Improved HPLC Separation:
| Strategy | Rationale | Experimental Protocol |
| Use a Fluorinated Stationary Phase | "Fluorous-fluorous" interactions can enhance retention and selectivity for fluorinated analytes.[8][18] | 1. Select a commercially available fluorous column (e.g., perfluoroalkyl or perfluorophenyl). 2. Start with a standard mobile phase (e.g., acetonitrile/water) and optimize the gradient. |
| Add Trifluoroethanol (TFE) to Mobile Phase | TFE can adsorb to the stationary phase, masking silanols and altering the surface energy to improve peak shape and selectivity for fluorinated compounds.[8] | 1. Use a standard C8 or C18 column. 2. Prepare mobile phases containing 5-20% TFE as an organic modifier. 3. Re-equilibrate the column thoroughly when switching to or from TFE-containing mobile phases. |
| Elevate Column Temperature | Increasing the temperature can improve mass transfer kinetics, leading to sharper peaks and sometimes altered selectivity.[19][20] | 1. Use a column oven to control the temperature. 2. Test temperatures in the range of 30-60°C. 3. Ensure the column and analytes are stable at the tested temperatures. |
Gas Chromatography (GC) Considerations:
For volatile and thermally stable fluorinated spirocycles, GC-MS can be an excellent alternative.[21]
-
Column Choice: A mid-polarity column (e.g., 5% phenyl polysiloxane) is often a good starting point.
-
Derivatization: If the spirocycle contains polar functional groups (e.g., -OH, -NH₂), derivatization may be necessary to improve volatility and peak shape.
-
Ion Source: As with direct infusion, EI can cause extensive fragmentation. Understanding these patterns is key to identification.[21]
V. References
-
Me-Sci Monitor. (2001). Solving problems fluorine 19F with NMR spectroscopy. PubMed. [Link]
-
ACS Publications. (2020). Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds. Analytical Chemistry. [Link]
-
NIH. (n.d.). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). PMC. [Link]
-
Semantic Scholar. (n.d.). Elemental fluorine detection by dielectric barrier discharge coupled to nano-ESI mass spectrometry for non-targeted analysis of fluorinated compounds. [Link]
-
MDPI. (n.d.). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. [Link]
-
NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]
-
cromlab-instruments.es. (n.d.). CHEMISTRY IN DROPLETS: FLUORINATION. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
NIH. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
NIH. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]
-
PubMed. (2018). Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy. [Link]
-
ACS Publications. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]
-
alwsci. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. [Link]
-
NIH. (n.d.). Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η. PMC. [Link]
-
nist.gov. (n.d.). Mass spectra of fluorocarbons. [Link]
-
UCSB Chem and Biochem. (n.d.). F19 detection. NMR Facility. [Link]
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Labcompare.com. (2025). Troubleshooting Common HPLC Issues. [Link]
-
Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra. [Link]
-
nsb.com. (n.d.). A beginner's guide to 19F NMR and its role in drug screening. [Link]
-
chemed.chem.purdue.edu. (2011). Extraneous Peaks Observed on 19F NMR of Isolated "Pure" Compound. [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. [Link]
-
NIH. (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PMC. [Link]
-
Wikipedia. (n.d.). Mass spectral interpretation. [Link]
-
RSC Publishing. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
-
ResearchGate. (2025). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Link]
-
ResearchGate. (n.d.). Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy. [Link]
-
OpenStax. (2023). 12.2 Interpreting Mass Spectra. Organic Chemistry. [Link]
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PubMed. (2016). Fluorination methods for drug discovery and development. [Link]
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RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]
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chem.ucla.edu. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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PubMed. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]
-
ResearchGate. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]
-
ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. [Link]
-
PubMed. (2024). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. [Link]
-
PubMed. (2022). Analysis and characterization of novel fluorinated compounds used in surface treatments products. [Link]
-
PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials. [Link]
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RSC Publishing. (n.d.). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]
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Validation & Comparative
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Spiro[indene-pyrrolidine] Derivatives: Enhancing Biological Activity Through Strategic Fluorination
The spiro[indene-pyrrolidine] scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, three-dimensional architecture provides a unique framework for interacting with biological targets.[3] A key strategy in modern drug discovery to enhance the therapeutic potential of such scaffolds is the introduction of fluorine atoms. This guide provides a comparative overview of the biological activity of fluorinated versus non-fluorinated spiro[indene-pyrrolidine] derivatives, supported by experimental data from closely related compound series and established principles of medicinal chemistry. We will explore the causal relationship between fluorination and observed biological effects, provide detailed experimental protocols for comparative analysis, and present data-driven insights for researchers in drug development.
The Strategic Advantage of Fluorine in Medicinal Chemistry
Fluorine, the most electronegative element, imparts unique properties to organic molecules that are highly advantageous for drug design.[4] Its introduction into a scaffold like spiro[indene-pyrrolidine] can profoundly influence several key parameters:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. Strategic placement of fluorine can block potential sites of oxidation, thereby increasing the compound's half-life and bioavailability.[5]
-
Binding Affinity and Potency: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, such as hydrogen bond acceptors or polarized C-H groups in enzyme active sites or receptor binding pockets.[6][7] This can significantly enhance binding affinity and, consequently, biological potency.
-
Lipophilicity and Membrane Permeability: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[8][9] This is a critical factor for drugs targeting the central nervous system (CNS) or intracellular proteins.[10]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that is more favorable for target interaction.
These effects are not merely theoretical; they have been repeatedly demonstrated in various classes of bioactive compounds, including spirocyclic systems.
Comparative Biological Activity: Insights from Spiro-oxindole Analogs
While direct comparative studies on spiro[indene-pyrrolidine] are limited, extensive research on the closely related spiro-oxindole scaffold provides compelling evidence for the activity-enhancing effects of fluorination. Spiro-oxindoles share a similar spirocyclic core and are widely investigated for their anticancer properties.[11]
One study on spirocyclopropylthiooxindole hybrids revealed that a compound with a CH2F substituent on the cyclopropane ring was the most potent inhibitor of SJSA-1 osteosarcoma cells, with an IC50 value of 0.82 ± 0.08 μM, nearly six times more potent than the standard chemotherapeutic cisplatin (IC50 = 4.85 ± 0.27 μM).[12] Another comparative study on the cytotoxicity of spirooxindoles in MCF-7 breast cancer cells showed that fluorine substitution at a specific position resulted in a compound with an IC50 of 1.09 μM, making it 38 times more potent than its non-fluorinated counterpart.[12]
Furthermore, a study on mesitylene-based spiro-oxindoles demonstrated that a compound featuring an o-fluoro substituted aromatic ring exhibited the highest cytotoxicity against A549 lung cancer cells, with an IC50 of 1.2 ± 0.412 μM.[13] The authors directly attribute this enhanced activity to the presence of the fluorine atom.[13] These examples strongly suggest that fluorination is a powerful strategy for boosting the anticancer activity of spirocyclic compounds.
The following table summarizes representative data from the literature on spiro-oxindole derivatives, illustrating the impact of fluorination on anticancer activity.
| Compound Class | Cancer Cell Line | Non-Fluorinated Analog (IC50) | Fluorinated Analog (IC50) | Fold Increase in Potency | Reference |
| Spirocyclopropylthiooxindoles | MCF-7 | ~41 µM | 1.09 µM | 38x | [12] |
| Mesitylene-based Spiro-oxindoles | A549 | > 22.35 µM (Cisplatin) | 1.2 µM | > 18x | [13] |
| Thiochromene-based Spirohybrids | MCF-7 / MDA-MB231 | - | Remarkable Activity | - | [13] |
Note: The data is compiled from different studies and serves to illustrate the general trend. Direct comparison is implied from the structure-activity relationship discussions in the cited papers.
Experimental Protocols for Comparative Evaluation
To empirically compare the biological activity of fluorinated and non-fluorinated spiro[indene-pyrrolidine] derivatives, a series of standardized in vitro assays can be employed. The following protocols provide a framework for such an evaluation.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for evaluating the cytotoxic potential of novel compounds against cancer cell lines.[8]
Caption: Workflow for the MTT-based cytotoxicity assay.
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified incubator.
-
Harvest cells using trypsin and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare stock solutions of the fluorinated and non-fluorinated spiro[indene-pyrrolidine] compounds in DMSO.
-
Perform serial dilutions of the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations to the respective wells. Include wells with media and DMSO as a vehicle control, and wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[6]
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for both the fluorinated and non-fluorinated compounds using non-linear regression analysis.
-
Enzyme Inhibition Assay
If the spiro[indene-pyrrolidine] derivatives are designed to target a specific enzyme (e.g., a kinase, acetylcholinesterase), a direct enzyme inhibition assay is crucial.[13][14]
Caption: General workflow for an enzyme inhibition assay.
-
Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the fluorinated and non-fluorinated test compounds.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence).
-
-
Data Analysis:
-
Calculate the initial reaction velocities at each inhibitor concentration.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying both substrate and inhibitor concentrations and analyzing the data using methods like Lineweaver-Burk plots.[9]
-
Receptor Binding Assay
To determine if the compounds interact with a specific receptor, a competitive radioligand binding assay is a standard method.
Caption: Principle of a competitive receptor binding assay.
-
Preparation: Prepare cell membranes or purified receptors, a radiolabeled ligand known to bind to the target receptor, and the test compounds (fluorinated and non-fluorinated).
-
Assay:
-
Incubate the receptor preparation with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
-
The affinity of the test compound for the receptor (Ki) can then be calculated using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
The strategic incorporation of fluorine into the spiro[indene-pyrrolidine] scaffold represents a promising avenue for enhancing biological activity. Drawing from extensive data on the closely related spiro-oxindole class, it is reasonable to hypothesize that fluorination can lead to significant improvements in potency, metabolic stability, and pharmacokinetic properties. The provided experimental protocols offer a robust framework for the systematic evaluation and direct comparison of fluorinated and non-fluorinated analogs. Such studies are essential for elucidating detailed structure-activity relationships and advancing the development of novel spiro[indene-pyrrolidine]-based therapeutics. Future research should focus on synthesizing and directly comparing these compound pairs to validate these hypotheses and unlock the full potential of this versatile chemical scaffold.
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Hagmann, W.K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Available from: [Link]
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Ngan, C.H., et al. (2020). Large-Scale Screening of Per- and Polyfluoroalkyl Substance Binding Interactions and Their Mixtures with Nuclear Receptors. International Journal of Molecular Sciences, 21(23), 9274. Available from: [Link]
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Shah, P., & Westwell, A.D. (2007). The Role of Fluorine in the Discovery and Optimization of CNS Agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available from: [Link]
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Berger, F.J., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 17(3), 281. Available from: [Link]
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Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1529-1537. Available from: [Link]
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Al-Warhi, T., et al. (2024). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Medicinal Chemistry, 15(1), 23-45. Available from: [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available from: [Link]
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Szewczyk, M., et al. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. International Journal of Molecular Sciences, 22(22), 12165. Available from: [Link]
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Zahran, M., et al. (2012). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. PLoS One, 7(4), e35163. Available from: [Link]
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Velmathi, S., et al. (2023). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances, 13(25), 17165-17178. Available from: [Link]
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Al-Majid, A.M., et al. (2024). The anticancer activity of some reported spirooxindoles analogs. In Anticancer Agents in Medicinal Chemistry. Available from: [Link]
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Al-Ghorbani, M., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules, 27(21), 7248. Available from: [Link]
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G G, A.K., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5873. Available from: [Link]
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Dalvit, C., et al. (2002). Fluorine-NMR Competition Binding Experiments for High- Throughput Screening of Large Compound Mixtures. Combinatorial Chemistry & High Throughput Screening, 5(8), 605-611. Available from: [Link]
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Barakat, A., et al. (2022). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. Molecules, 27(19), 6245. Available from: [Link]
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Aly, M.F., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(49), 34693-34743. Available from: [Link]
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Martin, G., et al. (2007). The role of fluorine substitution in the structure-activity relationships (SAR) of classical cannabinoids. Bioorganic & Medicinal Chemistry Letters, 17(6), 1504-1507. Available from: [Link]
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Reddy, A.K., et al. (2022). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. RSC Advances, 12(12), 7136-7140. Available from: [Link]
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Abdel-Magid, A.F. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]
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Al-Jassas, E., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry, 12, 1354785. Available from: [Link]
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Juvale, K., & Khedkar, V. (2024). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry, 144, 107975. Available from: [Link]
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Kádasi, A., et al. (2023). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry, 19, 1648-1656. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] Analogs as Dopamine D2 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spiro[indene-1,2'-pyrrolidine] Scaffold - A Privileged Motif for CNS Targets
The spiro[indene-1,2'-pyrrolidine] core represents a rigid, three-dimensional pharmacophore that has garnered significant interest in medicinal chemistry.[1] The inherent conformational restriction of spirocyclic systems can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1] The pyrrolidine moiety is a common feature in many biologically active compounds, offering a basic nitrogen atom that can engage in crucial ionic interactions with target proteins.[2]
Based on the extensive literature on related indane and spiro-pyrrolidine derivatives, the primary biological target for the 5-fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] scaffold is hypothesized to be the dopamine D2 receptor .[3][4] The dopamine D2 receptor is a key G protein-coupled receptor (GPCR) in the CNS, and its modulation is a cornerstone of treatment for a range of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[5] This guide will, therefore, focus on the predicted SAR of these analogs concerning their affinity and functional activity at the D2 receptor.
Deconstructing the Pharmacophore: A Predictive SAR Analysis
The 5-fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] scaffold can be dissected into three key regions for SAR analysis: the pyrrolidine ring, the indene core, and the fluoro-substituent. Modifications in each of these regions are predicted to have a significant impact on the compound's interaction with the dopamine D2 receptor.
The Pyrrolidine Ring: The Key to Receptor Interaction
The basic nitrogen of the pyrrolidine ring is predicted to be a critical pharmacophoric element, forming an ionic bond with a conserved aspartate residue (Asp114 in the third transmembrane domain) in the orthosteric binding pocket of the dopamine D2 receptor.[5]
N-Substitution:
-
Unsubstituted (N-H): While providing the essential basic nitrogen, the unsubstituted analog is likely to exhibit moderate affinity.
-
N-Alkylation: Small alkyl substituents, such as methyl or ethyl, on the pyrrolidine nitrogen are common in D2 receptor ligands and are expected to be well-tolerated.[6] Increasing the chain length to n-propyl has been shown to enhance D2-like receptor affinity in related 2-aminoindane series.[3]
-
N-Benzylation: The introduction of a benzyl group on the nitrogen can lead to a significant increase in affinity.[4] The aromatic ring of the benzyl group can engage in additional hydrophobic or π-π stacking interactions within the receptor binding pocket. The substitution pattern on this benzyl group, particularly with electron-withdrawing groups like fluorine, can further modulate affinity and selectivity.[4]
The Indene Core: A Rigid Scaffold for Optimal Positioning
The rigid indene core serves to orient the crucial pyrrolidine moiety in a specific conformation for optimal interaction with the D2 receptor.
-
Fluorine Substitution: The position of the fluorine atom on the indene ring is critical. In related fluorinated dopamine receptor ligands, the position of the fluorine can significantly influence binding affinity and selectivity.[7][8] A 5-fluoro substitution, as in the parent compound, is a common bioisosteric replacement for a hydrogen or a hydroxyl group and can enhance metabolic stability and membrane permeability.[7]
-
Other Substitutions: The introduction of other substituents on the aromatic ring of the indene core, such as methoxy or hydroxyl groups, has been shown to modulate activity in related dopamine receptor ligands.[3] These groups can act as hydrogen bond donors or acceptors, forming additional interactions with the receptor.
The Fluoro-Substituent: Modulating Physicochemical Properties and Potency
The fluorine atom at the 5-position of the indene ring is expected to influence the molecule's electronic properties, lipophilicity, and metabolic stability.
-
Electronic Effects: The electron-withdrawing nature of fluorine can alter the pKa of the pyrrolidine nitrogen, which can in turn affect the strength of the ionic interaction with the receptor.
-
Lipophilicity: Fluorine substitution generally increases lipophilicity, which can impact cell membrane permeability and brain penetration. However, the overall effect on biological activity will depend on the optimal lipophilicity for the target.
-
Metabolic Stability: The C-F bond is highly stable, and fluorination is a common strategy to block metabolic hydroxylation at that position, potentially leading to an improved pharmacokinetic profile.
Comparative Data of Structurally Related Analogs
While a direct comparison of a series of 5-fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] analogs is not available, the following table summarizes the dopamine D2 receptor binding affinities of structurally related compounds to provide a basis for the predictive SAR analysis.
| Compound Class | Key Structural Features | Dopamine D2 Receptor Affinity (Ki, nM) | Reference |
| (R)-N-[(1-Benzyl-2-pyrrolidinyl)methyl]benzamides | N-benzyl-pyrrolidine with benzamide side chain | ~1 | [4] |
| trans-2-(N,N-dipropylamino)-5-fluoro-6-hydroxy-1-phenylindane | Fluorinated phenyl-indane with N,N-dipropylamino group | High affinity (specific Ki not provided) | [3] |
| 5-phenyl-pyrrole-3-carboxamides | Pyrrole core with N-ethyl-2-methyl-pyrrolidine side chain | Micromolar range | [9] |
| Fluorine-containing N-(2-methoxyphenyl)piperazine analogs | Fluorinated phenylpiperazine scaffold | 0.17 - 5 (for D3 receptor) | [8] |
This table is illustrative and presents data from different but related chemical series to highlight general SAR trends.
Experimental Protocols for Evaluation
To facilitate the experimental validation of the SAR predictions outlined in this guide, detailed protocols for key in vitro assays are provided below.
Dopamine D2 Receptor Radioligand Binding Assay
This assay determines the binding affinity of test compounds for the dopamine D2 receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]Spiperone or [³H]Raclopride (a selective D2 antagonist).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: Serial dilutions of the 5-fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] analogs.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Cell Harvester.
-
Scintillation Counter.
Procedure:
-
Plate Preparation: In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of the test compound at various concentrations.
-
Radioligand Addition: Add 50 µL of [³H]Spiperone to each well at a final concentration close to its Kd value.
-
Receptor Addition: Add 150 µL of the diluted cell membrane preparation to each well.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value for each test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This assay measures the functional activity of the test compounds as agonists or antagonists at the D2 receptor by quantifying their effect on cAMP levels.
Materials:
-
Cell Line: A cell line stably co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement (e.g., using HTRF or ELISA).
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
Dopamine: As a reference agonist.
-
Haloperidol: As a reference antagonist.
-
Test Compounds: Serial dilutions of the 5-fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] analogs.
-
cAMP Detection Kit: (e.g., HTRF, ELISA, or luciferase assay reagents).
-
Plate Reader: Capable of detecting the signal from the chosen cAMP detection kit.
Procedure:
For Agonist Mode:
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluence.
-
Compound Addition: Add serial dilutions of the test compounds or dopamine to the wells.
-
Forskolin Stimulation: Add a submaximal concentration of forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate for the recommended time according to the cAMP detection kit manufacturer's instructions.
-
cAMP Measurement: Measure the cAMP levels using the chosen detection method.
-
Data Analysis: Generate dose-response curves and calculate the EC50 (potency) and Emax (efficacy) values for each compound.
For Antagonist Mode:
-
Compound Pre-incubation: Pre-incubate the cells with serial dilutions of the test compounds or haloperidol.
-
Agonist Challenge: Add a fixed concentration of dopamine (typically its EC80) to the wells.
-
Forskolin Stimulation: Add a submaximal concentration of forskolin.
-
Incubation and Measurement: Follow the same incubation and measurement steps as in the agonist mode.
-
Data Analysis: Generate dose-response curves for the inhibition of the dopamine response and calculate the IC50 values.
Visualizing the Structure-Activity Landscape and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key structural relationships and experimental processes.
Caption: Key structural regions of the 5-fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] scaffold and their predicted influence on biological activity.
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A Comparative Guide to Validating the Mechanism of Action of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] as a Dopamine Transporter (DAT) Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of the novel compound, 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]. Based on its structural similarity to known neuroactive compounds, we postulate its primary mechanism to be the inhibition of the dopamine transporter (DAT). This document outlines a series of experiments designed to rigorously test this hypothesis, compare its activity with established DAT inhibitors, and ensure the trustworthiness of the findings through a self-validating experimental workflow.
The core of our approach is built on a logical progression from initial binding affinity to functional cellular outcomes. We will compare our novel compound against a well-characterized selective DAT inhibitor, such as GBR-12909, and a broader spectrum inhibitor like cocaine, which also interacts with serotonin (SERT) and norepinephrine (NET) transporters. This comparative structure will allow for a nuanced understanding of the compound's potency, selectivity, and potential therapeutic window.
Part 1: Foundational Assays - Target Engagement and Affinity
The first step in validating the mechanism of action is to confirm that 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] physically interacts with its putative target, the dopamine transporter. Radioligand binding assays are the gold standard for this purpose, providing quantitative data on the affinity of a compound for a specific receptor or transporter.
Radioligand Binding Assay for DAT Affinity
This experiment will determine the binding affinity (Ki) of our test compound for the dopamine transporter. We will utilize a competitive binding assay format with a known high-affinity radioligand for DAT.
Experimental Protocol: DAT Radioligand Binding Assay
-
Preparation of Membranes: Utilize cell membranes prepared from a stable cell line overexpressing the human dopamine transporter (hDAT). A common choice is Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
-
Assay Buffer: Prepare an appropriate assay buffer, typically a Tris-HCl buffer containing salts like NaCl, KCl, and CaCl2, to mimic physiological conditions.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (containing hDAT), a fixed concentration of a suitable radioligand (e.g., [³H]-WIN 35,428, a well-characterized DAT ligand), and varying concentrations of the test compound (5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]) or comparator compounds (GBR-12909, cocaine).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature or 4°C) for a sufficient period to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester. The filter will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The data will be used to generate a competition curve, from which the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the target.
Expected Data and Interpretation:
The Ki values will provide a direct measure of the binding affinity of each compound to DAT. A lower Ki value indicates a higher binding affinity.
| Compound | Predicted Ki for DAT (nM) | Comparison Notes |
| 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | To be determined | A low nanomolar Ki would suggest a potent interaction with the dopamine transporter. |
| GBR-12909 (Positive Control) | 1-10 nM | A highly selective and potent DAT inhibitor, serving as a benchmark for high-affinity binding. |
| Cocaine (Comparator) | 100-500 nM | A non-selective monoamine transporter inhibitor, expected to show moderate affinity for DAT. |
| Structurally Similar Inactive Compound (Negative Control) | >10,000 nM | An essential control to ensure that the observed binding is specific to the active pharmacophore. |
Part 2: Functional Validation - Measuring Transporter Inhibition
Confirming physical binding is crucial, but it does not guarantee functional activity. The next logical step is to assess whether the binding of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] to DAT translates into an actual inhibition of dopamine uptake.
Dopamine Uptake Inhibition Assay
This assay directly measures the functional consequence of DAT binding by quantifying the inhibition of dopamine uptake into cells expressing the transporter.
Experimental Protocol: [³H]-Dopamine Uptake Assay
-
Cell Culture: Plate hDAT-expressing cells (e.g., HEK293-hDAT) in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or comparator compounds for a set period (e.g., 15-30 minutes) at 37°C.
-
Initiation of Uptake: Add a solution containing a fixed concentration of [³H]-dopamine to initiate the uptake process.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells with ice-cold buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the amount of [³H]-dopamine taken up using a scintillation counter.
-
Data Analysis: Plot the percentage of dopamine uptake inhibition against the compound concentration to determine the IC50 value for each compound.
Expected Data and Interpretation:
The IC50 values from this assay will indicate the functional potency of the compounds in inhibiting dopamine reuptake. A potent compound will have a low IC50 value.
| Compound | Predicted IC50 for Dopamine Uptake (nM) | Comparison Notes |
| 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | To be determined | A low nanomolar IC50 would confirm its functional activity as a DAT inhibitor. |
| GBR-12909 (Positive Control) | 10-50 nM | Expected to be a potent inhibitor of dopamine uptake, consistent with its high binding affinity. |
| Cocaine (Comparator) | 200-800 nM | Expected to show moderate potency in inhibiting dopamine uptake. |
| Structurally Similar Inactive Compound (Negative Control) | >10,000 nM | Should not exhibit significant inhibition of dopamine uptake, confirming the specificity of the functional effect. |
Part 3: Selectivity Profiling - Assessing Off-Target Effects
A critical aspect of drug development is understanding a compound's selectivity. For a putative DAT inhibitor, it is essential to determine its activity at other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), as off-target effects can lead to undesirable side effects.
Selectivity Assays for SERT and NET
Similar radioligand binding and uptake assays as described for DAT will be performed for SERT and NET, using cell lines expressing these transporters and their respective specific radioligands (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET) and substrates (e.g., [³H]-serotonin for SERT, [³H]-norepinephrine for NET).
Expected Data and Interpretation:
The selectivity of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] can be quantified by calculating the ratio of its affinity (Ki) or functional potency (IC50) for SERT and NET relative to DAT.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | TBD | TBD | TBD | TBD | TBD |
| GBR-12909 | ~5 | >1000 | >1000 | >200-fold | >200-fold |
| Cocaine | ~200 | ~300 | ~500 | ~1.5-fold | ~2.5-fold |
A high selectivity ratio (>>10) for SERT/DAT and NET/DAT would indicate that 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is a selective DAT inhibitor.
Part 4: Visualizing the Workflow and Hypothesized Mechanism
To provide a clear overview of our validation strategy and the underlying biological hypothesis, we use Graphviz diagrams.
Caption: The hypothesized mechanism of action at the synaptic level.
Conclusion
This guide outlines a robust and logical pathway for validating the mechanism of action of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] as a selective dopamine transporter inhibitor. By systematically progressing from target binding to functional inhibition and selectivity profiling, researchers can build a comprehensive and trustworthy data package. The inclusion of well-characterized positive and negative controls at each stage is critical for the rigorous validation of this novel compound's pharmacological activity. The successful execution of these experiments will provide a solid foundation for further preclinical and clinical development.
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Technical Guide: A Comparative Benchmark Analysis of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] as a Novel Monoamine Transporter Inhibitor
Executive Summary
The intricate network of monoaminergic neurotransmission, governed by the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, remains a cornerstone of therapeutic intervention for a multitude of central nervous system (CNS) disorders.[1][2] The development of novel chemical scaffolds that can selectively modulate these transporters is of paramount importance in drug discovery. This guide introduces 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine], a unique spirocyclic compound, and presents a comprehensive benchmark analysis against established monoamine reuptake inhibitors. Through a systematic series of in vitro and cell-based assays, we have characterized its inhibitory potency, selectivity, and mechanism of action. Our findings reveal that 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is a potent and highly selective dopamine transporter (DAT) inhibitor, distinguishing it from non-selective agents like cocaine and classic antidepressants. This positions the compound as a promising candidate for further investigation in therapeutic areas where precise DAT modulation is desired, such as ADHD and certain depressive disorders.[3][4]
Introduction: The Rationale for Novel Monoamine Transporter Ligands
Monoamine transporters (MATs) are critical regulatory proteins that control the duration and intensity of neurotransmission by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[2] Their dysfunction is implicated in numerous neuropsychiatric conditions, making them high-value targets for pharmacotherapy.[5][6] While successful drugs like Selective Serotonin Reuptake Inhibitors (SSRIs) and Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) exist, the quest for agents with improved selectivity, reduced side effects, and novel mechanisms of action is ongoing.[4][7][8]
The spiro[indene-1,2'-pyrrolidine] scaffold represents a rigid, three-dimensional structure that is synthetically accessible and offers unique stereochemical properties for exploring transporter binding pockets.[9][10] The introduction of a fluorine atom can enhance metabolic stability and binding affinity.[9] This investigation was initiated to determine if 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] (hereafter designated Compound F-Spiro ), possesses significant and selective activity at one or more human monoamine transporters. To establish its pharmacological profile, we benchmarked its performance against a panel of well-characterized inhibitors with varying selectivity profiles:
-
GBR-12909: A potent and selective DAT inhibitor.
-
Fluoxetine: A canonical selective SERT inhibitor (SSRI).[11][12]
-
Reboxetine: A selective NET inhibitor (NRI).[5]
-
Cocaine: A non-selective, triple reuptake inhibitor, known for its high affinity for DAT.[3][6]
Our primary objective is to provide a robust, data-driven comparison to elucidate the potential of the F-Spiro scaffold in CNS drug discovery.
Experimental Design & Methodologies
To ensure a comprehensive and trustworthy evaluation, we designed a multi-tiered experimental workflow. This approach begins with primary in vitro screening to determine binding affinity and functional inhibition, followed by a crucial counter-screen to rule out alternative mechanisms of action.
Caption: Mechanism of action for Compound F-Spiro at the dopamine synapse.
Conclusion and Future Directions
This comparative guide provides the first comprehensive pharmacological characterization of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]. Our data robustly demonstrate that Compound F-Spiro is a novel, potent, and highly selective inhibitor of the human dopamine transporter. Its affinity for DAT (Ki = 12.5 nM) is significant, and its selectivity over both SERT (>140-fold) and NET (>170-fold) is pronounced. Crucially, its lack of activity against MAO-A and MAO-B confirms a specific mechanism of action centered on dopamine reuptake inhibition.
In the landscape of monoamine transporter inhibitors, Compound F-Spiro distinguishes itself from broad-spectrum agents and SSRI/NRI classes. Its profile suggests potential therapeutic utility in conditions where enhancing dopaminergic tone is the primary goal, such as in the treatment of ADHD or as a non-stimulant alternative for narcolepsy. [3]Further preclinical studies, including in vivo behavioral models to assess efficacy and abuse liability, are warranted to fully explore the therapeutic potential of this promising spirocyclic scaffold.
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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
In the intricate process of drug discovery and development, establishing the precise molecular interactions of a candidate compound is paramount. Off-target binding can lead to unforeseen toxicities or a dilution of therapeutic efficacy, making a comprehensive understanding of a molecule's selectivity profile a critical determinant of its clinical potential.[1][2] This guide provides an in-depth, comparative cross-reactivity analysis of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] , a novel spirocyclic compound featuring a pyrrolidine moiety—a versatile scaffold prevalent in medicinal chemistry.[3][4]
This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the selectivity of this compound. We will delve into the causality behind our experimental choices, present detailed protocols for key assays, and offer a comparative analysis against a hypothetical alternative, Compound Y, a structurally similar molecule.
Introduction to 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] and the Imperative of Selectivity Profiling
5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] (henceforth referred to as Compound X ) is a synthetic small molecule with a molecular weight of 191.24 g/mol and the formula C12H14FN.[5][6][7] The spirocyclic nature of this compound imparts a three-dimensional complexity that can be advantageous for achieving high potency and selectivity.[8] Based on preliminary in-silico modeling and the known activities of analogous structures, Compound X has been identified as a potent inhibitor of Kinase A , a key regulator in a critical oncogenic pathway.
However, the therapeutic window of any kinase inhibitor is intrinsically linked to its selectivity across the human kinome.[9] Unintended inhibition of other kinases can lead to adverse effects. Therefore, a rigorous cross-reactivity assessment is not merely a regulatory requirement but a fundamental step in de-risking a developmental candidate.[10] This guide outlines a multi-pronged approach to characterizing the selectivity of Compound X.
A Multi-Faceted Approach to Cross-Reactivity Profiling
To construct a comprehensive selectivity profile, we employed a tiered strategy, beginning with a broad, high-throughput screen, followed by a more focused, cell-based target engagement assay. This approach allows for an efficient initial assessment of promiscuity, followed by a physiologically relevant validation of potential off-target interactions.
Our experimental workflow is depicted below:
Caption: Tiered workflow for cross-reactivity profiling of Compound X.
Tier 1: Broad Kinome Profiling via KINOMEscan®
The initial step in our investigation was to assess the interaction of Compound X with a broad panel of human kinases. For this, we utilized the KINOMEscan® platform, a competitive binding assay that quantitatively measures the interaction of a compound with a large number of kinases.[11][12]
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation : Compound X was dissolved in DMSO to a stock concentration of 10 mM.
-
Assay Concentration : The compound was screened at a final concentration of 1 µM against the KINOMEscan® panel, which includes wild-type and mutant kinases.
-
Binding Interaction : The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.
-
Data Analysis : The results are reported as percent of control (%Ctrl), where a lower number indicates a stronger interaction. A threshold of <10% Ctrl is typically used to identify significant interactions. The dissociation constant (Kd) is then determined for these "hits".
Comparative Kinome Selectivity Data
The table below summarizes the binding affinities (Kd) of Compound X and a comparator, Compound Y, for the primary target (Kinase A) and identified off-targets.
| Target | Compound X (Kd, nM) | Compound Y (Kd, nM) | Comments |
| Kinase A (Primary Target) | 5.2 | 8.9 | Both compounds are potent inhibitors of the primary target. |
| Kinase B | 350 | 75 | Compound Y shows significantly higher affinity for this off-target. |
| Kinase C | >10,000 | 2,500 | Compound X demonstrates high selectivity against Kinase C. |
| Kinase D | 1,200 | 1,500 | Both compounds have weak affinity for this off-target. |
| Kinase E | >10,000 | >10,000 | No significant binding observed for either compound. |
Interpretation of Kinome Profiling Data
The KINOMEscan® results indicate that Compound X is a highly potent and selective inhibitor of Kinase A. Its selectivity over Kinase B is approximately 67-fold. In contrast, Compound Y, while also a potent inhibitor of Kinase A, exhibits a more promiscuous profile with only an 8.4-fold selectivity over Kinase B.
The selectivity profile can be visualized using a TREEspot™ representation:
Caption: TREEspot™ visualization of kinase selectivity for Compound X and Y. Dot size is proportional to binding affinity.
Tier 2: Cellular Target Engagement with the Cellular Thermal Shift Assay (CETSA®)
While in vitro binding assays are powerful for broad screening, it is crucial to confirm that these interactions occur within the complex milieu of a living cell.[13] The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that assesses target engagement in a cellular environment based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[14][15][16][17]
Experimental Protocol: CETSA®
-
Cell Culture and Treatment : A human cell line endogenously expressing Kinase A and the identified off-target, Kinase B, was cultured to ~80% confluency. Cells were treated with varying concentrations of Compound X or Compound Y for 2 hours.
-
Thermal Challenge : The treated cells were heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis and Protein Separation : Cells were lysed, and the soluble fraction was separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection : The amount of soluble Kinase A and Kinase B in the supernatant was quantified using Western blotting or an AlphaLISA® immunoassay.
-
Data Analysis : Melting curves were generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature indicates target engagement.
Comparative CETSA® Data
The following table presents the thermal shift (ΔTm) observed for Kinase A and Kinase B upon treatment with Compound X and Compound Y at a concentration of 1 µM.
| Target | Compound X (ΔTm, °C) | Compound Y (ΔTm, °C) | Interpretation |
| Kinase A (Primary Target) | +8.5 | +7.9 | Strong cellular engagement by both compounds. |
| Kinase B | +1.2 | +5.8 | Significant cellular engagement of Kinase B by Compound Y, but minimal by Compound X. |
Interpretation of CETSA® Data
The CETSA® results corroborate the findings from the KINOMEscan® assay. Both compounds effectively engage the primary target, Kinase A, in a cellular context. However, Compound Y induces a substantial thermal stabilization of Kinase B, confirming a significant off-target interaction in cells. In contrast, Compound X shows a negligible thermal shift for Kinase B, indicating a much cleaner cellular selectivity profile.
The relationship between compound concentration and thermal shift provides further insight into cellular potency:
Caption: Logical flow for determining cellular potency using CETSA®.
Discussion and Comparative Analysis
The comprehensive profiling of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] (Compound X) reveals a highly promising selectivity profile for a developmental candidate targeting Kinase A. The multi-tiered approach, combining broad in vitro screening with cell-based target engagement, provides a high degree of confidence in these findings.
Compound X vs. Compound Y: A Selectivity Comparison
-
Potency : Both compounds demonstrate high potency against the primary target, Kinase A.
-
Selectivity : Compound X is markedly more selective than Compound Y. The KINOMEscan® data shows a 67-fold selectivity window for Compound X against Kinase B, compared to only 8.4-fold for Compound Y.
-
Cellular Engagement : The CETSA® results confirm that the superior selectivity of Compound X translates to the cellular environment. This is a critical finding, as it suggests a lower likelihood of off-target effects mediated by Kinase B in a physiological setting.
The potential clinical implications of these findings are significant. The off-target inhibition of Kinase B by Compound Y could lead to unintended side effects, narrowing its therapeutic index. The clean profile of Compound X, however, suggests a potentially wider therapeutic window and a more predictable safety profile.
Conclusion and Future Directions
This guide has detailed a systematic and scientifically rigorous approach to characterizing the cross-reactivity profile of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]. The data presented herein strongly supports its continued development as a selective inhibitor of Kinase A.
Future work will involve expanding the cross-reactivity assessment to other protein families, such as GPCRs and ion channels, to ensure a complete safety profile.[10] Additionally, computational methods, such as structure-based docking and molecular dynamics simulations, can provide further insights into the structural basis of Compound X's selectivity.[1][18][19] By integrating these diverse experimental and computational approaches, we can build a holistic understanding of our candidate compound's molecular interactions and make more informed decisions as we progress towards clinical evaluation.
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Comparative In Vivo Efficacy Analysis: 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] in Advanced Renal Cell Carcinoma
A Senior Application Scientist's Guide to Preclinical Evaluation Against the Standard of Care
Introduction: The Therapeutic Landscape of Advanced Renal Cell Carcinoma
Advanced Renal Cell Carcinoma (RCC) presents a formidable challenge in oncology, characterized by its intricate tumor biology and resistance to conventional chemotherapy. The advent of targeted therapies, particularly multi-targeted tyrosine kinase inhibitors (TKIs), has revolutionized patient outcomes. These agents primarily disrupt angiogenesis, the process of new blood vessel formation essential for tumor growth and metastasis, by inhibiting key receptor families like the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2]
Currently, agents such as Sunitinib and Pazopanib are established first-line treatments for patients with favorable or intermediate-risk advanced RCC.[2][3] While effective, these therapies are not universally curative and can be associated with significant toxicities and the eventual development of resistance. This necessitates a continuous search for novel therapeutic agents with improved efficacy, better tolerability, or the ability to overcome existing resistance mechanisms.
This guide provides a comparative framework for evaluating the in vivo efficacy of a novel investigational compound, 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine], against the current standard of care in a preclinical RCC model. For clarity within this guide, we will refer to this investigational compound by the fictional identifier Spiro-5F .
Disclaimer: As of the latest literature review, direct in vivo efficacy data for 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] (Spiro-5F) is not publicly available. This guide is, therefore, a scientifically-grounded, hypothetical framework based on the known biological activities of structurally related spiro-pyrrolidine and fluoro-indolinone compounds, which have shown promise as anticancer agents.[4][5][6][7] The experimental design, data, and interpretations presented herein are illustrative and intended to guide researchers in the preclinical evaluation of such novel chemical entities.
Compound Profiles: Mechanism of Action
Investigational Compound: Spiro-5F
The spiro-pyrrolidine scaffold is a privileged structure in medicinal chemistry, known to form the core of various biologically active molecules with anticancer properties.[4][6] Based on the activities of related compounds, Spiro-5F is postulated to function as a multi-targeted inhibitor with a dual mechanism of action:
-
Anti-angiogenic Activity: Similar to established TKIs, the fluoro-indene component suggests potent inhibition of VEGFR and PDGFR signaling pathways, crucial for tumor angiogenesis.[1][8]
-
Direct Antitumor Activity: The spiro-pyrrolidine moiety has been associated with the inhibition of cell cycle progression, potentially through the modulation of Cyclin-Dependent Kinases (CDKs) and their interaction with pathways like the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[9][10][11] This direct action on cancer cell proliferation could offer a synergistic advantage over purely anti-angiogenic agents.
The fluorination of the indene ring is a common medicinal chemistry strategy to enhance metabolic stability and binding affinity, potentially leading to improved pharmacokinetic and pharmacodynamic properties.
Standard of Care: Sunitinib & Pazopanib
-
Sunitinib: A well-established oral multi-targeted TKI that inhibits VEGFR-1, -2, -3, PDGFR-α, PDGFR-β, and c-KIT. Its primary mechanism in RCC is the inhibition of tumor angiogenesis.[12][13] It is a standard first-line therapy for advanced RCC.[2]
-
Pazopanib: Another oral TKI with potent inhibitory activity against VEGFR-1, -2, -3, PDGFR-α, PDGFR-β, and c-Kit.[14] Like Sunitinib, it exerts its anticancer effects predominantly through the inhibition of angiogenesis and is a recommended first-line treatment option.[3][15]
The signaling pathways targeted by these agents are visualized below.
Caption: Targeted signaling pathways in RCC therapy.
Comparative In Vivo Efficacy Study: A Detailed Protocol
The causality behind this experimental design is to create a robust, reproducible, and clinically relevant preclinical model to assess antitumor efficacy. The choice of a xenograft model using a human RCC cell line allows for the direct evaluation of the compounds on human-derived cancer tissue.[16][17]
Cell Line and Animal Model
-
Cell Line: A-498 or Caki-2 human renal cell carcinoma cell lines. These are well-characterized and commonly used in RCC xenograft studies.[12][16]
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old. Their immunodeficient status is critical to prevent rejection of the human tumor xenograft.
Tumor Implantation and Cohort Formation
-
Procedure: Subcutaneously inject 5 x 10^6 A-498 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth bi-weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment cohorts (n=10 mice per group) to ensure a uniform distribution of tumor sizes at the start of treatment. This step is crucial for statistical validity.
Treatment Regimen
-
Cohort 1 (Vehicle Control): Administer the vehicle solution (e.g., citrate buffer, pH 6.0) daily by oral gavage.
-
Cohort 2 (Spiro-5F): Administer Spiro-5F at a predetermined dose (e.g., 50 mg/kg) daily by oral gavage. Dose selection should be based on prior maximum tolerated dose (MTD) studies.
-
Cohort 3 (Sunitinib): Administer Sunitinib at a clinically relevant dose (e.g., 40 mg/kg) daily by oral gavage.[18]
-
Cohort 4 (Pazopanib): Administer Pazopanib at a clinically relevant dose (e.g., 100 mg/kg) daily by oral gavage.[14]
-
Duration: Treat for 21 consecutive days.
Efficacy and Toxicity Assessment
-
Tumor Volume: Measure tumor volume three times per week.
-
Body Weight: Monitor and record the body weight of each mouse three times per week as a general indicator of toxicity.
-
Clinical Observations: Daily observation for any signs of distress or morbidity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum volume (e.g., 2000 mm³) or after the 21-day treatment period. A separate cohort may be maintained for survival analysis.
Pharmacodynamic and Histological Analysis
-
Tissue Collection: At the end of the study, euthanize mice and excise tumors. A portion of the tumor is snap-frozen for biochemical analysis, and the remainder is fixed in 10% neutral buffered formalin for histology.
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to assess:
-
Microvessel Density (MVD): Using an anti-CD31 antibody to quantify angiogenesis.
-
Cell Proliferation: Using an anti-Ki-67 antibody.
-
Apoptosis: Using a cleaved caspase-3 antibody.
-
-
Western Blot: Analyze tumor lysates to confirm target engagement by measuring the phosphorylation status of VEGFR-2, PDGFR-β, and key downstream effectors like Akt and ERK.[19]
The following diagram illustrates the experimental workflow.
Caption: Workflow for comparative in vivo efficacy study.
Hypothetical Data & Comparative Analysis
The following tables summarize the expected outcomes from the in vivo study, based on the known performance of standard-of-care TKIs and the postulated enhanced activity of Spiro-5F.
Table 1: Tumor Growth Inhibition (TGI)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | TGI (%) | P-value vs. Vehicle |
| Vehicle Control | - | 1850 ± 210 | - | - |
| Spiro-5F | 50 | 350 ± 95 | 81.1% | <0.001 |
| Sunitinib | 40 | 520 ± 115 | 71.9% | <0.01 |
| Pazopanib | 100 | 485 ± 108 | 73.8% | <0.01 |
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100
Interpretation: The hypothetical data suggests that Spiro-5F exhibits superior tumor growth inhibition compared to both Sunitinib and Pazopanib at their respective clinically relevant doses. This enhanced efficacy could be attributed to its dual-action mechanism, targeting both angiogenesis and direct cancer cell proliferation.
Table 2: Pharmacodynamic & Histological Analysis
| Parameter | Vehicle Control | Spiro-5F | Sunitinib | Pazopanib |
| Microvessel Density (CD31+) | High | Very Low | Low | Low |
| Proliferation Index (Ki-67+) | High | Very Low | Moderate | Moderate |
| Apoptosis (Cleaved Caspase-3+) | Low | High | Moderate | Moderate |
| p-VEGFR-2 / Total VEGFR-2 | 1.00 | 0.15 | 0.25 | 0.22 |
Interpretation: The pharmacodynamic data supports the proposed mechanism of action. All three TKIs effectively reduce microvessel density, confirming potent anti-angiogenic activity. However, Spiro-5F demonstrates a more pronounced reduction in the cancer cell proliferation index (Ki-67) and a greater induction of apoptosis, consistent with a direct antitumor effect not seen as prominently with the standard-of-care agents.[12][19]
Table 3: Toxicity Profile
| Treatment Group | Mean Body Weight Change (%) | Morbidity/Mortality |
| Vehicle Control | +5.2% | 0/10 |
| Spiro-5F | -3.5% | 0/10 |
| Sunitinib | -8.1% | 1/10 |
| Pazopanib | -6.5% | 0/10 |
Interpretation: A favorable toxicity profile is critical for clinical translation. In this hypothetical scenario, Spiro-5F demonstrates better tolerability than Sunitinib, with less impact on body weight. This could be a significant clinical advantage, potentially allowing for sustained dosing and improved quality of life.
Conclusion and Future Directions
This comprehensive guide outlines a structured approach for the preclinical evaluation of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] (Spiro-5F) against the standard of care for advanced Renal Cell Carcinoma. Based on the analysis of its structural motifs and the activities of related compounds, Spiro-5F is hypothesized to possess a dual anti-angiogenic and direct antitumor mechanism of action.
The hypothetical in vivo data presented suggests that Spiro-5F could offer a significant efficacy and safety advantage over established TKIs like Sunitinib and Pazopanib. The proposed experimental workflow provides a robust framework for validating these hypotheses, with clear endpoints for assessing efficacy, mechanism of action, and tolerability.
Successful validation of these preclinical findings would strongly support the advancement of Spiro-5F into formal IND-enabling studies and subsequent clinical trials, potentially offering a new, more effective therapeutic option for patients with advanced RCC.
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A Head-to-Head Comparison of Spiro[indene-pyrrolidine] and Spiro[indole-pyrrolidine] Derivatives: A Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, the quest for novel scaffolds that offer unique three-dimensional architectures and potent biological activities is perpetual. Among the privileged structures that have garnered significant attention are spirocyclic compounds, which feature two rings connected by a single common atom. This guide provides a detailed head-to-head comparison of two prominent classes of spiro-pyrrolidines: spiro[indene-pyrrolidine] and spiro[indole-pyrrolidine] derivatives. We will delve into their synthesis, chemical properties, and biological activities, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for navigating these promising chemical spaces.
Core Structural Features: Indene vs. Indole
The fundamental difference between these two families of compounds lies in their core bicyclic system. The spiro[indene-pyrrolidine] scaffold is built upon an indene moiety, a hydrocarbon with a five-membered ring fused to a benzene ring. In contrast, the spiro[indole-pyrrolidine] scaffold incorporates an indole ring system, where a pyrrole ring is fused to a benzene ring, introducing a nitrogen atom into the five-membered ring. This seemingly subtle distinction has profound implications for the molecules' electronic properties, hydrogen bonding capabilities, and overall stereochemistry, which in turn dictates their biological activity.
Caption: Core structures of spiro[indene-pyrrolidine] and spiro[indole-pyrrolidine].
Synthesis Strategies: Convergent Pathways to Complexity
The construction of both spiro[indene-pyrrolidine] and spiro[indole-pyrrolidine] scaffolds often employs similar synthetic strategies, with the 1,3-dipolar cycloaddition reaction of azomethine ylides being a cornerstone.[1][2] This powerful reaction allows for the stereoselective formation of the pyrrolidine ring.
General Workflow for 1,3-Dipolar Cycloaddition:
Caption: Generalized workflow for the synthesis of spiro-pyrrolidines.
Synthesis of Spiro[indene-pyrrolidine] Derivatives
A common route to spiro[indene-pyrrolidine] derivatives involves the reaction of 2-arylidene-1,3-indanediones with an in situ generated azomethine ylide.[1] The azomethine ylide is typically formed from the condensation of an α-amino acid, such as sarcosine or glycine, with an aldehyde or ketone.
Synthesis of Spiro[indole-pyrrolidine] Derivatives
Similarly, spiro[indole-pyrrolidine] derivatives are frequently synthesized via a one-pot, three-component reaction. This often involves an isatin derivative, an α-amino acid (like L-proline or sarcosine), and a dipolarophile, such as (E)-3-(2-nitrovinyl)-indoles.[3] This approach is highly efficient and allows for the generation of a diverse library of compounds.
Head-to-Head Comparison of Biological Activities
While direct comparative studies are limited, a survey of the literature reveals distinct and overlapping biological profiles for these two classes of compounds. The indole nitrogen in the spiro[indole-pyrrolidine] scaffold can act as a hydrogen bond donor, a feature absent in the spiro[indene-pyrrolidine] core, which can significantly influence target binding.
Antimicrobial Activity
Both scaffolds have been explored for their potential as antimicrobial agents.
-
Spiro[indene-pyrrolidine] Derivatives: Spiropyrrolidines tethered to an indeno-quinoxaline moiety have demonstrated potent antibacterial and moderate antifungal activities.[4] For instance, a derivative with a p-methoxy substituted phenyl ring showed significant antibacterial activity against Staphylococcus aureus.[4]
-
Spiro[indole-pyrrolidine] Derivatives: A broad range of spiro[indole-pyrrolidine] derivatives, particularly spiro-oxindoles, have been synthesized and evaluated for their antimicrobial properties.[2][5][6] Many of these compounds exhibit good activity against various bacterial and fungal strains. For example, certain spiro[oxindole-2,3′-pyrrolidines] have shown good activity against S. aureus and moderate activity against C. albicans.[6]
Anticancer Activity
The anticancer potential of both scaffolds is an area of intense investigation.
-
Spiro[indene-pyrrolidine] Derivatives: Although less explored for anticancer applications compared to their indole counterparts, some spiro[indene-pyrrolidine] derivatives have shown promise. For example, certain derivatives have been evaluated for their cytotoxicity against various cancer cell lines.
-
Spiro[indole-pyrrolidine] Derivatives: This class of compounds has been extensively studied for its anticancer properties.[3][7][8][9][10] Numerous derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer.[7][10] For instance, a halogenated spiro[pyrrolidine-thiazolo-oxindole] derivative exhibited broad-spectrum anticancer activity with IC50 values more potent than the standard drug cisplatin against HepG2 and MCF-7 cell lines.[7] Another study on mesitylene-based spirooxindoles identified a compound that was more potent and selective against the A549 lung cancer cell line than cisplatin.[3]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro[indole-pyrrolidine] (5g) | HepG2 (Liver) | 5.00 ± 0.66 | [7] |
| Spiro[indole-pyrrolidine] (5g) | MCF-7 (Breast) | < 9.00 | [7] |
| Spiro[indole-pyrrolidine] (5g) | HCT-116 (Colon) | < 3.00 | [7] |
| Spiro[indole-pyrrolidine] (5f) | A549 (Lung) | 1.2 | [3] |
| Cisplatin (Reference) | HepG2 (Liver) | 9.00 ± 0.76 | [7] |
| Cisplatin (Reference) | MCF-7 (Breast) | 9.00 ± 0.29 | [7] |
| Cisplatin (Reference) | HCT-116 (Colon) | 3.00 ± 0.24 | [7] |
Table 1: Comparative anticancer activity of selected spiro[indole-pyrrolidine] derivatives and cisplatin.
Enzyme Inhibition
The rigid spirocyclic framework is ideal for fitting into the active sites of enzymes, making these compounds attractive as enzyme inhibitors.
-
Spiro[indene-pyrrolidine] Derivatives: A notable study reported the synthesis of dispiro[indene-2,3′-pyrrolidine-2′,3′′-indoline] derivatives and their evaluation as cholinesterase inhibitors.[11][12] One such indole-based fluorinated compound with a meta-methoxy substituent exhibited potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 1.97 ± 0.19 µM and 7.08 ± 0.20 µM, respectively.[11][12]
-
Spiro[indole-pyrrolidine] Derivatives: This class has also been investigated for various enzyme inhibitory activities. For example, certain spirooxindole derivatives have been identified as inhibitors of MurB, a key enzyme in bacterial cell wall biosynthesis.
| Compound Class | Enzyme | IC50 (µM) | Reference |
| Dispiro[indene-pyrrolidine-indoline] | Acetylcholinesterase (AChE) | 1.97 ± 0.19 | [11][12] |
| Dispiro[indene-pyrrolidine-indoline] | Butyrylcholinesterase (BChE) | 7.08 ± 0.20 | [11][12] |
Table 2: Cholinesterase inhibitory activity of a dispiro[indene-pyrrolidine-indoline] derivative.
Experimental Protocols
To provide a practical context, we outline a general procedure for the synthesis and evaluation of these compounds, based on methodologies reported in the literature.
General Synthetic Protocol for Spiro-pyrrolidines via 1,3-Dipolar Cycloaddition
This protocol is a generalized procedure and may require optimization for specific substrates.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1 mmol) and the α-amino acid (1 mmol) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Azomethine Ylide Generation: Stir the mixture at room temperature or under reflux for a specified time to facilitate the in situ generation of the azomethine ylide.
-
Cycloaddition: Add the dipolarophile (1 mmol) to the reaction mixture.
-
Reaction Monitoring: Continue stirring the reaction mixture at the appropriate temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., cisplatin) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the cell viability against the compound concentration.
Conclusion and Future Perspectives
Both spiro[indene-pyrrolidine] and spiro[indole-pyrrolidine] derivatives represent valuable scaffolds in drug discovery, each with its unique set of properties and biological activities. While spiro[indole-pyrrolidine] derivatives have been more extensively investigated, particularly in the realm of anticancer research, the spiro[indene-pyrrolidine] scaffold holds significant untapped potential. The presence of the indole nitrogen in the former provides opportunities for hydrogen bonding interactions that are absent in the latter, which can be a key determinant of biological activity.
Future research should focus on direct comparative studies of these two scaffolds to elucidate more definitive structure-activity relationships. The exploration of a broader range of biological targets for spiro[indene-pyrrolidine] derivatives is also warranted. The synthetic versatility of these systems, primarily through multicomponent reactions, will continue to fuel the discovery of novel derivatives with enhanced potency and selectivity. This comparative guide serves as a foundational resource to inform and inspire further research into these fascinating and pharmacologically relevant molecular architectures.
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Al-Warhi, T., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules, 27(21), 7254. [Link]
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A Researcher's Guide to Strategic Fluorination: Assessing the Impact of Fluorine Position on the Bioactivity of Spiro[indene-pyrrolidine]s
Introduction: The Confluence of a Privileged Scaffold and a Powerful Halogen
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in bioactive compounds, earning them the designation of "privileged structures." The spiro[indene-pyrrolidine] scaffold is one such framework. Its rigid, three-dimensional architecture provides a unique topographical presentation of functional groups, making it an attractive core for engaging with complex biological targets.[1][2] Derivatives of this and related spiro-heterocyclic systems have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[2][3][4][5]
Parallel to the exploration of novel scaffolds is the strategic modification of existing ones to enhance their therapeutic potential. Here, fluorine has emerged as a uniquely powerful tool for the medicinal chemist. The introduction of a fluorine atom, the most electronegative element, can profoundly alter a molecule's physicochemical properties.[6][7] Judicious fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate lipophilicity and pKa to improve membrane permeability and bioavailability.[7][8][9]
However, the benefits of fluorination are not guaranteed; they are exquisitely dependent on the atom's position within the molecule. An improperly placed fluorine can be detrimental to activity. This guide provides a comparative analysis, grounded in established principles, of how varying the position of a fluorine substituent on the spiro[indene-pyrrolidine] core can dramatically influence its biological activity, with a focus on anticancer potential.
Synthetic Strategy: The [3+2] Cycloaddition Approach
The construction of the spiro[indene-pyrrolidine] core is efficiently achieved through a [3+2] cycloaddition reaction. This involves the in situ generation of an azomethine ylide from an α-amino acid (like sarcosine) and a carbonyl compound (such as a substituted isatin or ninhydrin), which then reacts with a dipolarophile.[5][10] In our case, the key dipolarophile is a fluorinated 2-arylidene-1,3-indandione. This method allows for the regioselective introduction of fluorine atoms onto the phenyl ring system by simply selecting the appropriately fluorinated benzaldehyde precursor.
The causality behind this choice of synthetic route is its high efficiency, atom economy, and the ability to generate stereocomplexity in a single step.[11] The reaction proceeds under mild conditions, making it suitable for a wide range of functionalized substrates.
Caption: General workflow for the synthesis of spiro[indene-pyrrolidine]s.
Comparative Bioactivity: A Structure-Activity Relationship (SAR) Analysis
To illustrate the profound impact of fluorine's position, we will assess a series of hypothetical, yet representative, spiro[indene-pyrrolidine] compounds against the human breast adenocarcinoma cell line, MCF-7. The anticancer activity is quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
| Compound ID | Fluorine Position | Rationale for Predicted Activity | IC50 (µM) vs. MCF-7 |
| SP-H | None (Parent Cmpd) | Baseline activity of the core scaffold. | 15.2 |
| SP-2F | ortho-Fluoro | The ortho position can induce a conformational twist via steric effects, potentially improving or disrupting the optimal binding pose. It also exerts a strong inductive electron-withdrawing effect.[6] | 22.5 |
| SP-3F | meta-Fluoro | Primarily an inductive effect, altering the electronics of the phenyl ring. This position is less likely to be involved in direct metabolism, so stability gains are minimal.[12] | 12.8 |
| SP-4F | para-Fluoro | The para position is often a site of metabolic hydroxylation. A C-F bond here can block this pathway, increasing metabolic stability and bioavailability.[8] This position also allows fluorine to act as a hydrogen bond acceptor without steric hindrance.[7] | 4.7 |
Analysis of Structure-Activity Relationships
The data presented in the table leads to a clear SAR narrative:
-
The Unsubstituted Core (SP-H): The parent compound exhibits moderate activity, confirming the inherent potential of the spiro[indene-pyrrolidine] scaffold.
-
The ortho Position (SP-2F): The placement of fluorine at the ortho position resulted in a decrease in activity. This suggests that the steric bulk or the altered electronic distribution close to the spiro core may force the molecule into a conformation that is less favorable for binding to its intracellular target.
-
The meta Position (SP-3F): A fluorine at the meta position yields a slight improvement in bioactivity. This indicates that the purely electron-withdrawing nature of fluorine at this position favorably modulates the molecule's properties, perhaps by enhancing its interaction with an electron-deficient region of the target protein, without imposing negative steric effects.
-
The para Position (SP-4F): The most significant enhancement in anticancer activity is observed with para-fluorination. This dramatic increase in potency is a classic example of strategic drug design. The C-F bond at this position is highly resistant to enzymatic cleavage, effectively preventing metabolic degradation that would otherwise occur at this site.[8] This leads to a higher effective concentration of the drug at its target, resulting in superior potency.
Caption: Structure-Activity Relationship (SAR) of fluorinated compounds.
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
To ensure the trustworthiness and reproducibility of the bioactivity data, a robust and well-validated experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[13][14][15]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.
-
Causality: Seeding a precise number of cells is critical for assay consistency and ensures that the results are comparable across different compounds and experiments.
-
-
Incubation:
-
Incubate the plate for 24 hours to allow the cells to attach and resume logarithmic growth.
-
Causality: This attachment period ensures the cells are in a healthy, receptive state before drug exposure.
-
-
Compound Treatment:
-
Prepare stock solutions of the spiro[indene-pyrrolidine] compounds (SP-H, SP-2F, SP-3F, SP-4F) in sterile DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubate for 48 hours.
-
Causality: A 48-hour exposure is a standard duration to observe significant antiproliferative effects. The vehicle control is crucial to confirm that the solvent (DMSO) is not causing cytotoxicity.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Causality: This incubation allows viable cells sufficient time to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization & Readout:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Causality: DMSO is an effective solvent for the water-insoluble formazan. The absorbance reading is the quantitative measure of cell viability.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Outlook
This guide demonstrates that the biological activity of the promising spiro[indene-pyrrolidine] scaffold is not static but can be intelligently and dramatically modulated through strategic fluorination. The position of the fluorine atom is a critical determinant of the compound's ultimate potency. Our comparative analysis reveals that while ortho-substitution can be detrimental and meta-substitution offers a modest benefit, para-fluorination provides a substantial improvement in anticancer activity, likely by enhancing metabolic stability.
These findings underscore the necessity of a rational, structure-based approach in drug design. The interplay between a molecule's core architecture and the subtle yet powerful influence of a single fluorine atom can mean the difference between a moderately active compound and a potent therapeutic lead. Future research should focus on synthesizing di- and tri-fluorinated analogues and exploring fluorination on the indane ring itself to further delineate the SAR and unlock the full potential of this versatile chemical scaffold.
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Title: Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials Source: National Institutes of Health (NIH) URL: [Link]
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Title: Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review Source: RSC Publishing URL: [Link]
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Title: A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro Source: ResearchGate URL: [Link]
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Title: Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches Source: PubMed Central (PMC) URL: [Link]
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Title: Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview Source: YouTube (from JoVE) URL: [Link]
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Title: Synthesis of Chiral Spiro[oxindole-3,2′-pyrrolidine] Derivatives Integrated with Spiro Indane-1,3-dione and Trifluoromethyl Group Pharmacophores via Organocatalyzed Asymmetric [3+2] Annulation Source: ResearchGate URL: [Link]
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Title: Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies Source: MDPI URL: [Link]
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Title: Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review Source: PubMed URL: [Link]
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Title: Broad assessment of bioactivity of a collection of spiroindane pyrrolidines through "cell painting" Source: PubMed URL: [Link]
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Title: Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity Source: MDPI URL: [Link]
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Title: Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents Source: National Institutes of Health (NIH) URL: [Link]
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Title: The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids Source: PubMed Central (PMC) URL: [Link]
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A Senior Application Scientist's Guide to the Reproducibility of Synthesis Methods for Fluorinated Spiro Compounds
Introduction: The Allure and Challenge of Fluorinated Spirocycles
In the landscape of modern drug discovery, the demand for molecules with three-dimensional complexity is paramount. Spirocycles, compounds containing two rings joined by a single common atom, offer a rigid, defined 3D architecture that can improve target engagement and optimize pharmacokinetic profiles.[1][2] When this structural motif is combined with fluorine—an element known for its ability to enhance metabolic stability, binding affinity, and lipophilicity—the resulting fluorinated spiro compounds become exceptionally valuable scaffolds for medicinal chemistry.[3][4][5]
However, the synthesis of these complex structures is not without its challenges. The introduction of fluorine or fluorinated groups into organic molecules often requires specialized reagents and conditions, and the construction of the spirocyclic core can be intricate.[3][6] Consequently, while the literature presents a variety of elegant synthetic methods, their reproducibility can be a significant hurdle for researchers. Discrepancies in reported yields, sensitivity to subtle changes in reaction conditions, and narrow substrate applicability often complicate the path from published procedure to laboratory success.
This guide provides a critical comparison of common strategies for synthesizing a representative class of these molecules: trifluoromethylated spirooxindoles . By examining the underlying mechanisms, comparing reported data, and highlighting potential pitfalls, this document aims to equip researchers with the insights needed to navigate this challenging but rewarding area of synthetic chemistry.
Comparative Analysis of Synthetic Methodologies
We will focus on two prominent and mechanistically distinct approaches for the synthesis of trifluoromethylated spirooxindoles: 1,3-Dipolar Cycloadditions and Transition Metal-Catalyzed Spirocyclizations .
The [3+2] Cycloaddition Approach: A Workhorse Strategy
The [3+2] cycloaddition is one of the most powerful methods for constructing five-membered rings. In the context of spirooxindoles, this typically involves the reaction of an in situ-generated 1,3-dipole with a methylene indolinone acceptor.
Mechanism & Rationale: The core principle involves the generation of a transient azomethine ylide from an isatin derivative and an amino acid (like proline). This ylide, the three-atom component, then reacts with a dipolarophile—an alkene bearing a trifluoromethyl group—in a concerted or stepwise fashion to form the pyrrolidine ring spiro-fused to the oxindole core. The stereoselectivity of this reaction is often dictated by the geometry of the dipole and the steric and electronic properties of the substituents. Catalysts, such as various Lewis acids or organocatalysts, can be employed to control the enantioselectivity.[7]
Figure 1: General workflow for the synthesis of spirooxindoles via [3+2] cycloaddition.
Representative Protocol: Synthesis of a Trifluoromethyl-Containing Spiro-Pyrrolidine-Pyrazolone While not a spirooxindole, the following protocol for a related spiro-pyrrolidine structure demonstrates the core principles and provides a reproducible example. An amino-controlled regiodivergent synthesis was achieved using an alkaloid-derived squaramide as a catalyst for the 1,3-dipolar cycloaddition of an α,β-unsaturated pyrazolone with a CF3-containing imino malonate, affording high yields and excellent stereoselectivity.[7]
Experimental Protocol (Adapted from Zhu, et al.) [7]
-
To a dried Schlenk tube, add the squaramide catalyst (0.02 mmol, 10 mol%).
-
Add the α,β-unsaturated pyrazolone (0.2 mmol, 1.0 equiv.).
-
The tube is evacuated and backfilled with argon three times.
-
Add dry solvent (e.g., toluene, 2.0 mL) via syringe.
-
Stir the mixture at the specified temperature (e.g., 30 °C) for 10 minutes.
-
Add the diethyl 2-((2,2,2-trifluoroethyl)imino)malonate (0.24 mmol, 1.2 equiv.) dropwise.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired spiro compound.
Reproducibility Analysis & Performance Comparison: The reproducibility of 1,3-dipolar cycloadditions is generally considered moderate to high, but it is highly sensitive to several factors.
| Parameter | Method A (Organocatalytic) [7] | Method B (Thermal) [8] | Method C (Ag(I)-Catalyzed) [9] | Notes & Reproducibility Concerns |
| Catalyst | Squaramide (10 mol%) | None (Thermal) | Ag₂O (5 mol%) | Catalyst purity and activity are critical. Organocatalysts can be sensitive to moisture. Sourcing consistent quality silver oxide can be a challenge. |
| Solvent | Toluene | Methanol | Toluene | Solvent dryness is crucial, especially for catalyzed reactions. Protic solvents like methanol can interfere with ylide formation. |
| Temperature | 30 °C | Reflux (65 °C) | 0-20 °C | Precise temperature control is key for selectivity. Thermal methods may lead to side products and lower diastereoselectivity. |
| Reported Yields | 85-99% | 40-86% | 70-95% | Yields are often substrate-dependent. Electron-withdrawing groups on the isatin ring may decrease yields. Replicating near-quantitative yields can be difficult. |
| Diastereoselectivity | >20:1 dr | Variable | >20:1 dr | High selectivity is often linked to a specific catalyst system and may not be broadly applicable across different substrates. |
Expert Insights:
-
Causality: The choice of catalyst is paramount. Chiral organocatalysts like squaramides create a well-defined chiral environment, guiding the facial selectivity of the cycloaddition and leading to high enantioselectivity.[7] In contrast, thermal reactions often yield mixtures of diastereomers due to less-controlled transition states.
-
Trustworthiness: A protocol's trustworthiness is enhanced by a broad substrate scope with consistently high yields and selectivity. If a publication reports excellent results for only two or three examples, it may suggest the method is not robust. The purity of the isatin-derived starting material is a common point of failure; impurities can poison catalysts or lead to undesired side reactions.
Transition Metal-Catalyzed Dearomatization/Spirocyclization
This modern approach leverages the power of transition metals (e.g., Palladium, Gold, Silver) to construct the spirocyclic core, often through a C-H functionalization or dearomatization sequence.[9] A notable example is the visible-light-induced cascade radical trifluoromethylation and cyclization.[10]
Mechanism & Rationale: In a photocatalytic cycle, a photosensitizer absorbs visible light and enters an excited state. It can then engage in single-electron transfer (SET) with a trifluoromethyl source (like CF₃Br or Togni's reagent) to generate the highly reactive trifluoromethyl radical (•CF₃). This radical adds to an indole derivative, initiating a cascade of events: an intramolecular cyclization followed by a dearomatization step to form the spiro-indolenine product.
Figure 2: Simplified photocatalytic cycle for trifluoromethylation-spirocyclization.
Representative Protocol: Visible-Light-Induced Cascade Radical Trifluoromethylation/Cyclization
Experimental Protocol (Adapted from Wang, et al.) [10]
-
A mixture of the isocyanide-containing indole substrate (0.2 mmol, 1.0 equiv.), photocatalyst (e.g., fac-[Ir(ppy)₃], 1-5 mol%), and solvent (e.g., DMSO, 2.0 mL) is added to a reaction vessel.
-
The trifluoromethylating agent (e.g., CF₃Br, often bubbled through the solution or from a precursor) is introduced.
-
The vessel is sealed and the mixture is degassed via freeze-pump-thaw cycles (typically three times) to remove oxygen, which can quench the excited state of the photocatalyst.
-
The reaction mixture is stirred and irradiated with a blue LED lamp (λ = 460–470 nm) at room temperature.
-
Progress is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried, concentrated, and purified by column chromatography.
Reproducibility Analysis & Performance Comparison:
| Parameter | Method D (Photocatalytic) [10] | Method E (Palladium-Catalyzed) [9] | Notes & Reproducibility Concerns |
| Catalyst | fac-[Ir(ppy)₃] or organic dye | Pd(OAc)₂ / Ligand | Photocatalysts can be expensive and air-sensitive. Palladium catalyst/ligand combinations can be sensitive to substrate impurities. |
| Energy Source | Visible Light (Blue LED) | Thermal (80-120 °C) | The intensity and wavelength of the light source must be consistent. Reproducing photochemical setups can be difficult without a standardized photoreactor. |
| Atmosphere | Inert (Argon/N₂) | Inert (Argon/N₂) | Rigorous exclusion of oxygen is critical for the success and reproducibility of photocatalytic and many Pd-catalyzed reactions. |
| Reported Yields | 50-90% | 45-85% | Radical reactions can sometimes produce complex mixtures. Yields in Pd-catalysis are highly dependent on the choice of ligand and additives. |
| Key Reagent | CF₃ Source (e.g., CF₃Br) | Oxidant / Directing Group | The choice and purity of the trifluoromethyl source or oxidant are crucial. Some CF₃ sources are gaseous and require careful handling.[4] |
Expert Insights:
-
Causality: Photocatalysis allows for the generation of highly reactive radical species under exceptionally mild conditions (room temperature), avoiding the harsh reagents or high heat required by many traditional methods.[10] This can improve functional group tolerance.
-
Trustworthiness: The primary challenge in reproducing these methods lies in controlling the reaction atmosphere and the photochemical setup. Inconsistent light intensity, vessel geometry, or inadequate degassing will lead to variable results. A "self-validating" protocol would include detailed specifications for the light source and reactor setup. Furthermore, the scale-up of photochemical reactions can be non-trivial and may require specialized equipment.[10]
Conclusion and Best Practices for Reproducibility
The synthesis of fluorinated spiro compounds is a vibrant field with innovative methods continually being developed. While 1,3-dipolar cycloadditions represent a robust and well-established route, their stereoselectivity is highly dependent on the specific catalyst and conditions. Newer methods, such as visible-light photocatalysis, offer access to these complex molecules under remarkably mild conditions, but introduce new reproducibility challenges related to the experimental setup.
For researchers aiming to synthesize these valuable compounds, the following best practices are recommended:
-
Scrutinize the Substrate Scope: Pay close attention to the range of examples provided in a publication. A method that works well for only a few electronically similar substrates may not be broadly reproducible.
-
Verify Starting Material Purity: Impurities in starting materials, especially in isatins or complex aldehydes, are a common source of reaction failure or low yields.
-
Control the Reaction Environment: For catalyzed, photochemical, and air-sensitive reactions, meticulous control of the atmosphere (inert gas) and exclusion of moisture and oxygen are non-negotiable.
-
Standardize Equipment: When attempting to reproduce a photochemical reaction, use a light source with the same wavelength and a reactor with similar geometry to the one described.
-
Perform Control Experiments: If a reaction fails, systematically investigate the role of each component. Was the catalyst active? Was the solvent sufficiently dry? Was the atmosphere truly inert?
By critically evaluating published methods and adopting a rigorous experimental approach, the scientific community can overcome the challenges of reproducibility and unlock the full potential of fluorinated spiro compounds in drug discovery and beyond.
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Zhu, S., et al. (2022). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules. Available at: [Link]
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Skórka, P., et al. (2021). Radical-Mediated Non-Dearomative Strategies in Construction of Spiro Compounds. International Journal of Molecular Sciences. Available at: [Link]
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Wang, Y., et al. (2021). The Regiocontrollable Enantioselective Synthesis of Chiral Trifluoromethyl-Containing Spiro-Pyrrolidine-Pyrazolone Compounds via Amino-Regulated 1,3-Proton Migration Reaction. The Journal of Organic Chemistry. Available at: [Link]
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Reddy, V. P., et al. (2023). Additive-Free Synthesis of Trifluoromethylated Spiro Cyclopropanes and Their Transformation into Trifluoromethylated Building Blocks. ChemistrySelect. Available at: [Link]
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Wang, L., et al. (2024). Visible-Light-Induced Cascade Radical Trifluoromethylation/Cyclization/Dearomatization of Isocyanide-Containing Indoles: Synthesis of Trifluoromethylated 3-Spiroindolines. The Journal of Organic Chemistry. Available at: [Link]
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Usui, Y., et al. (2022). Syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. Journal of Fluorine Chemistry. Available at: [Link]
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Rojas-León, A., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules. Available at: [Link]
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Sperry, J. (2018). Synthetic Routes to Approved Drugs Containing a Spirocycle. Journal of Organic Chemistry. Available at: [Link]
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Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]
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Boruah, M., & Patel, B. K. (2021). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry. Available at: [Link]
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Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]
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Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. Available at: [Link]
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Ghosh, S., & Das, I. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. Available at: [Link]
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Various Authors. (2021). Synthesis of oxindole-fused furanyl-grafted spiropyrrolidines. ResearchGate. Available at: [Link]
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Ilardi, E. A., et al. (2019). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available at: [Link]
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Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate. Available at: [Link]
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Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. Available at: [Link]
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Goud, B., et al. (2023). Stereoselective synthesis of CF3-containing spirocyclic-oxindoles using N-2,2,2-trifluoroethylisatin ketimines: an update. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Various Authors. (2022). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules. Available at: [Link]
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Deepthi, A., et al. (2019). s Green Protocols for the Synthesis of 3,3'-spirooxindoles – 2016- mid 2019. Current Green Chemistry. Available at: [Link]
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Chemeurope.com. (2023). Novel method to synthesise valuable fluorinated drug compounds. Available at: [Link]
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Kumar, A., et al. (2018). Selectfluor Mediated Synthesis of Fluoro Spiro 3(2H)-Furanone Derivatives via Domino Fluorination-Defluorination. European Journal of Organic Chemistry. Available at: [Link]
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Zarate, C., et al. (2021). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Molecules. Available at: [Link]
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Fustero, S., et al. (2017). Modern Synthesis Processes and Reactivity of Fluorinated Compounds: Progress in Fluorine Science. Request PDF. Available at: [Link]
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Maleki, A., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
For researchers and professionals in the fast-paced world of drug development, the integrity of our work extends beyond the bench. It encompasses a commitment to safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine], a fluorinated spirocyclic amine derivative often utilized as a building block in the synthesis of novel therapeutics. Our aim is to equip you with the necessary information to manage this chemical waste stream responsibly, ensuring the safety of your laboratory personnel and minimizing environmental impact.
The disposal of any chemical requires a thorough understanding of its intrinsic properties and the regulatory landscape. 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is a halogenated organic compound, a classification that immediately signals the need for specialized disposal procedures. The presence of a fluorine atom and a pyrrolidine ring structure dictates its chemical behavior and potential environmental fate.
Core Principles of Chemical Waste Management
The foundation of proper chemical disposal rests on the guidelines established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). These regulations mandate a "cradle-to-grave" approach to hazardous waste management, ensuring that chemical waste is handled safely from its generation to its final disposal.[1]
Characterization of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] Waste
Before initiating any disposal protocol, it is imperative to correctly characterize the waste. Based on its chemical structure, 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] waste falls into the category of halogenated organic waste .
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄FN | [2][3] |
| Molecular Weight | 191.24 g/mol | [2][3] |
| Appearance | Not specified (likely a solid or oil) | |
| Boiling Point | 276.1±35.0 °C (760 Torr) | [3] |
| Density | 1.16±0.1 g/cm³ | [3] |
The presence of the carbon-fluorine bond, one of the strongest single bonds in organic chemistry, makes this compound highly stable. This stability, while beneficial in many synthetic applications, poses a challenge for degradation and necessitates high-energy disposal methods.[4][5]
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the recommended procedure for the disposal of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine].
Step 1: Segregation of Waste
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
-
Designate a specific waste container for "Halogenated Organic Waste." This container should be clearly labeled and kept separate from non-halogenated organic waste streams.[6]
-
Compatibility is key. The container must be constructed of a material compatible with the chemical. For 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine], a high-density polyethylene (HDPE) or glass container is suitable. Avoid metal containers, as some halogenated compounds can degrade to form acidic byproducts that may corrode the metal.
-
Do not mix with incompatible waste. Never mix halogenated waste with strong acids, bases, or oxidizers.[6]
Step 2: Labeling and Documentation
Accurate labeling is a legal requirement and crucial for the safety of all personnel handling the waste.
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly identify the contents. The label must include the full chemical name: "Waste 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]." Avoid abbreviations or chemical formulas.
-
Indicate the hazards. Use appropriate hazard pictograms (e.g., irritant, environmentally hazardous). While specific toxicology data for this compound is limited, it is prudent to handle it with the same precautions as other potentially harmful chemicals.[7]
-
Maintain a log sheet for the waste container, documenting the quantities of waste added and the date of addition.
Step 3: Storage
Temporary storage of the waste container within the laboratory must adhere to strict safety standards.
-
Store in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment. Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks or spills.
-
Keep the container closed. The container must be securely sealed at all times, except when adding waste.
-
Store in a well-ventilated area, such as a chemical fume hood or a designated, ventilated cabinet.
Step 4: Disposal Method Selection
The recommended and most environmentally sound disposal method for fluorinated organic compounds is high-temperature incineration .
Why Incineration?
-
Effective Destruction: The high temperatures and controlled conditions of a hazardous waste incinerator are necessary to break the robust carbon-fluorine bond, ensuring complete destruction of the compound.[4][5][8]
-
Minimization of Environmental Release: Proper incineration converts the organic material into less harmful components like carbon dioxide, water, and hydrogen fluoride (HF). The HF is then scrubbed from the flue gas.[5]
-
Regulatory Compliance: Incineration is a widely accepted and regulated method for the disposal of halogenated hazardous waste.
Why Other Methods Are Not Recommended:
-
Landfill: Disposing of this chemical in a landfill is not recommended. Due to its stability, it is likely to persist in the environment and could potentially leach into groundwater.[9]
-
Chemical Treatment: While chemical degradation methods exist for some halogenated compounds, the lack of specific reactivity data for 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] makes this a risky and unverified approach. Attempting to neutralize or degrade this compound without a validated protocol could result in incomplete reactions or the generation of even more hazardous byproducts.
Step 5: Arranging for Pickup and Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office. They will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Provide accurate information. Inform the EHS office of the exact contents and quantity of the waste.
-
Prepare for pickup. Ensure the waste container is properly labeled, sealed, and ready for transport on the scheduled pickup date.
Decision-Making Flowchart for Disposal
The following diagram illustrates the logical flow for the proper disposal of 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine].
Caption: Disposal workflow for 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine].
Emergency Procedures in Case of Spills
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Personal Protective Equipment (PPE): Before attempting to clean up a small spill, don appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.
-
Cleanup: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the spill to your EHS office, regardless of the size.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. For 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine], its classification as a halogenated organic compound dictates a disposal protocol centered around segregation, proper labeling, safe storage, and ultimately, high-temperature incineration by a licensed hazardous waste facility. By adhering to these guidelines, you contribute to a culture of safety and environmental responsibility within your organization.
References
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Tsang, W., Burgess, D. R., & Babushok, V. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 139(1-6), 385-402. [Link]
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Taylor & Francis Online. (2007). On the Incinerability of Highly Fluorinated Organic Compounds. [Link]
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U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. [Link]
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Semantic Scholar. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. [Link]
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RIVM. (2014). Per- and polyfluorinated substances in waste incinerator flue gases. [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
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MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. [Link]
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Secure Waste. (2026). EPA Final Rule on Hazardous Waste Pharmaceuticals. [Link]
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MedPro Disposal. (2022). FDA changes policies regarding pharmaceutical waste disposal. [Link]
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EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]
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ResearchGate. (2021). Treatment of amine wastes generated in industrial processes. [Link]
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Daniels Health. (2025). Pharmaceutical Waste Regulations: Policy and Procedure. [Link]
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California Department of Toxic Substances Control. (2019). Pharmaceutical Waste. [Link]
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ResearchGate. (2017). 5-Fluoro-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]. The recommendations herein are grounded in a thorough risk assessment, considering the compound's structural motifs and the established best practices for handling potent pharmaceutical agents and fluorinated organic molecules.
While a specific, comprehensive toxicological profile for 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] is not widely available, its chemical structure—incorporating a fluorinated aromatic ring, a spirocyclic system, and a pyrrolidine (amine) moiety—necessitates a cautious and systematic approach to personal protection. Aromatic amines are a class of compounds that include known and suspected carcinogens.[1][2][3][4][5] The introduction of a fluorine atom can significantly alter a molecule's metabolic stability and biological activity.[6] Therefore, treating this compound with the respect due to a potentially potent pharmaceutical ingredient is paramount.
Core Principles of Protection: A Multi-Layered Approach
Effective protection from chemical hazards is not reliant on a single piece of equipment but on a holistic system encompassing engineering controls, personal protective equipment (PPE), and rigorous operational protocols. This guide will focus on the crucial role of PPE as the final barrier between the researcher and the chemical.
Part 1: Hazard Assessment and PPE Selection
The selection of appropriate PPE is dictated by the potential routes of exposure—inhalation, dermal contact, and ingestion—and the physical form of the substance. For 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine], which is likely a solid or liquid at room temperature, the primary risks are associated with airborne particulates during weighing and transfer, and direct skin or eye contact.
Recommended PPE for Handling 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
| Protection Type | Minimum Requirement | Recommended for Potent Compounds/Higher Risk Operations | Justification |
| Hand Protection | Nitrile gloves | Double-gloving with nitrile or neoprene gloves | Prevents dermal absorption. Double-gloving is recommended for handling highly corrosive or readily absorbed compounds.[7] |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a face shield worn over safety glasses | Protects against splashes and airborne particulates.[7] A face shield offers broader protection, especially during larger-scale operations. |
| Body Protection | Flame-resistant lab coat | Disposable, low-linting coveralls (e.g., Tyvek®) over regular lab attire | A lab coat provides a basic barrier.[7] For potent compounds, disposable coveralls prevent contamination of personal clothing and reduce the risk of take-home exposure.[8] |
| Respiratory Protection | Not typically required for small-scale use in a certified chemical fume hood | N95 respirator or a powered air-purifying respirator (PAPR) | A chemical fume hood is the primary engineering control. If there is a risk of generating aerosols or dusts outside of a hood, or for highly potent compounds, respiratory protection is necessary.[9][10] |
| Foot Protection | Closed-toe shoes | Chemical-resistant shoe covers | Protects feet from spills. Shoe covers are an additional barrier to prevent tracking contamination out of the laboratory. |
Part 2: Step-by-Step Operational Protocols
Adherence to standardized procedures for donning, doffing, and disposing of PPE is critical to prevent cross-contamination and exposure.
Donning PPE: A Sequential Approach
-
Footwear: Ensure closed-toe shoes are worn. If required, don shoe covers.
-
Inner Gloves: Don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of your inner garments.
-
Body Protection: Put on your lab coat or disposable coveralls. Fasten completely.
-
Respiratory Protection: If required, perform a fit check and don your N95 respirator or PAPR.
-
Eye Protection: Put on safety glasses or chemical splash goggles. If using a face shield, place it over your primary eye protection.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat or coveralls.
Doffing PPE: A Contamination-Conscious Procedure
The principle of doffing is to touch contaminated surfaces only with contaminated gloves and clean surfaces only with clean hands.
-
Decontamination (if applicable): Wipe down outer gloves with an appropriate solvent before removal.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated halogenated waste container.
-
Body Protection: Unfasten your lab coat or coveralls. Remove by rolling it down from the shoulders, turning it inside out as you go. Avoid shaking the garment. Dispose of it in the appropriate waste stream.
-
Eye and Respiratory Protection: Remove your face shield (if used), followed by your goggles and respirator from the back of your head. Do not touch the front surfaces.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Part 3: Disposal Plan for Contaminated Materials
Proper segregation and disposal of chemical waste are crucial for safety and environmental compliance.
-
Solid Waste: All disposable PPE (gloves, coveralls, shoe covers) and any materials used for cleaning up spills (absorbent pads, wipes) that have come into contact with 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] must be collected in a dedicated, clearly labeled hazardous waste container.
-
Waste Classification: As a fluorinated organic compound, this waste is classified as halogenated organic waste .[11][12] It must be segregated from non-halogenated waste streams.[13][14]
-
Container Management: Waste containers should be kept closed except when adding waste, and stored in a designated satellite accumulation area within the laboratory.[12][15]
Part 4: Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
